molecular formula C15H10N2O4 B1251784 Phencomycin

Phencomycin

Cat. No.: B1251784
M. Wt: 282.25 g/mol
InChI Key: YPYRMWFNCMDUIB-UHFFFAOYSA-N
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Description

Phencomycin is a member of phenazines.
This compound has been reported in Streptomyces with data available.
isolated from Streptomyces sp. HIL Y-9031725;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

6-methoxycarbonylphenazine-1-carboxylic acid

InChI

InChI=1S/C15H10N2O4/c1-21-15(20)9-5-3-7-11-13(9)17-10-6-2-4-8(14(18)19)12(10)16-11/h2-7H,1H3,(H,18,19)

InChI Key

YPYRMWFNCMDUIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O

Synonyms

1,5-phenazinedicarboxylic acid 1-methyl ester
phencomycin

Origin of Product

United States

Foundational & Exploratory

Phencomycin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phencomycin is a phenazine antibiotic produced by various bacteria, including species of Streptomyces and Burkholderia. Like other members of the phenazine class, its antimicrobial activity is attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that are detrimental to a wide range of microorganisms. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols for its isolation and purification.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

While direct experimental studies on the molecular mechanism of this compound are limited, its activity can be inferred from the well-established mechanism of other phenazine antibiotics. The core mechanism is believed to be the induction of oxidative stress through a process known as redox cycling.

Phenazine compounds are redox-active molecules, meaning they can accept and donate electrons. This property allows them to participate in a catalytic cycle within microbial cells, leading to the formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). These reactive oxygen species can subsequently damage essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

The proposed mechanism involves the following steps:

  • Cellular Uptake: this compound enters the microbial cell.

  • Reduction: Inside the cell, this compound is reduced by cellular reductants, such as NADH or NADPH.

  • Oxygen Reduction: The reduced this compound then reacts with molecular oxygen (O₂) to produce a superoxide radical (O₂⁻), regenerating the original this compound molecule.

  • ROS Cascade: The superoxide radical can be converted to hydrogen peroxide (H₂O₂) and other highly reactive hydroxyl radicals (•OH).

  • Cellular Damage: These ROS molecules cause widespread damage to vital cellular macromolecules, disrupting cellular processes and leading to cell death.

Phencomycin_Mechanism cluster_cell Microbial Cell Phencomycin_in This compound Reduced_this compound Reduced this compound Phencomycin_in->Reduced_this compound Reduction Reduced_this compound->Phencomycin_in Oxidation Superoxide Superoxide (O₂⁻) Reduced_this compound->Superoxide Cellular_Reductants Cellular Reductants (NADH, NADPH) Cellular_Reductants->Reduced_this compound O2 O₂ O2->Superoxide ROS Reactive Oxygen Species (H₂O₂, •OH) Superoxide->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Phencomycin_out This compound Phencomycin_out->Phencomycin_in Uptake Isolation_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification Culture Culture of Burkholderia glumae Incubation Incubation Culture->Incubation Harvest Harvest Cells Incubation->Harvest Solvent_Extraction Solvent Extraction (e.g., Methanol) Harvest->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation HPLC HPLC Purification Fractionation->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound Logical_Relationship cluster_production Production & Isolation cluster_activity Antimicrobial Activity Source Source Organism (e.g., Burkholderia glumae) Biosynthesis This compound Biosynthesis Source->Biosynthesis Extraction Extraction & Purification Biosynthesis->Extraction Target Target Microorganism Extraction->Target Application Uptake Cellular Uptake Target->Uptake Mechanism Mechanism of Action (Redox Cycling) Uptake->Mechanism Effect Inhibition of Growth / Cell Death Mechanism->Effect

The Architects of a Bioactive Scaffold: An In-depth Guide to the Biosynthesis of Phencomycin in Burkholderia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phencomycin, a phenazine-class antibiotic, stands as a testament to the intricate metabolic capabilities of the bacterial genus Burkholderia. This technical guide delves into the core of this compound's creation, elucidating its biosynthetic pathway, the genetic architecture that orchestrates its assembly, and the regulatory networks that govern its production. This document is intended to serve as a comprehensive resource, providing insights for researchers exploring natural product biosynthesis, scientists engaged in drug discovery, and professionals in pharmaceutical development.

The this compound Blueprint: A Genetically Encoded Pathway

The biosynthesis of this compound in Burkholderia, particularly in species like Burkholderia glumae, is orchestrated by a dedicated set of genes organized in a phenazine (phz) biosynthetic gene cluster. This cluster encodes the enzymatic machinery required to construct the core phenazine scaffold and subsequently modify it to yield the final this compound molecule.

Core Biosynthesis: Building the Phenazine Tricycle

The initial steps of the pathway are dedicated to the synthesis of the foundational phenazine-1,6-dicarboxylic acid (PDC). This process begins with the shikimate pathway, a central metabolic route in bacteria, which provides the precursor chorismic acid. A conserved set of core phz genes, homologous to those found in other phenazine-producing bacteria like Pseudomonas, catalyzes the conversion of two molecules of chorismate into PDC.[1][2][3] The key enzymes and their proposed functions in this core pathway are outlined below.

Gene Putative Enzyme Proposed Function in Core Phenazine Biosynthesis
phzEIsochorismate synthaseConverts chorismic acid to isochorismic acid.
phzD2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseInvolved in the early steps of chorismate modification.
phzFIsomeraseCatalyzes an isomerization step in the pathway.
phzBDihydrophenazine-1,6-dicarboxylate synthetase componentPart of the enzymatic complex that condenses two molecules of the modified chorismate precursor.
phzADihydrophenazine-1,6-dicarboxylate synthetase componentWorks in conjunction with PhzB to form the tricyclic phenazine core.
phzGTrans-2,3-dihydro-3-hydroxyanthranilate isomerase-like proteinInvolved in the final steps of PDC formation.
Tailoring Reactions: The Genesis of this compound

Following the synthesis of the PDC scaffold, a series of "tailoring" reactions occur, which are crucial for the bioactivity and chemical identity of this compound. These modifications are catalyzed by enzymes encoded by accessory genes within the phz cluster. Based on the structure of this compound (a mono-carboxylated and mono-methyl-esterified phenazine), the following enzymatic activities are proposed:

  • Decarboxylation: One of the two carboxyl groups of PDC is removed.

  • Hydroxylation: Hydroxyl groups are added to the phenazine ring.

  • O-Methylation: A methyl group is transferred to one of the hydroxyl groups, forming a methoxy group.

While the precise sequence of these events and the specific enzymes responsible in Burkholderia glumae require further detailed biochemical characterization, analysis of homologous gene clusters in other Burkholderia species suggests the presence of genes encoding for monooxygenases, methyltransferases, and decarboxylases that likely perform these transformations.[2]

Quantitative Insights into this compound Production

Quantitative data on the biosynthesis of this compound is not extensively available in the public domain. However, studies on phenazine production in Burkholderia species provide some context for the yields and conditions that favor synthesis. The following table summarizes the types of quantitative data that are critical for understanding and optimizing this compound production.

Parameter Significance Typical Range/Values (from related phenazine studies)
Product Titer Overall productivity of the strain.Can range from µg/L to mg/L in laboratory cultures, highly dependent on the strain and culture conditions.
Precursor Availability The concentration of chorismic acid can be a rate-limiting factor.Dependent on the primary metabolic flux of the cell.
Enzyme Kinetics (Km, kcat) Efficiency and substrate affinity of the biosynthetic enzymes.Not yet determined for most this compound biosynthetic enzymes.
Optimal pH Influences enzyme activity and product stability.Typically in the neutral to slightly acidic range for phenazine production.
Optimal Temperature Affects microbial growth and enzyme function.Often between 28-37°C for many Burkholderia species.

Experimental Cornerstones: Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout to Confirm Gene Function

Objective: To inactivate a specific phz gene to determine its role in the biosynthetic pathway.

Methodology: A common method for generating gene knockouts in Burkholderia is through homologous recombination using a suicide vector.

  • Construct Design:

    • Amplify the upstream and downstream flanking regions (typically 500-1000 bp) of the target phz gene from Burkholderia glumae genomic DNA using PCR.

    • Clone the upstream and downstream fragments into a suicide vector (e.g., pEX18Ap) on either side of an antibiotic resistance cassette (e.g., gentamicin resistance).

    • The suicide vector contains a counter-selectable marker (e.g., sacB), which confers sucrose sensitivity.

  • Transformation:

    • Introduce the constructed suicide vector into a competent E. coli strain (e.g., DH5α λpir) for plasmid propagation.

    • Transfer the plasmid from E. coli to Burkholderia glumae via conjugation (triparental mating with a helper plasmid like pRK2013).

  • Selection of Mutants:

    • Select for single-crossover homologous recombinants by plating the conjugation mixture on a medium containing an antibiotic to which Burkholderia glumae is resistant (e.g., polymyxin B) and the antibiotic marker from the suicide vector (e.g., gentamicin).

    • To select for double-crossover events (gene replacement), culture the single-crossover colonies in a medium without antibiotic selection and then plate on a medium containing sucrose. The sacB gene product will convert sucrose into a toxic substance, killing the cells that still retain the vector backbone.

    • Colonies that grow on the sucrose-containing medium are potential double-crossover mutants.

  • Verification:

    • Confirm the gene knockout by PCR using primers that flank the target gene. The PCR product from the mutant will be a different size than the wild-type product.

    • Further confirmation can be obtained by Southern blot analysis or DNA sequencing.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To express a specific phz enzyme and characterize its catalytic activity.

Methodology:

  • Cloning and Expression:

    • Amplify the coding sequence of the target phz gene from Burkholderia glumae genomic DNA.

    • Clone the gene into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

    • Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at an optimal temperature (e.g., 16-25°C) to enhance soluble protein production.

  • Protein Purification:

    • Harvest the cells and lyse them by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Assess the purity of the protein by SDS-PAGE.

  • Enzyme Assay:

    • Design an assay to monitor the conversion of the putative substrate to the product. This can be done using spectrophotometry, HPLC, or LC-MS.

    • For example, to assay a putative methyltransferase, the reaction mixture would contain the purified enzyme, the substrate (a hydroxylated phenazine precursor), and the methyl donor S-adenosylmethionine (SAM).

    • Incubate the reaction at an optimal temperature and pH.

    • Stop the reaction at different time points and analyze the formation of the methylated product by HPLC or LC-MS.

    • Determine the kinetic parameters (Km and kcat) by varying the substrate concentration.

Quantitative Analysis of this compound by HPLC-MS/MS

Objective: To accurately measure the concentration of this compound in culture extracts.

Methodology:

  • Sample Preparation:

    • Grow Burkholderia glumae in a suitable production medium.

    • Extract the culture supernatant with an organic solvent such as ethyl acetate.

    • Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol) for analysis.

  • HPLC Separation:

    • Use a C18 reverse-phase HPLC column.

    • Develop a gradient elution method using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Perform multiple reaction monitoring (MRM) for sensitive and specific quantification.

    • Select a precursor ion corresponding to the [M+H]+ of this compound and at least two product ions for confirmation.

    • Optimize the collision energy for each transition.

  • Quantification:

    • Prepare a standard curve using a pure standard of this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizing the Intricacies: Pathways and Workflows

Biosynthesis Pathway of this compound

Phencomycin_Biosynthesis cluster_core Core Phenazine Biosynthesis cluster_tailoring Tailoring Reactions Chorismate 2x Chorismic Acid Intermediates Series of Intermediates Chorismate->Intermediates phzE, phzD, phzF PDC Phenazine-1,6-dicarboxylic Acid (PDC) Intermediates->PDC phzA, phzB, phzG Decarboxylated_PDC Decarboxylated Intermediate PDC->Decarboxylated_PDC Decarboxylase Hydroxylated_Intermediate Hydroxylated Intermediate Decarboxylated_PDC->Hydroxylated_Intermediate Monooxygenase This compound This compound Hydroxylated_Intermediate->this compound O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound from chorismic acid.

Quorum Sensing Regulation of Phenazine Biosynthesis

Quorum_Sensing_Regulation cluster_cell Burkholderia glumae Cell AHL_synthase TofI (AHL Synthase) AHL Acyl-Homoserine Lactone (AHL) AHL_synthase->AHL TofR TofR (Receptor) AHL->TofR Binds AHL_ext Extracellular AHL Concentration AHL->AHL_ext AHL_TofR AHL-TofR Complex TofR->AHL_TofR phz_genes phz Gene Cluster AHL_TofR->phz_genes Activates Transcription Phz_enzymes Phenazine Biosynthetic Enzymes phz_genes->Phz_enzymes Translation This compound This compound Phz_enzymes->this compound Catalysis Cell_density Increasing Cell Density Cell_density->AHL_synthase

Caption: Quorum sensing regulation of this compound biosynthesis in B. glumae.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow start Hypothesized Biosynthetic Gene Cluster gene_knockout Gene Knockout Studies (Targeted Deletion of phz genes) start->gene_knockout heterologous_expression Heterologous Expression of Individual phz Genes start->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC, LC-MS/MS) gene_knockout->metabolite_analysis accumulation Accumulation of Intermediates or Loss of Product metabolite_analysis->accumulation elucidation Elucidation of Enzyme Function accumulation->elucidation protein_purification Protein Purification heterologous_expression->protein_purification enzyme_assays In Vitro Enzyme Assays protein_purification->enzyme_assays enzyme_assays->elucidation pathway_reconstruction Pathway Reconstruction elucidation->pathway_reconstruction

Caption: A typical experimental workflow for elucidating a biosynthetic pathway.

References

Phencomycin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phencomycin is a naturally occurring phenazine antibiotic with promising antimicrobial properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and characterization are outlined, and its potential mechanism of action is discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Chemical Structure and Physicochemical Properties

This compound is a yellow, crystalline powder belonging to the phenazine class of compounds.[1] Its core structure consists of a dibenzo[b,e]pyrazine ring system, substituted with a carboxylic acid group and a methyl ester group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂O₄NP-MRD
Molecular Weight 298.26 g/mol NP-MRD
Melting Point 207°C[1]
Appearance Yellow, crystalline powder[1]
Solubility Poorly soluble in acidic water, hexane, and petroleum ether. Fairly soluble in methanol. Good solubility in acetonitrile, methylene chloride, ethyl acetate, chloroform, propylene glycol, and dimethylsulfoxide.[1]
Chromatographic Data TLC (Silica gel, Ethyl acetate): Rf = 0.43HPLC (Reversed-phase): RT = 11.63 min[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

TechniqueData Highlights
UV-Vis The UV-Vis spectrum of a related derivative in methanol shows absorption maxima (λmax) at 209, 270, and 370 nm, which are characteristic of the phenazine chromophore.
Infrared (IR) The IR spectrum is expected to show characteristic absorption bands for the following functional groups: O-H stretching (from the carboxylic acid), C=O stretching (from the carboxylic acid and ester), C=N and C=C stretching (from the aromatic rings), and C-O stretching (from the ester and carboxylic acid).
Mass Spectrometry (MS) High-resolution mass spectrometry of a hydroxylated derivative provided an [M+H]⁺ ion at m/z 299.0675, consistent with a molecular formula of C₁₅H₁₀N₂O₅. The fragmentation pattern of phenazines typically involves cleavages of the substituent groups and fragmentation of the heterocyclic ring.
Nuclear Magnetic Resonance (NMR) The ¹H and ¹³C NMR spectra of this compound derivatives confirm the presence of the substituted phenazine core. The chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern on the phenazine ring.

Biological Activity and Mechanism of Action

This compound exhibits antimicrobial activity against a range of microorganisms. Derivatives of this compound have shown potent inhibitory activity against various bacteria, yeasts, and plant pathogenic fungi. For instance, 5,10-dihydro-4,9-dihydroxythis compound methyl ester, a derivative, has demonstrated significant antimicrobial properties.

The precise mechanism of action of this compound has not been fully elucidated. However, phenazine compounds are known to act as redox-active molecules. Their biological activity is often attributed to their ability to undergo oxidation-reduction cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can cause oxidative damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. It is hypothesized that this compound shares this general mechanism of action.

Phenazine_MoA This compound This compound Cell Bacterial Cell This compound->Cell Enters Redox Redox Cycling Cell->Redox Facilitates ROS Reactive Oxygen Species (ROS) Redox->ROS Generates Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Induces Death Cell Death Damage->Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

The following is a generalized protocol for the isolation and purification of this compound from a Streptomyces species culture, based on established methods for similar compounds.

Isolation_Workflow cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis Fermentation 1. Fermentation of Streptomyces sp. Centrifugation 2. Centrifugation Fermentation->Centrifugation Extraction 3. Solvent Extraction (Ethyl Acetate) Centrifugation->Extraction Concentration 4. Concentration Extraction->Concentration Chromatography 5. Silica Gel Chromatography Concentration->Chromatography HPLC 6. Reversed-Phase HPLC Chromatography->HPLC Analysis 7. Purity Analysis (TLC, HPLC) HPLC->Analysis Characterization 8. Structural Elucidation Analysis->Characterization

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fermentation:

    • Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or a vegetative culture of the Streptomyces strain.

    • Incubate the culture at 28-30°C for 5-7 days with shaking (e.g., 200 rpm).

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to 5.0.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process to ensure complete recovery.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Purification:

    • Silica Gel Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Apply the concentrated extract to a silica gel column.

      • Elute the column with a gradient of solvents, for example, a mixture of ethyl acetate and dichloromethane.

      • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions containing this compound and concentrate them.

      • Further purify the compound by reversed-phase HPLC using a C18 column.

      • A suitable mobile phase could be a gradient of acetonitrile in water containing 0.1% formic acid.

      • Monitor the elution profile using a UV detector at a wavelength of 365 nm.

  • Crystallization:

    • The purified this compound can be crystallized from a suitable solvent, such as dichloromethane, to obtain a yellow crystalline powder.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and optimize its production. The detailed protocols provided herein should facilitate further investigation into this intriguing natural product.

References

Spectroscopic and Mechanistic Insights into Phencomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Phencomycin, a phenazine antibiotic. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for acquiring such data, and visualizations of its proposed mechanism of action and biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data reported for this compound, facilitating easy reference and comparison.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound are crucial for its structural elucidation and characterization. The data presented here is based on studies of this compound and its derivatives isolated from microbial sources.

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative (5,10-dihydro-4,9-dihydroxythis compound methyl ester)

Chemical Shift (δH)MultiplicityCoupling Constant (J in Hz)Assignment
9.06br s-NH
8.60d8.0Aromatic H
7.32d8.0Aromatic H
4.05s--OCH₃

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative (5,10-dihydro-4,9-dihydroxythis compound methyl ester)

Chemical Shift (δC)Assignment
167.9C=O
142.1Aromatic C
140.7Aromatic C
138.3Aromatic C
134.7Aromatic C
118.7Aromatic C
108.9Aromatic C
52.2-OCH₃

Note: The provided NMR data is for a derivative of this compound as detailed in the cited literature. Specific data for the parent this compound may vary.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound and its derivatives.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for a this compound Derivative

Ionm/z [M-H]⁻ (Observed)m/z [M-H]⁻ (Calculated)Molecular Formula
[M-H]⁻329.0768329.0765C₁₆H₁₄N₂O₆

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of NMR and Mass Spectrometry data for natural products like this compound. These protocols are based on standard methodologies in the field and can be adapted for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • Isolated this compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

    • Apply a 90° pulse width.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several thousand scans, depending on the sample concentration).

    • Apply a 30° or 45° pulse angle to reduce the relaxation delay.

    • Set a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at δH 2.50 and δC 39.52).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Objective: To determine the accurate mass and molecular formula of this compound.

Materials:

  • Isolated this compound sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Volatile acid (e.g., formic acid) for positive ion mode or a volatile base (e.g., ammonium hydroxide) for negative ion mode (optional, to improve ionization).

  • High-resolution mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in an appropriate solvent system for infusion or LC-MS analysis. The solvent should be compatible with the ESI process (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters should be optimized for the specific analyte and solvent system.

  • Data Acquisition:

    • Direct Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • LC-MS: Alternatively, inject the sample onto a liquid chromatography system coupled to the mass spectrometer. This is useful for analyzing complex mixtures or for further purification prior to mass analysis.

    • Acquire the mass spectrum in the desired mass range. For this compound, a range of m/z 100-1000 would be appropriate.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis:

    • Determine the monoisotopic mass of the parent ion.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the calculated molecular formula with the expected structure of this compound.

Visualizing this compound's Biological Context

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and the biosynthetic pathway of phenazine antibiotics like this compound.

Proposed Mechanism of Action

Phenazine antibiotics are known to be redox-active molecules. Their antimicrobial activity is believed to stem from their ability to undergo redox cycling within bacterial cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause widespread damage to cellular components, ultimately leading to cell death.

Mechanism_of_Action cluster_cell Bacterial Cell Phencomycin_in This compound (P) Reductases Cellular Reductases (e.g., NADH dehydrogenase) Phencomycin_in->Reductases uptake Reduced_P Reduced this compound (P-H₂) Reductases->Reduced_P reduction Reduced_P->Phencomycin_in regenerates O2 Oxygen (O₂) Reduced_P->O2 oxidation ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) O2->ROS generates Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage CellDeath Cell Death Damage->CellDeath

Caption: Proposed redox-cycling mechanism of this compound leading to ROS production and bacterial cell death.

Phenazine Biosynthesis Pathway

This compound belongs to the phenazine class of natural products. The biosynthesis of the basic phenazine core originates from the shikimic acid pathway. The following diagram provides a simplified overview of the key steps in phenazine biosynthesis.

Phenazine_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid PhzE PhzE Chorismic_Acid->PhzE ADIC 2-amino-2-deoxyisochorismic acid (ADIC) PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) PhzD->DHHA Condensation Condensation (PhzA/B/G) DHHA->Condensation x2 PCA Phenazine-1-carboxylic acid (PCA) Condensation->PCA This compound This compound PCA->this compound tailoring enzymes Derivatives Other Phenazine Derivatives PCA->Derivatives tailoring enzymes

Caption: Simplified biosynthetic pathway of the phenazine core structure, a precursor to this compound.

Phencomycin-Producing Microbial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a phenazine antibiotic with demonstrated antimicrobial activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the microbial strains known to produce this compound, detailing their cultivation, the extraction and purification of the compound, and the underlying biosynthetic pathways. The information is presented to support research and development efforts in the fields of microbiology, natural product chemistry, and drug discovery.

This compound Producing Microbial Strains

Several microbial strains have been identified as producers of this compound. The primary producers belong to the genera Streptomyces and Burkholderia. This section details the key characteristics and production parameters of the most well-documented strains.

Streptomyces species Y-90,31725 (DSM 6520)

Isolated from a soil sample in Bharatpur, Rajasthan, India, this strain is a significant producer of this compound.[1] It is characterized as a member of the order Actinomycetales, family Streptomycetaceae, and genus Streptomyces.[1]

Burkholderia glumae 411gr-6

This plant-pathogenic bacterium is also a known producer of this compound and its derivatives.[2][3] In addition to this compound, this strain synthesizes 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester.[2]

Marine Streptomyces sp. B 8251

A marine isolate of Streptomyces has also been reported to produce this compound, highlighting the diversity of environments harboring this compound-producing microorganisms.

Quantitative Data on this compound Production

The following table summarizes the available quantitative data on this compound production from the identified microbial strains.

Microbial StrainProduction ScaleMedium/Cultivation MethodThis compound YieldReference
Streptomyces sp. Y-90,317258 LitersSubmerged Fermentation100 mg (crystalline)
Burkholderia glumae 411gr-62 kgCPG Agar (Solid-state)0.8 mg

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing strains and the subsequent extraction and purification of the antibiotic.

Cultivation of Streptomyces sp. Y-90,31725 (Submerged Fermentation)

Objective: To produce this compound through submerged fermentation of Streptomyces sp. Y-90,31725.

Materials:

  • Seed Culture Medium: (g/L) Glucose 15, Soybean meal 15, Corn steep liquor 10, NaCl 5, CaCO₃ 2. Adjust pH to 7.0.

  • Production Medium: (g/L) Starch 20, Soybean meal 10, Yeast extract 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, FeSO₄·7H₂O 0.01. Adjust pH to 7.0.

  • Inoculum of Streptomyces sp. Y-90,31725

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. Y-90,31725 into the seed culture medium. Incubate at 27°C for 48 hours with shaking at 150 rpm.

  • Production Fermentation: Inoculate the production medium with the seed culture (10% v/v). Fermentation is carried out at 27°C for 44-48 hours with aeration and agitation.

  • Monitoring: Monitor the pH and biomass throughout the fermentation. Maximum yield is typically obtained when the pH reaches approximately 7.8.

Cultivation of Burkholderia glumae 411gr-6 (Solid-State Fermentation)

Objective: To produce this compound using solid-state fermentation of Burkholderia glumae 411gr-6.

Materials:

  • CPG Agar Medium: (g/L) Casamino acids 1, Peptone 10, Glucose 10, Agar 18.

  • Inoculum of Burkholderia glumae 411gr-6

  • Petri plates or trays

  • Incubator

Procedure:

  • Inoculation: Streak or spread an inoculum of Burkholderia glumae 411gr-6 onto the surface of CPG agar plates.

  • Incubation: Incubate the plates at 28°C for 3-4 days.

  • Harvesting: After incubation, harvest the bacterial biomass and the agar medium for extraction.

This compound Extraction and Purification

Objective: To isolate and purify this compound from the fermentation culture.

Materials:

  • Methanol

  • Ethyl acetate

  • Chloroform

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Diaion® HP-20 resin or equivalent

  • Silica gel for chromatography

  • Rotary evaporator

  • Chromatography columns

Procedure from Streptomyces sp. Y-90,31725 Culture Broth:

  • Extraction from Culture Filtrate:

    • Adjust the pH of the culture filtrate (8 liters) to 5.0 with HCl.

    • Extract the filtrate with an equal volume of ethyl acetate.

    • Concentrate the ethyl acetate extract to dryness.

  • Adsorption Method:

    • Alternatively, pass the culture filtrate through a Diaion® HP-20 resin column.

    • Wash the column with water and elute with a stepwise gradient of methanol in water.

    • Pool the active fractions (typically eluting with 50-80% methanol) and concentrate.

    • Adjust the pH of the concentrated aqueous solution to 5.0 and extract with ethyl acetate.

  • Purification:

    • Extract the ethyl acetate layer with a saturated sodium bicarbonate solution.

    • Acidify the bicarbonate solution to pH 5.0 and re-extract with ethyl acetate.

    • Concentrate the ethyl acetate extract and subject it to silica gel column chromatography, eluting with a dichloromethane:ethyl acetate gradient.

    • Collect the active fractions and crystallize from dichloromethane to obtain pure this compound.

Procedure from Burkholderia glumae 411gr-6 Solid Culture:

  • Extraction:

    • Extract the harvested bacterial cells and agar (2 kg) with methanol (2 L).

    • Concentrate the methanol extract in vacuo.

    • Suspend the residue in distilled water and extract with chloroform.

  • Purification:

    • Evaporate the chloroform extract to dryness.

    • Apply the residue to a Diaion HP-20 resin column and elute with a stepwise gradient of aqueous acetone.

    • Further purify the active fraction using semi-preparative HPLC on a C18 column.

Biosynthesis of this compound

This compound belongs to the phenazine family of secondary metabolites. The biosynthesis of the core phenazine structure originates from the shikimic acid pathway.

Phenazine Biosynthetic Pathway

The core phenazine structure is synthesized from chorismic acid via a conserved set of enzymes encoded by the phz gene cluster (phzABCDEFG).

Phenazine_Biosynthesis cluster_Shikimate Shikimate Pathway cluster_Phenazine_Core Phenazine Core Biosynthesis cluster_this compound This compound Biosynthesis Shikimate Shikimate Chorismic_Acid Chorismic_Acid Shikimate->Chorismic_Acid ADIC 2-amino-2-deoxyisochorismic acid Chorismic_Acid->ADIC phzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid ADIC->DHHA phzD PCA_precursor Hexahydrophenazine- 1,6-dicarboxylic acid DHHA->PCA_precursor phzF Phenazine_1_carboxylic_acid Phenazine-1-carboxylic acid (PCA) PCA_precursor->Phenazine_1_carboxylic_acid phzB, phzG This compound This compound Phenazine_1_carboxylic_acid->this compound Modification (e.g., phzM, phzS)

Biosynthesis pathway of this compound from chorismic acid.
Regulation of this compound Biosynthesis

The production of phenazines, including this compound, is tightly regulated in both Streptomyces and Burkholderia.

In Streptomyces , the regulation of secondary metabolism is complex, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional signals and developmental cues.

In Burkholderia , phenazine biosynthesis is often regulated by a quorum-sensing (QS) system. The production of N-acyl homoserine lactone (AHL) signaling molecules increases with cell density, leading to the activation of transcriptional regulators that upregulate the expression of the phz gene cluster.

Quorum_Sensing_Regulation cluster_Cell Burkholderia cell AHL_synthase AHL Synthase (e.g., TofI) AHL AHL signal AHL_synthase->AHL produces Receptor Transcriptional Regulator (e.g., TofR) AHL->Receptor binds to AHL_ext Extracellular AHL AHL->AHL_ext diffusion phz_genes phz gene cluster Receptor->phz_genes activates transcription This compound This compound phz_genes->this compound biosynthesis Low_density Low Cell Density High_density High Cell Density AHL_ext->Receptor enters cell

Quorum sensing regulation of this compound production in Burkholderia.

Experimental Workflow for Strain Screening and Production Optimization

The following diagram outlines a general workflow for screening new microbial isolates for this compound production and optimizing the production process.

Experimental_Workflow Isolation Isolate microbial strains (e.g., from soil, marine sediments) Primary_Screening Primary Screening (e.g., agar plug assay against indicator bacteria) Isolation->Primary_Screening Secondary_Screening Secondary Screening (e.g., HPLC analysis of culture extracts) Primary_Screening->Secondary_Screening Strain_ID Strain Identification (16S rRNA sequencing) Secondary_Screening->Strain_ID Media_Optimization Media Optimization (Carbon/Nitrogen sources, minerals) Secondary_Screening->Media_Optimization Fermentation_Optimization Fermentation Parameter Optimization (pH, Temp, Aeration) Media_Optimization->Fermentation_Optimization Scale_Up Scale-up Production (Bioreactor) Fermentation_Optimization->Scale_Up Purification Extraction and Purification Scale_Up->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization

Workflow for this compound discovery and production optimization.

Conclusion

This technical guide provides a comprehensive overview of this compound-producing microbial strains, offering detailed protocols and insights into the biosynthesis and regulation of this antibiotic. The compiled data and methodologies serve as a valuable resource for researchers and professionals in the field, aiming to facilitate further investigation into this compound and its potential therapeutic applications. The provided workflows and diagrams offer a structured approach to both the discovery of new producer strains and the optimization of this compound production.

References

The Quest for Phencomycin as a Renin Inhibitor: A Methodological Guide to Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: An initial investigation into the potential of phencomycin as a renin inhibitor, prompted by a patent application suggesting its activity against this key cardiovascular enzyme, has revealed a significant gap in the publicly available scientific literature. Despite a comprehensive search, no quantitative data—such as IC50 or Ki values—nor specific experimental protocols detailing the inhibition of renin by this compound have been identified.

This technical guide, therefore, pivots from a specific analysis of this compound to a broader, methodological framework. It is designed to provide researchers with a detailed roadmap for the in-vitro characterization of any novel compound, like this compound, as a potential renin inhibitor. This document outlines the core experimental protocols and data analysis required to establish and quantify such inhibitory activity, adhering to the highest standards of scientific rigor.

The Renin-Angiotensin-Aldosterone System (RAAS): The Therapeutic Target

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, catalyzes the rate-limiting step in this pathway: the cleavage of angiotensinogen to angiotensin I. Subsequent enzymatic conversions lead to the production of angiotensin II, a potent vasoconstrictor. Inhibition of renin is, therefore, a prime therapeutic strategy for the management of hypertension.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Experimental Protocols for In-Vitro Renin Inhibition Assays

To ascertain the renin-inhibitory potential of a compound, a series of in-vitro assays are required. The following are detailed protocols for two widely accepted methods.

Fluorescence Resonance Energy Transfer (FRET)-Based Assay

This high-throughput method utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Materials:

  • Human recombinant renin

  • FRET-based renin substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Dilute the human recombinant renin and the FRET substrate in the assay buffer to their optimal working concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Control (100% activity) wells: Assay buffer and renin solution.

      • Test compound wells: Assay buffer, renin solution, and serial dilutions of the test compound.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation:

    • Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over a set period (e.g., 60 minutes) at 37°C.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the product of the renin-catalyzed reaction, angiotensin I, providing a highly specific and quantitative assessment of enzyme activity.

Materials:

  • Human recombinant renin

  • Human angiotensinogen (substrate)

  • Assay buffer

  • Test compound

  • Quenching solution (e.g., acidic solution)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water gradient with trifluoroacetic acid)

  • Angiotensin I standard

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, angiotensinogen, and either the test compound at various concentrations or a vehicle control.

  • Enzyme Addition:

    • Add human recombinant renin to each tube to start the reaction.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-3 hours).

  • Reaction Termination:

    • Stop the reaction by adding the quenching solution.

  • Sample Preparation:

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Separate the components using a C18 column and a suitable gradient elution.

    • Detect angiotensin I by UV absorbance at a specific wavelength (e.g., 214 nm).

  • Quantification:

    • Quantify the amount of angiotensin I produced by comparing the peak area to a standard curve generated with known concentrations of angiotensin I.

Experimental_Workflow Start Start: Compound Screening Assay_Prep Assay Preparation (Reagents, Plates) Start->Assay_Prep Compound_Add Addition of Test Compound (e.g., this compound) Assay_Prep->Compound_Add Enzyme_Add Addition of Renin Compound_Add->Enzyme_Add Incubation Incubation at 37°C Enzyme_Add->Incubation Measurement Measurement Incubation->Measurement FRET FRET: Fluorescence Reading Measurement->FRET High-Throughput HPLC HPLC: Angiotensin I Quantification Measurement->HPLC High-Specificity Data_Analysis Data Analysis (IC50, Ki) FRET->Data_Analysis HPLC->Data_Analysis End End: Identify Hits Data_Analysis->End

Figure 2: General experimental workflow for renin inhibitor screening.

Data Presentation and Analysis

The primary goal of these experiments is to quantify the inhibitory potency of the test compound. This is typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is determined by plotting the percentage of renin inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Renin Inhibition Data for IC50 Calculation

Compound Concentration (nM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 3.1
10085.4 ± 2.8
100098.1 ± 0.9
Ki and Mechanism of Inhibition

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed. This involves measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Table 2: Hypothetical Enzyme Kinetic Data for a Renin Inhibitor

Substrate (Angiotensinogen) Conc. (µM)Initial Velocity (nmol/min) - No InhibitorInitial Velocity (nmol/min) - With Inhibitor (X nM)
110.55.8
218.210.1
532.618.1
1045.125.0
2058.832.7

From these data, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined under both inhibited and uninhibited conditions, allowing for the calculation of Ki and elucidation of the inhibition mechanism.

Conclusion and Future Directions

The successful in-vitro characterization of a compound like this compound as a renin inhibitor, following the protocols outlined above, is the foundational step in its development as a potential therapeutic agent. Positive results, including a low IC50 and a favorable inhibition profile, would strongly warrant progression to further studies. These would include selectivity assays against other proteases, pharmacokinetic and pharmacodynamic studies, and ultimately, in-vivo efficacy studies in animal models of hypertension to validate its potential as a novel antihypertensive drug.

The Role of Phencomycin in the Kallikrein-Kinin System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the current scientific understanding of phencomycin's role in the kallikrein-kinin system. It is critical to note at the outset that publicly available scientific literature detailing the specific mechanisms and quantitative effects of this compound on this system is exceptionally limited. The primary reference to this interaction is found within a patent document, and as such, the information should be interpreted with the understanding that it has not been extensively validated in peer-reviewed scientific publications.

Introduction to this compound

This compound is an antibiotic belonging to the phenazine class of natural products. It is produced by microorganisms of the genera Streptomyces and Burkholderia[1][2][3]. While the majority of research has focused on its antimicrobial properties against a range of bacteria and fungi, a 1991 patent also claims its potential pharmacological activity beyond its antibiotic function[4].

The patent, EP0521464A1, discloses that this compound has an "influence on the kallikrein-kinin system" and "inhibits physiologically important enzymes such as renin"[4]. This suggests a potential therapeutic role in conditions like inflammation, asthma, pancreatitis, shock syndromes, and cardiovascular disorders. However, the patent does not provide specific data from experiments, such as inhibition constants or detailed mechanistic studies, to substantiate these claims.

The Kallikrein-Kinin System: An Overview

The kallikrein-kinin system is a complex endogenous cascade that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain. The system is composed of kininogens, kallikreins, kinins, and kininases.

The central event in this system is the cleavage of kininogens by serine proteases called kallikreins to release vasoactive peptides known as kinins, the most prominent of which is bradykinin. Bradykinin exerts its effects by binding to two G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and mediates most of the physiological effects of bradykinin, while the B1R is typically upregulated during tissue injury and inflammation.

The actions of kinins are terminated by kininases, most notably angiotensin-converting enzyme (ACE), which is also a key enzyme in the renin-angiotensin system.

Signaling Pathway of the Kallikrein-Kinin System

The following diagram illustrates the general signaling pathway of the kallikrein-kinin system.

Kallikrein-Kinin System cluster_activation Activation cluster_effect Biological Effects cluster_inactivation Inactivation High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin High Molecular Weight Kininogen (HMWK)->Bradykinin Substrate Plasma Prekallikrein Plasma Prekallikrein Plasma Kallikrein Plasma Kallikrein Plasma Prekallikrein->Plasma Kallikrein Factor XIIa Plasma Kallikrein->Bradykinin Cleavage B2 Receptor B2 Receptor Bradykinin->B2 Receptor B1 Receptor (inducible) B1 Receptor (inducible) Bradykinin->B1 Receptor (inducible) Inactive Fragments Inactive Fragments Bradykinin->Inactive Fragments Degradation by Vasodilation Vasodilation B2 Receptor->Vasodilation Increased Vascular Permeability Increased Vascular Permeability B2 Receptor->Increased Vascular Permeability Pain Pain B2 Receptor->Pain Inflammation Inflammation B2 Receptor->Inflammation B1 Receptor (inducible)->Pain B1 Receptor (inducible)->Inflammation ACE (Kininase II) ACE (Kininase II)

Figure 1: Simplified signaling pathway of the plasma kallikrein-kinin system.

Potential Interaction of this compound with the Kallikrein-Kinin System

Based on the patent claim, the interaction of this compound with the kallikrein-kinin system could occur at several levels:

  • Direct Inhibition of Kallikrein: this compound could act as a direct inhibitor of plasma or tissue kallikrein, thereby reducing the production of bradykinin from kininogen.

  • Modulation of Bradykinin Receptors: It is conceivable that this compound could act as an antagonist at the B1 or B2 receptors, blocking the effects of bradykinin.

  • Inhibition of Renin: The patent also mentions the inhibition of renin. Renin is the rate-limiting enzyme of the renin-angiotensin system (RAS), which is interconnected with the kallikrein-kinin system, notably through the dual role of ACE. By inhibiting renin, this compound could modulate blood pressure, which is also influenced by the kallikrein-kinin system.

Without experimental data, these remain hypothetical mechanisms of action.

Hypothetical Experimental Protocols for Investigating this compound's Role

To scientifically validate the claims made in the patent, a series of in vitro and in vivo experiments would be necessary. The following sections describe standard methodologies that could be employed.

In Vitro Kallikrein Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of plasma or tissue kallikrein.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human plasma kallikrein or tissue kallikrein would be used. A fluorogenic peptide substrate specific for kallikrein (e.g., a substrate with an amino-methylcoumarin (AMC) leaving group) would be prepared in a suitable assay buffer.

  • Assay Procedure:

    • A dilution series of this compound would be prepared in the assay buffer.

    • The enzyme would be pre-incubated with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction would be initiated by the addition of the fluorogenic substrate.

    • The rate of substrate cleavage would be monitored by measuring the increase in fluorescence over time using a microplate reader.

  • Data Analysis: The initial reaction velocities would be calculated for each this compound concentration. The half-maximal inhibitory concentration (IC50) would be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Renin Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of renin.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human renin and its substrate, angiotensinogen (or a synthetic peptide substrate), would be used. A common method is a FRET (Förster Resonance Energy Transfer) based assay.

  • Assay Procedure:

    • A dilution series of this compound would be prepared.

    • Renin would be pre-incubated with the various concentrations of this compound.

    • The reaction would be initiated by adding the FRET-based renin substrate.

    • The cleavage of the substrate, which separates the quencher and fluorophore, would be measured as an increase in fluorescence over time.

  • Data Analysis: Similar to the kallikrein assay, the IC50 value for this compound against renin would be calculated from the dose-response curve.

Bradykinin Receptor Binding Assay

Objective: To determine if this compound can displace the binding of a radiolabeled ligand to the bradykinin B1 or B2 receptors.

Methodology:

  • Cell Culture and Membrane Preparation: A cell line stably expressing either the human bradykinin B1 or B2 receptor would be cultured. Cell membranes would be prepared from these cells.

  • Binding Assay:

    • A fixed concentration of a radiolabeled bradykinin receptor ligand (e.g., [³H]-bradykinin for B2R) would be incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • After incubation, the bound and free radioligand would be separated by filtration.

    • The amount of bound radioactivity would be measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined. This can be used to calculate the binding affinity (Ki) of this compound for the receptor.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for screening and characterizing the effects of this compound on the kallikrein-kinin system.

Experimental Workflow Start Start This compound This compound Start->this compound In Vitro Screening In Vitro Screening This compound->In Vitro Screening Kallikrein Inhibition Assay Kallikrein Inhibition Assay In Vitro Screening->Kallikrein Inhibition Assay Renin Inhibition Assay Renin Inhibition Assay In Vitro Screening->Renin Inhibition Assay Bradykinin Receptor Binding Assay Bradykinin Receptor Binding Assay In Vitro Screening->Bradykinin Receptor Binding Assay Mechanism of Action Studies Mechanism of Action Studies Kallikrein Inhibition Assay->Mechanism of Action Studies Renin Inhibition Assay->Mechanism of Action Studies Bradykinin Receptor Binding Assay->Mechanism of Action Studies Enzyme Kinetics Enzyme Kinetics Mechanism of Action Studies->Enzyme Kinetics Cell-based Signaling Assays Cell-based Signaling Assays Mechanism of Action Studies->Cell-based Signaling Assays In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal Models of Inflammation/Hypertension Animal Models of Inflammation/Hypertension In Vivo Studies->Animal Models of Inflammation/Hypertension Lead Optimization Lead Optimization Animal Models of Inflammation/Hypertension->Lead Optimization

Figure 2: Hypothetical workflow for investigating this compound's bioactivity.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data (e.g., IC50, Ki, Kd values) describing the interaction of this compound with any component of the kallikrein-kinin system or with renin. The tables below are provided as templates for how such data would be presented if it were available.

Table 1: Hypothetical Inhibitory Activity of this compound on Kallikrein and Renin

Target EnzymeAssay TypeThis compound IC50 (µM)
Plasma KallikreinFluorogenic SubstrateData Not Available
Tissue KallikreinFluorogenic SubstrateData Not Available
ReninFRET AssayData Not Available

Table 2: Hypothetical Binding Affinity of this compound for Bradykinin Receptors

Receptor SubtypeLigandThis compound Ki (µM)
Bradykinin B1 Receptor[³H]-LigandData Not Available
Bradykinin B2 Receptor[³H]-BradykininData Not Available

Conclusion and Future Directions

The claim that this compound influences the kallikrein-kinin system and inhibits renin is intriguing and suggests that this natural product may have therapeutic potential beyond its use as an antibiotic. However, the lack of published, peer-reviewed data means that this remains a speculative area.

Future research should focus on systematically evaluating the effects of this compound using the types of experimental protocols outlined in this document. Such studies would be essential to:

  • Confirm or refute the claims made in the original patent.

  • Elucidate the precise mechanism of action of this compound within the kallikrein-kinin and renin-angiotensin systems.

  • Provide quantitative data on its potency and selectivity.

  • Assess its potential as a lead compound for the development of new drugs for inflammatory or cardiovascular diseases.

Until such research is conducted and published, the role of this compound in the kallikrein-kinin system remains an open and potentially fruitful area of investigation for the scientific and drug development communities.

References

In Vitro Antibacterial Spectrum of Phencomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Phencomycin. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of key processes to support further investigation and application of this antibiotic.

Introduction to this compound

This compound is a member of the phenazine class of heterocyclic nitrogen-containing compounds, which are known to be produced by a variety of bacteria and exhibit a broad range of biological activities. While many phenazine compounds are recognized for their potent antimicrobial properties, this compound itself has demonstrated a more nuanced antibacterial profile. This guide delves into the specifics of its in vitro activity.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been characterized as generally weak against a range of microorganisms. The available data on its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism, is summarized below.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainGram StainingMIC (µg/mL)Reference
Bacillus sp.Gram-Positive128[1]
Most other tested microorganismsN/A>128[1]

Note: The available quantitative data for the antibacterial spectrum of this compound is limited. The table will be updated as more research becomes available.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two standard methods for this are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Standardized bacterial suspension (typically 0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)

  • Positive control (broth with bacterial inoculum, no antibiotic)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well in the dilution series.

  • Inoculation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well. The negative control well receives only sterile broth.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually as the well with the lowest antibiotic concentration that remains clear, or by using a microplate reader to measure optical density.

Agar Dilution Method for MIC Determination

In this method, the antibiotic is incorporated into a solid agar medium at various concentrations, which is then inoculated with the test bacteria.

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Agar (or other appropriate agar medium)

  • Sterile petri dishes

  • Standardized bacterial suspension (typically 10^4 CFU per spot)

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the antibiotic dilution to molten and cooled (45-50°C) agar medium. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

    • Prepare a control plate containing no antibiotic.

  • Inoculation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10^7 CFU/mL.

    • Using a multipoint replicator, spot-inoculate a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, resulting in approximately 10^4 CFU per spot.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination by Broth Microdilution.
General Mechanism of Action for Phenazine Antibiotics

While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for many phenazine antibiotics involves the generation of reactive oxygen species (ROS), which leads to cellular damage and death.

Phenazine_MoA cluster_cell Bacterial Cell phenazine Phenazine Antibiotic (e.g., this compound) electron_transfer Cellular Reductases (e.g., NADH dehydrogenase) phenazine->electron_transfer Reduction reduced_phenazine Reduced Phenazine electron_transfer->reduced_phenazine oxygen Molecular Oxygen (O2) reduced_phenazine->oxygen Oxidation ros Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) oxygen->ros Reduction cellular_damage Cellular Damage (DNA, proteins, lipids) ros->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death

General mechanism of action for phenazine antibiotics.

Conclusion

The available data suggest that this compound has a limited antibacterial spectrum, with notable activity primarily against Bacillus species at higher concentrations. Further research is required to fully elucidate its range of activity against a broader array of clinically relevant bacteria and to understand its specific molecular targets and mechanisms of action. The standardized protocols provided in this guide offer a foundation for conducting such investigations. The visualizations aim to clarify the experimental processes and the current understanding of the mode of action of the broader phenazine class of antibiotics.

References

Phencomycin derivatives and their natural sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Phencomycin and Its Derivatives

Introduction

This compound is a naturally occurring antibiotic belonging to the phenazine class of nitrogen-containing heterocyclic compounds.[1][2] Phenazines are colored metabolites produced by a variety of microorganisms and are known for their broad-spectrum antimicrobial activity against bacteria, yeasts, and filamentous fungi.[1] The chemical structure and biological activity of phenazines can vary significantly based on the type and position of functional groups on their tricyclic ring.[1][3] this compound itself is characterized by the presence of carboxyl and carbomethoxy groups as substituents. The study of this compound and its derivatives is of significant interest to researchers in drug development due to their potential as lead compounds for new antimicrobial agents to combat pathogens, including those affecting plants.

Natural Sources of this compound Derivatives

This compound and its derivatives are secondary metabolites produced by various bacteria found in both terrestrial and marine environments. The primary producers belong to the genera Streptomyces and Burkholderia.

  • Streptomyces sp. : The parent compound, this compound, was first isolated from a terrestrial species, Streptomyces sp. HIL Y-9031725. Derivatives such as dihydrothis compound methyl ester have been isolated from unidentified marine Streptomyces species. Species of Streptomyces are well-known producers of a wide array of antibiotics and other bioactive compounds.

  • Burkholderia glumae : The strain Burkholderia glumae 411gr-6 has been identified as a producer of this compound and novel derivatives, including 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester. Burkholderia species are versatile bacteria found in soil and are known to synthesize various antimicrobial compounds like pyrrolnitrin and pyoluteorin in addition to phenazines.

Known this compound Derivatives

Several derivatives of the core this compound structure have been isolated and characterized. These modifications often involve hydroxylation or reduction of the phenazine ring system.

  • This compound : The parent compound. It exhibits weak antibacterial activity.

  • 4-Hydroxythis compound : A derivative isolated from B. glumae 411gr-6. It possesses one additional oxygen atom compared to this compound. This compound showed little to no inhibitory activity against a range of microorganisms.

  • 5,10-dihydro-4,9-dihydroxythis compound methyl ester : Also isolated from B. glumae 411gr-6, this novel derivative is a dihydrophenazine. It has demonstrated potent, broad-spectrum inhibitory activity against various bacteria, yeasts, and plant pathogenic fungi.

  • Dihydrothis compound methyl ester : A phenazine derivative isolated from a marine Streptomyces sp. It shows weak antibiotic activity against Escherichia coli and Bacillus subtilis.

Quantitative Biological Activity Data

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.

CompoundTest OrganismGram TypeOrganism TypeMIC (µg/ml)Reference
This compound Various Bacteria & Fungi--Weak to no activity
4-Hydroxythis compound Bacillus subtilisGram-positiveBacterium128
Most other tested organisms-->128
5,10-dihydro-4,9-dihydroxythis compound methyl ester Staphylococcus aureusGram-positiveBacterium1
Escherichia coliGram-negativeBacterium16
Candida albicans-Yeast4
Aspergillus fumigatus-Fungus8
Colletotrichum orbiculare-Fungus1
Magnaporthe oryzae-Fungus1
Ralstonia solanacearumGram-negativeBacterium64
Micrococcus luteusGram-positiveBacterium128
Bacillus subtilisGram-positiveBacterium>128
Dihydrothis compound methyl ester Escherichia coliGram-negativeBacteriumWeak activity
Bacillus subtilisGram-positiveBacteriumWeak activity

Experimental Protocols

The following sections detail the generalized methodologies used for the isolation, purification, and biological evaluation of this compound derivatives, based on cited literature.

Isolation and Purification of this compound Derivatives

This protocol describes a typical workflow for extracting and purifying this compound compounds from a bacterial culture, such as Burkholderia glumae 411gr-6.

  • Cultivation : The producing microorganism (B. glumae 411gr-6) is cross-hatch streaked on a suitable solid agar medium (e.g., Casamino acid-Peptone-Glucose or CPG agar) and incubated at 28°C for 3-4 days.

  • Extraction : The bacterial cells are harvested and extracted with a solvent such as methanol (MeOH) to solubilize the secondary metabolites. The extract is then concentrated in vacuo to produce a crude residue.

  • Solvent Partitioning : The crude residue is suspended in distilled water and partitioned with a non-polar organic solvent like chloroform (CHCl₃). The antimicrobial activity is typically found in the organic layer, which is then evaporated to dryness.

  • Initial Column Chromatography : The resulting residue is applied to a Diaion HP-20 resin column. The column is eluted with a stepwise gradient of aqueous acetone (e.g., 0%, 20%, 40%, 60%, 80%, 100%). Fractions are collected and tested for antifungal activity.

  • HPLC Purification : The active fraction (e.g., the 60% acetone fraction) is further purified using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a reversed-phase C18 column.

  • Final Separation : The HPLC column is eluted with an isocratic mobile phase (e.g., 50% aqueous acetonitrile containing 0.1% formic acid) at a specific flow rate (e.g., 2 ml/min). The effluent is monitored by a UV detector at a relevant wavelength (e.g., 365 nm) to separate and collect the pure compounds.

  • Structure Elucidation : The molecular formula and structure of the purified compounds are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth micro-dilution susceptibility method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds : The purified compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted two-fold in 96-well microtiter plates to achieve a range of concentrations (e.g., 0 to 128 µg/ml).

  • Inoculum Preparation : The target microorganisms (bacteria, yeast, or fungi) are cultured, and a suspension is prepared and standardized to a specific concentration (e.g., 1 x 10⁵ spores or mycelial fragments per ml for fungi).

  • Inoculation : A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation : The plates are incubated under appropriate conditions (temperature and duration) for the specific test organism.

  • MIC Determination : After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

Workflow for Isolation and Characterization

G cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Analysis & Testing Culture Bacterial Culture (e.g., B. glumae) Harvest Harvest Cells Culture->Harvest Partition Solvent Partitioning (CHCl3/H2O) Extract Solvent Extraction (Methanol) Harvest->Extract Concentrate Concentrate in vacuo Extract->Concentrate Concentrate->Partition Crude Extract Column Column Chromatography (Diaion HP-20) Partition->Column Pure Pure Compounds HPLC Semi-Prep HPLC (Reversed-Phase C18) Column->HPLC HPLC->Pure Isolated Fractions Structure Structure Elucidation (NMR, MS) Pure->Structure Bioassay Biological Assays (MIC Determination) Pure->Bioassay

Caption: General workflow for the isolation, purification, and analysis of this compound derivatives.

Logical Relationships of this compound Derivatives

G This compound This compound (Parent Compound) Deriv1 4-Hydroxythis compound This compound->Deriv1 Hydroxylation Deriv2 5,10-dihydro-4,9-dihydroxy- This compound methyl ester This compound->Deriv2 Reduction & Hydroxylation Deriv3 Dihydrothis compound methyl ester Source1 Source: Streptomyces sp. Source1->this compound produces Source2 Source: Burkholderia glumae Source2->this compound produces Source2->Deriv1 produces Source2->Deriv2 produces Source3 Source: Marine Streptomyces sp. Source3->Deriv3 produces

Caption: Relationship between this compound, its derivatives, and their known natural sources.

References

Structural Elucidation of Novel Phencomycin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of novel phencomycin analogs, focusing on recently identified derivatives from Burkholderia glumae. It details the experimental protocols for isolation, purification, and characterization, and presents a summary of their biological activities. Furthermore, this guide illustrates key biological and experimental pathways using detailed diagrams.

Introduction

This compound and its analogs are members of the phenazine class of heterocyclic nitrogen-containing compounds produced by various bacteria, including Streptomyces and Burkholderia species.[1][2] These compounds are of significant interest to the scientific community due to their broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and plant pathogenic fungi.[2] The emergence of multidrug-resistant microorganisms necessitates the discovery and characterization of novel antimicrobial agents, making the study of new this compound analogs a critical area of research.[1] This guide focuses on two novel analogs, 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester, isolated from Burkholderia glumae strain 411gr-6.[1]

Data Presentation: Antimicrobial Activity of this compound Analogs

The antimicrobial efficacy of the novel this compound analogs was evaluated against a panel of microorganisms. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized in the table below.

MicroorganismThis compound (µg/mL)4-hydroxythis compound (µg/mL)5,10-dihydro-4,9-dihydroxythis compound methyl ester (µg/mL)
Bacillus subtilis>128>1281
Micrococcus luteus>128>128128
Ralstonia solanacearum>128>12864
Candida albicans>128>12816
Saccharomyces cerevisiae>128>12816
Aspergillus niger>128>1288
Colletotrichum orbiculare>128>1281
Magnaporthe oryzae>128>1282
Rhizoctonia solani>128>1284

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Novel Analogs. As indicated, 5,10-dihydro-4,9-dihydroxythis compound methyl ester displayed the most potent and broad-spectrum antimicrobial activity.

Experimental Protocols

Cultivation of Burkholderia glumae 411gr-6 and Extraction of Analogs

A detailed protocol for the cultivation of the source microorganism and the initial extraction of the this compound analogs is provided below.

  • Media Preparation: Prepare Casamino acid-Peptone-Glucose (CPG) agar medium consisting of 1 g/L casamino acids, 10 g/L peptone, 10 g/L glucose, and 18 g/L agar in distilled water.

  • Inoculation and Incubation: Cross-hatch streak Burkholderia glumae strain 411gr-6 onto the CPG agar plates. Incubate the plates at 28°C for 3-4 days.

  • Harvesting and Extraction: Harvest the bacterial cells and extract them with 2 liters of methanol.

  • Concentration: Concentrate the methanol extract in vacuo.

  • Liquid-Liquid Extraction: Suspend the resulting residue in distilled water and perform a liquid-liquid extraction with chloroform.

  • Drying: Evaporate the antifungal organic (chloroform) layer to dryness to obtain the crude extract.

Purification of this compound Analogs

The crude extract is subjected to a multi-step purification process to isolate the individual analogs.

  • Column Chromatography: Apply the crude extract to a Diaion HP-20 resin column. Elute the compounds using a stepwise gradient of aqueous acetone (0%, 20%, 40%, 60%, 80%, and 100% v/v).

  • High-Performance Liquid Chromatography (HPLC): Further purify the bioactive fractions using a semi-preparative HPLC system equipped with a reversed-phase C18 column. Elute with an isocratic mobile phase of 50% aqueous acetonitrile containing 0.1% formic acid at a flow rate of 2 mL/min. Monitor the effluent at 365 nm to detect the phenazine compounds.

Structural Elucidation Methodologies

The definitive structures of the purified this compound analogs are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon environments within the molecule.

    • 2D NMR: Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings. These experiments are crucial for assembling the molecular framework.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the purified compound into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).

    • High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain the accurate mass of the molecular ion. This allows for the determination of the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting fragment ions to gain further structural information and confirm the connectivity of different parts of the molecule.

Mandatory Visualizations

Phenazine Biosynthesis Pathway

The biosynthesis of the phenazine core structure proceeds from chorismic acid, a key intermediate in the shikimic acid pathway. A series of enzymatic reactions, catalyzed by proteins encoded in the phz operon, leads to the formation of the tricyclic phenazine scaffold.

Phenazine_Biosynthesis cluster_pathway Phenazine Biosynthesis Chorismic_Acid Chorismic Acid ADIC 2-amino-2-deoxyisochorismic acid (ADIC) Chorismic_Acid->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD Tricyclic_Intermediate Tricyclic Intermediate DHHA->Tricyclic_Intermediate PhzF, PhzA/B Phenazine_Core Phenazine Core (e.g., Phenazine-1-carboxylic acid) Tricyclic_Intermediate->Phenazine_Core PhzG Phencomycin_Analogs This compound Analogs Phenazine_Core->Phencomycin_Analogs Tailoring Enzymes

Caption: Generalized biosynthetic pathway of phenazine compounds.

Experimental Workflow for Structural Elucidation

The process of identifying and characterizing novel this compound analogs involves a systematic workflow, from the initial screening of the producing organism to the final determination of the chemical structure.

Structural_Elucidation_Workflow cluster_workflow Experimental Workflow Cultivation Cultivation of Burkholderia glumae 411gr-6 Extraction Extraction of Crude Metabolites Cultivation->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy (1D and 2D) Purification->NMR Bioassays Antimicrobial Bioassays Purification->Bioassays Structure_Determination Structure Determination HRMS->Structure_Determination NMR->Structure_Determination

Caption: Workflow for the discovery and structural elucidation of novel antibiotics.

Proposed Antimicrobial Signaling Pathway

The antimicrobial activity of phenazine compounds is largely attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause widespread damage to cellular components, ultimately leading to cell death.

ROS_Signaling_Pathway cluster_pathway ROS-Mediated Antimicrobial Action This compound This compound Analog Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage_DNA DNA Damage Oxidative_Stress->Damage_DNA Damage_Proteins Protein Damage Oxidative_Stress->Damage_Proteins Damage_Lipids Lipid Peroxidation Oxidative_Stress->Damage_Lipids Cell_Death Bacterial Cell Death Damage_DNA->Cell_Death Damage_Proteins->Cell_Death Damage_Lipids->Cell_Death

Caption: Proposed mechanism of ROS-mediated antimicrobial activity of phenazines.

References

Phencomycin Gene Cluster: A Technical Guide to Identification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phencomycin, a phenazine antibiotic with notable antimicrobial properties, represents a promising candidate for novel drug development. Produced by various species of the bacterial genus Burkholderia, its biosynthesis is orchestrated by a dedicated gene cluster. Understanding the genetic architecture and regulatory networks governing this compound production is paramount for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the methodologies employed in the identification, functional analysis, and characterization of the this compound biosynthetic gene cluster (BGC). We detail experimental protocols for BGC identification using bioinformatics, targeted gene manipulation through knockout and complementation, and quantitative analysis of this compound production. Furthermore, this guide presents key quantitative data in structured tables and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate comprehension and application by researchers in the field.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria, exhibiting a broad spectrum of biological activities, including antimicrobial and antitumor effects. This compound, a derivative of phenazine, has been isolated from Burkholderia species and has demonstrated inhibitory activity against various plant pathogenic fungi and bacteria. The genes responsible for the biosynthesis of such secondary metabolites are typically organized in contiguous clusters on the bacterial chromosome, known as biosynthetic gene clusters (BGCs). The identification and functional characterization of these BGCs are critical first steps in understanding and manipulating the production of these valuable compounds.

This guide will walk through the core methodologies for investigating the this compound BGC, from its initial discovery in a bacterial genome to the functional validation of its constituent genes and the analysis of its regulation.

Identification of the this compound Biosynthetic Gene Cluster

The initial step in studying the biosynthesis of this compound is the identification of its corresponding BGC within the genome of a producing Burkholderia strain. This is primarily achieved through bioinformatics approaches.

Experimental Protocol: Bioinformatic Identification of the this compound BGC
  • Genome Sequencing: Obtain the whole-genome sequence of the this compound-producing Burkholderia strain. High-quality, long-read sequencing technologies are recommended to ensure the BGC is contained within a single contig.

  • BGC Prediction: Utilize specialized bioinformatics tools to mine the genome for secondary metabolite BGCs. The most widely used tools for this purpose are:

    • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): Submit the genomic sequence to the antiSMASH web server or use the command-line version. This tool identifies BGCs and predicts the class of the resulting metabolite based on the presence of signature genes.

    • PRISM (Prediction of Secondary Metabolite Gene Clusters): Another powerful tool that can predict BGCs and provide insights into the potential chemical structure of the synthesized compound.

  • Homology Analysis: Compare the predicted BGCs against known phenazine biosynthetic gene clusters from other bacteria. The core phenazine biosynthesis genes, such as phzABCDEFG, are highly conserved and can be used as queries in BLAST searches to identify the putative this compound cluster.

  • Gene Annotation: Carefully annotate the genes within the identified BGC to predict their functions. This includes identifying core biosynthetic enzymes (e.g., synthases, oxygenases), tailoring enzymes (e.g., methyltransferases, hydroxylases), regulatory proteins, and transporter genes.

BGC_Identification_Workflow cluster_input Input cluster_analysis Bioinformatic Analysis cluster_output Output Genome Bacterial Genome Sequence antiSMASH antiSMASH / PRISM Genome->antiSMASH BLAST BLAST against known phenazine clusters antiSMASH->BLAST Annotation Gene Annotation BLAST->Annotation putative_BGC Putative this compound BGC Annotation->putative_BGC

A schematic of the experimental process for determining gene function through knockout and complementation.

Quantitative Analysis of this compound Production

Quantifying the production of this compound is essential to assess the impact of genetic modifications and to optimize production conditions.

Experimental Protocol: Quantification of this compound by HPLC
  • Culture and Extraction:

    • Grow the wild-type, mutant, and complemented Burkholderia strains under conditions conducive to this compound production.

    • Extract the culture supernatant with an organic solvent such as ethyl acetate.

    • Evaporate the solvent and resuspend the extract in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Analysis:

    • Inject the extracted samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., a water-acetonitrile gradient with 0.1% formic acid) to separate the compounds.

    • Detect this compound using a UV detector at its characteristic absorbance wavelength (e.g., 365 nm).

  • Quantification:

    • Generate a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its biosynthesis.

Table 1: Biofilm Formation in Burkholderia lata Strains

StrainBiofilm Formation (Mean Pixel Intensity)
Wild-Type18.3
phzA Mutant10.0
Complemented phzA Mutant20.0

Data adapted from a study on phenazine biosynthesis in Burkholderia lata, where a phzA mutant showed reduced biofilm formation, which was restored upon complementation.[1]

Table 2: Yield of Purified this compound and Derivatives from Burkholderia glumae 411gr-6

CompoundYield (mg) from 2 kg of culture medium
This compound0.8
4-Hydroxythis compound1.0
5,10-dihydro-4,9-dihydroxythis compound methyl ester2.0

Data from the purification of this compound and its derivatives from Burkholderia glumae strain 411gr-6.[2][3]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and a Derivative

MicroorganismThis compound MIC (µg/ml)5,10-dihydro-4,9-dihydroxythis compound methyl ester MIC (µg/ml)
Bacillus subtilis>1281
Micrococcus luteus>1281
Escherichia coli>12816
Candida albicans>1288
Aspergillus niger>1284

Antimicrobial activity of purified this compound and one of its derivatives against a panel of microorganisms.[2][3]

Regulation of the this compound Gene Cluster

The expression of secondary metabolite BGCs is often tightly regulated in response to various environmental and cellular signals. In many bacteria, quorum sensing (QS) plays a crucial role in coordinating the expression of virulence factors and secondary metabolites in a cell-density-dependent manner.

In Burkholderia, the cepI/cepR QS system, which utilizes N-acyl-homoserine lactones (AHLs) as signaling molecules, is known to regulate the production of various secondary metabolites. The CepI synthase produces AHLs, which, upon reaching a threshold concentration, bind to the CepR transcriptional regulator. This complex then activates the expression of target genes, including those in BGCs. While the direct regulation of the this compound gene cluster by a specific QS system in all producing strains is an area of ongoing research, it represents a key putative regulatory mechanism.

Diagram 3: Putative Quorum Sensing Regulation of this compound Biosynthesis

QS_Regulation Cell Density Dependent Activation cluster_cell Burkholderia Cell CepI CepI (AHL Synthase) AHL AHL (Signal Molecule) CepI->AHL synthesis CepR CepR (Transcriptional Regulator) Phencomycin_BGC This compound BGC CepR->Phencomycin_BGC activates AHL->CepR binds AHL_out AHL AHL->AHL_out diffusion This compound This compound Phencomycin_BGC->this compound biosynthesis AHL_out->AHL

A proposed model for the quorum sensing-mediated regulation of the this compound biosynthetic gene cluster in Burkholderia.

Conclusion

The identification and analysis of the this compound gene cluster are multifaceted processes that combine powerful bioinformatic tools with precise genetic manipulation techniques. This guide provides a foundational framework for researchers to approach the study of this and other microbial BGCs. The detailed protocols for BGC identification, gene knockout, and complementation, along with methods for quantitative analysis, offer a clear roadmap for functional genomics studies. The presented quantitative data and visual workflows serve as valuable resources for experimental design and data interpretation. A deeper understanding of the biosynthesis and regulation of this compound will be instrumental in optimizing its production and developing it as a potential therapeutic agent. Future research should focus on elucidating the specific regulatory networks controlling this compound biosynthesis in different Burkholderia species and exploring the full spectrum of its biological activities.

References

Preliminary Cytotoxicity Studies of Phencomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the preliminary cytotoxicity studies conducted on Phencomycin derivatives. The information is synthesized from available research, focusing on quantitative data, experimental methodologies, and associated cellular pathways.

Introduction

This compound and its derivatives are phenazine compounds isolated from Burkholderia glumae strain 411gr-6.[1][2][3] Phenazines are a class of nitrogen-containing heterocyclic compounds known for their broad-spectrum antimicrobial and, in some cases, anticancer activities.[1][2] Preliminary studies have focused on evaluating the cytotoxic potential of these compounds, particularly against cancer cell lines.

Quantitative Cytotoxicity Data

The primary quantitative data available pertains to the cytotoxic activity of a crude pigment extract containing this compound derivatives against a human melanoma cell line.

Table 1: IC50 Value of Crude Pigment Extract Y (containing this compound derivatives)

Cell LineCompound/ExtractIncubation Time (hours)IC50 (µg/mL)Assay Type
A375 (Human Melanoma)Crude Pigment Extract YNot Specified68.08Not Specified

Note: The data is derived from studies on a crude extract and may not represent the activity of purified this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound derivatives are not publicly available. However, based on the assays mentioned in the literature (caspase-9 quantification, DNA fragmentation, and cell staining), the following are representative protocols for these standard cytotoxicity assays.

3.1. Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the IC50 of a compound.

  • Cell Seeding: Plate cells (e.g., A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.2. Assessment of Apoptosis: DNA Fragmentation Assay

DNA fragmentation is a hallmark of apoptosis. This protocol describes a method for visualizing DNA fragmentation by agarose gel electrophoresis.

  • Cell Harvesting: Collect both adherent and floating cells after treatment with the test compound.

  • Cell Lysis: Lyse the cells using a detergent-based buffer.

  • DNA Extraction: Extract the DNA using phenol/chloroform/isoamyl alcohol, followed by ethanol precipitation.

  • RNase and Proteinase K Treatment: Treat the extracted nucleic acids with RNase and then Proteinase K to remove RNA and protein contamination.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.

3.3. Caspase Activity Assay

Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

  • Cell Lysis: After treatment, lyse the cells to release cellular contents, including caspases.

  • Substrate Addition: Add a specific caspase-9 substrate that is conjugated to a fluorophore or a chromophore (e.g., Ac-LEHD-AFC).

  • Incubation: Incubate the cell lysate with the substrate. Active caspase-9 will cleave the substrate, releasing the fluorescent or colored molecule.

  • Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-9 activity.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (A375) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Concentrations compound_prep->treatment ic50 MTT Assay for IC50 treatment->ic50 dna_frag DNA Fragmentation treatment->dna_frag caspase_9 Caspase-9 Assay treatment->caspase_9 data_acq Data Acquisition ic50->data_acq dna_frag->data_acq caspase_9->data_acq data_interp Interpretation data_acq->data_interp

Caption: Workflow for assessing this compound's cytotoxicity.

4.2. Intrinsic Apoptosis Signaling Pathway

G This compound This compound Derivative stress Cellular Stress This compound->stress mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 apaf1 Apaf-1 apaf1->caspase9 caspase3 Effector Caspases (e.g., Caspase-3) Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, etc.) caspase3->apoptosis

Caption: Intrinsic apoptosis pathway involving Caspase-9.

References

Methodological & Application

Application Note & Protocol: Phencomycin Extraction from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phencomycin is a phenazine antibiotic with notable activity against Gram-positive bacteria, including clinically relevant strains.[1] It has been isolated from Streptomyces sp. Y-90,31725 and Burkholderia glumae strain 411gr-6.[1][2][3][4] This document provides detailed protocols for the fermentation, extraction, and purification of this compound from bacterial cultures, intended for research and drug development purposes.

Section 1: Bacterial Strains and Fermentation

This compound production has been documented in the following bacterial strains:

  • Streptomyces sp. Y-90,31725: A soil-isolated actinomycete.

  • Burkholderia glumae 411gr-6: A bacterium known to produce various antimicrobial compounds.

The choice of strain will influence the fermentation and extraction methodology.

Protocol 1.1: Fermentation of Streptomyces sp. Y-90,31725

This protocol is adapted for submerged fermentation to produce this compound.

1. Media Preparation:

  • Seed Culture Medium: Prepare a suitable medium containing sources of carbon (e.g., glucose, starch) and nitrogen, along with mineral salts.
  • Production Medium: An aqueous nutrient medium containing carbon sources (e.g., glucose, starch, dextrin), nitrogen sources, nutrient inorganic salts, and trace elements.

2. Inoculation and Incubation:

  • Inoculate the seed culture medium with a spore suspension of Streptomyces sp. Y-90,31725.
  • Incubate the seed culture for 10-15 days at approximately 28°C to achieve good growth and sporulation.
  • Use the seed culture to inoculate the production medium in a fermenter.

3. Fermentation Conditions:

  • Method: Submerged fermentation under aerobic conditions.
  • Temperature: Maintain between 18-40°C, with an optimum around 27°C.
  • pH: Control the pH between 6.0 and 9.0, with an optimum around 7.0.
  • Monitoring: The progress of fermentation and this compound production can be monitored by testing the antibacterial activity of the culture fluid against a susceptible organism such as Staphylococcus aureus 209P.

Protocol 1.2: Cultivation of Burkholderia glumae 411gr-6

This protocol is based on solid-phase cultivation.

1. Media Preparation:

  • CPG Agar Medium: Prepare an agar medium consisting of casamino acid (1 g/L), peptone (10 g/L), glucose (10 g/L), and agar (18 g/L) in distilled water.

2. Inoculation and Incubation:

  • Cross-hatch streak Burkholderia glumae 411gr-6 onto the surface of the CPG agar plates.
  • Incubate the plates at 28°C for 3-4 days.

Section 2: this compound Extraction

The extraction procedure differs depending on the producing strain and whether the compound is secreted into the broth or remains cell-associated.

Protocol 2.1: Extraction from Streptomyces sp. Culture Broth

This method focuses on extracting this compound from the liquid culture after fermentation.

1. Broth Preparation:

  • Separate the mycelium from the culture broth by filtration or centrifugation. The this compound can be in both the filtrate and the mycelium.
  • Adjust the pH of the culture broth to between 4.5 and 6.5. A pH of 5.0 is preferred.

2. Solvent Extraction:

  • Extract the pH-adjusted broth with a water-immiscible solvent such as ethyl acetate or chloroform, with ethyl acetate being the preferred solvent. Use a solvent-to-broth ratio of 1:1 (v/v) and mix vigorously.
  • Separate the organic phase from the aqueous phase. Repeat the extraction process to maximize yield.

3. Concentration:

  • Pool the organic extracts and concentrate them in vacuo using a rotary evaporator to remove the solvent. The resulting residue contains the crude this compound extract.

Alternative Adsorption Method:

  • This compound can also be extracted by passing the culture broth through a column containing an adsorbent resin like Amberlite® XAD-4 or XAD-7. The compound is then eluted from the resin using an appropriate solvent.

Protocol 2.2: Extraction from Burkholderia glumae Cells

This protocol is for extracting this compound from the bacterial cells.

1. Cell Harvesting:

  • Harvest the bacterial cells from the surface of the CPG agar plates.

2. Methanol Extraction:

  • Extract the harvested cells with methanol (e.g., 2 L of methanol for cells from 2 kg of agar medium).
  • Concentrate the methanol extract in vacuo to obtain a residue.

3. Liquid-Liquid Extraction:

  • Suspend the residue in distilled water.
  • Extract the aqueous suspension with chloroform.
  • Separate the organic (chloroform) layer, which contains the antifungal compounds.
  • Evaporate the organic layer to dryness to obtain the crude extract.

Section 3: Purification of this compound

The crude extract requires further purification to isolate this compound. The following is a representative purification scheme based on the protocol for Burkholderia glumae extract.

Protocol 3.1: Chromatographic Purification

1. Resin Column Chromatography:

  • Apply the crude extract (e.g., 872.0 mg) to a Diaion HP-20 resin column.
  • Elute the column with a stepwise gradient of aqueous acetone (e.g., 0%, 20%, 40%, 60%, 80%, and 100% v/v).
  • Collect fractions and test for antifungal activity. The fraction eluting at 60% acetone has been shown to contain this compound.

2. High-Performance Liquid Chromatography (HPLC):

  • Further purify the active fraction (e.g., 54.4 mg from the 60% acetone fraction) using a semi-preparative reversed-phase C18 HPLC system.
  • Column: ODS-H80 (250 x 10 mm, 4 µm) or equivalent.
  • Mobile Phase: 50% aqueous acetonitrile containing 0.1% formic acid.
  • Flow Rate: 2 ml/min.
  • Detection: Monitor the effluent at 365 nm.
  • Collect the peak corresponding to this compound (retention time will vary based on the specific system).

Data Presentation

The following table summarizes the purification steps for this compound from Burkholderia glumae as described in the literature.

Purification StepInput MassElution/Mobile PhaseOutput Fraction/CompoundOutput Mass
Methanol Extraction & Chloroform Partition6.0 g (residue)Methanol, ChloroformCrude Extract872.0 mg
Diaion HP-20 Column Chromatography872.0 mg60% aqueous AcetoneAntifungal Fraction54.4 mg
Semi-preparative HPLC54.4 mg50% aqueous CH3CN + 0.1% Formic AcidThis compound0.8 mg

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Bacterial Culture (Streptomyces sp. or Burkholderia glumae) Harvest Harvest Cells / Separate Broth Fermentation->Harvest SolventExtraction Solvent Extraction (e.g., Ethyl Acetate or Methanol/Chloroform) Harvest->SolventExtraction Concentration Concentration (in vacuo) SolventExtraction->Concentration ColumnChromatography Column Chromatography (e.g., Diaion HP-20) Concentration->ColumnChromatography Crude Extract HPLC Reversed-Phase HPLC ColumnChromatography->HPLC Active Fraction Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

Disclaimer: This protocol is intended for research purposes only. All procedures should be carried out in a suitably equipped laboratory by trained personnel, adhering to appropriate safety guidelines. The specific yields and optimal conditions may vary depending on the bacterial strain, equipment, and reagents used.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phencomycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phencomycin is a phenazine antibiotic with notable antimicrobial properties.[1][2][3] Effective purification of this compound is crucial for its characterization, activity studies, and potential therapeutic applications. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from complex mixtures, such as fermentation broths or crude extracts. The method is adapted from established protocols and provides a reliable approach for obtaining high-purity this compound.[1]

Physicochemical Properties of this compound

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds.[1] Its derivatives have molecular formulas such as C15H10N2O5, indicating a structure with a phenazine ring substituted with carbonyl groups. The UV absorbance of this compound allows for its detection at 365 nm.

HPLC Method Parameters

A semi-preparative RP-HPLC method has been successfully employed for the purification of this compound. The key parameters of this method are summarized in the table below.

ParameterValue
Stationary Phase Reversed-Phase C18 (ODS-H80, 250 x 10 mm, 4 µm)
Mobile Phase 50% aqueous Acetonitrile (CH3CN) with 0.1% Formic Acid
Flow Rate 2 mL/min
Detection Wavelength 365 nm
Injection Volume Dependent on sample concentration and column capacity
Retention Time of this compound Approximately 13.8 minutes
Run Time 30 minutes

Experimental Protocol

1. Sample Preparation (Pre-purification)

Prior to HPLC purification, a preliminary extraction and partial purification of the crude sample containing this compound is recommended to prolong column life and improve separation efficiency. A typical procedure involves the following steps:

  • Extraction: Bacterial cells are extracted with methanol (MeOH).

  • Solvent Partitioning: The methanol extract is concentrated, suspended in distilled water, and then extracted with chloroform (CHCl3) to isolate the antifungal components.

  • Solid-Phase Extraction (SPE): The dried organic layer is subjected to column chromatography using a resin like Diaion HP-20. Elution is performed with a stepwise gradient of aqueous acetone (Me2CO). The fraction containing this compound (e.g., 60% Me2CO) is collected for HPLC purification.

2. HPLC Purification

  • System Preparation: Equilibrate the HPLC system with the mobile phase (50% aqueous CH3CN + 0.1% Formic Acid) at a flow rate of 2 mL/min until a stable baseline is achieved.

  • Sample Injection: Dissolve the partially purified this compound fraction in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.22 µm syringe filter. Inject the sample onto the column.

  • Chromatographic Separation: Run the HPLC method for 30 minutes. Monitor the separation at 365 nm.

  • Fraction Collection: Collect the fraction corresponding to the retention time of this compound (approximately 13.8 minutes) as it elutes from the column.

  • Post-Purification: The collected fraction can be concentrated under vacuum to remove the mobile phase solvents and obtain the purified this compound.

Potential Impurities

During the purification process, this compound may be separated from structurally related derivatives, which can be considered impurities in the context of obtaining pure this compound. These derivatives may include hydroxylated and/or reduced forms of the parent molecule, such as 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester. The described HPLC method is capable of resolving this compound from these related compounds.

Visualization of Experimental Workflow

Phencomycin_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification Fermentation_Broth Fermentation Broth Methanol_Extraction Methanol Extraction Fermentation_Broth->Methanol_Extraction Solvent_Partitioning Solvent Partitioning (H2O/CHCl3) Methanol_Extraction->Solvent_Partitioning SPE Solid-Phase Extraction (Diaion HP-20) Solvent_Partitioning->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection Partially Purified Extract C18_Separation Reversed-Phase C18 Separation HPLC_Injection->C18_Separation Fraction_Collection Fraction Collection (tR ~13.8 min) C18_Separation->Fraction_Collection Impurities Impurities C18_Separation->Impurities Impurities (e.g., derivatives) Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a detailed protocol for the purification of this compound using a semi-preparative reversed-phase HPLC method. The described workflow, from initial extraction to final HPLC separation, is effective for isolating this compound from its derivatives and other impurities. The provided method parameters and experimental protocol can be readily implemented by researchers in the fields of natural product chemistry, microbiology, and drug development.

References

Application Note: Culturing Streptomyces sp. Y-90,31725 for Phencomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product discovery, fermentation, and antibiotic production.

Introduction: Phencomycin is a phenazine-class antibiotic produced by the actinomycete Streptomyces sp. Y-90,31725 (also identified as HIL Y-9031725)[1][2]. Phenazines are a large group of nitrogen-containing heterocyclic compounds known for their broad-spectrum antimicrobial activities[2][3]. This document provides detailed protocols for the cultivation of Streptomyces sp. Y-90,31725 and the subsequent production and isolation of this compound, based on established fermentation parameters.

Data Summary

The following tables summarize the key media components and optimal fermentation parameters for the production of this compound.

Table 1: Media Composition for Streptomyces sp. Y-90,31725 Cultivation

Component Category Component Examples Function
Carbon Sources Glucose, Starch, Dextrin, Glycerol, Sucrose, Molasses, Oil[4] Energy and carbon backbone for biosynthesis
Nitrogen Sources Soybean Meal, Yeast Extract, Beef Extract, Malt Extract, Peptone Source of nitrogen for amino acids and nucleic acids
Inorganic Salts Sodium Chloride, Magnesium Sulphate, Ammonium Sulphate, Calcium Carbonate Provide essential ions for growth and enzyme function

| Trace Elements | Iron, Manganese, Copper, Zinc, Cobalt | Co-factors for essential enzymes |

Table 2: Optimal Fermentation Parameters for this compound Production

Parameter Optimal Range Preferred Value
Temperature 18 - 40°C ~27°C
pH 6.0 - 9.0 ~7.0
Aeration Aerobic Vigorous shaking (e.g., 200 rpm) or sparging

| Fermentation Time | 44 - 48 hours | Stop when maximum yield is achieved |

Experimental Protocols

Protocol 1: Culture Maintenance and Inoculum Preparation

This protocol describes the maintenance of the Streptomyces sp. Y-90,31725 strain and the preparation of a seed culture for inoculation into the production medium.

Materials:

  • Streptomyces sp. Y-90,31725 culture (agar slant or glycerol stock)

  • Seed culture medium (e.g., Tryptone-Yeast Extract Broth)

  • Sterile baffled flasks (e.g., 250 mL)

  • Shaking incubator

  • Sterile toothpicks or inoculation loops

Procedure:

  • Inoculation: Using a sterile toothpick or loop, transfer a small amount of mycelia or spores from the agar slant to a 250 mL baffled flask containing 50 mL of sterile seed culture medium.

  • Incubation: Incubate the flask at 27-28°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours, or until dense mycelial growth is observed.

  • Viability Check: Monitor the growth of the organism after 24 hours. The culture is ready for use as an inoculum for the production stage when it is in the logarithmic growth phase.

Protocol 2: Production of this compound via Fermentation

This protocol details the fermentation process for maximizing this compound yield.

Materials:

  • Seed culture from Protocol 1

  • Production medium (refer to Table 1 for components)

  • Bioreactor or large baffled flasks

  • pH meter and adjustment solutions (e.g., sterile NaOH, HCl)

  • Antifoaming agent (e.g., Desmophen®)

Procedure:

  • Media Preparation: Prepare the production medium in a suitable bioreactor or flask. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile production medium with 5-10% (v/v) of the seed culture from Protocol 1.

  • Fermentation: Cultivate the culture under the following conditions:

    • Temperature: Maintain at 27°C.

    • pH: Maintain a pH of approximately 7.0. Adjust as necessary.

    • Aeration: Ensure aerobic conditions through vigorous agitation and, if in a bioreactor, sterile air sparging.

    • Antifoam: Add an antifoaming agent as needed to control foam.

  • Harvesting: Stop the fermentation after 44-48 hours, when this compound production is typically at its maximum. The compound can be isolated from both the mycelium and the fermentation broth.

Protocol 3: Extraction and Purification of this compound

This protocol provides a general workflow for the isolation and purification of this compound from the fermentation culture.

Materials:

  • Fermentation culture from Protocol 2

  • Centrifuge or filtration system

  • Solvents: Methanol, Chloroform

  • Chromatography resin (e.g., Diaion HP-20)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Harvest Cells: Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extraction:

    • Extract the mycelial cake with methanol.

    • Extract the fermentation broth separately, potentially after acidification, with an organic solvent like chloroform.

  • Concentration: Combine the extracts and concentrate them in vacuo to yield a crude residue.

  • Initial Purification: Resuspend the crude extract in water and apply it to a Diaion HP-20 resin column. Elute with a stepwise gradient of an organic solvent (e.g., acetone in water) to fractionate the components.

  • Final Purification: Further purify the active fractions using semi-preparative reverse-phase HPLC on a C18 column to obtain pure this compound.

  • Verification: Confirm the identity and purity of the compound using spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow and the biosynthetic pathway of this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Streptomyces sp. Y-90,31725 (Agar Slant) B Seed Culture (Shaker Flask) A->B Inoculation C Production Fermentation (Bioreactor) B->C Inoculation D Harvest Culture (Centrifugation/Filtration) C->D Harvest (44-48h) E Solvent Extraction (Mycelium & Broth) D->E F Crude Extract E->F G Chromatographic Purification (e.g., Column, HPLC) F->G H Pure this compound G->H G Shikimate Shikimate Pathway Chorismate Chorismic Acid Shikimate->Chorismate ADIC 2-amino-2-deoxyisochorismic acid (ADIC) Chorismate->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD Condensation Condensation of 2 molecules DHHA->Condensation Core Phenazine Core Structure Condensation->Core This compound This compound Core->this compound Tailoring Reactions

References

Maximizing Phencomycin Yield: Application Notes and Protocols for Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for maximizing the yield of Phencomycin, a phenazine antibiotic with potential therapeutic applications. The protocols are primarily based on the cultivation of Burkholderia glumae, a known producer of this compound. These guidelines cover optimal fermentation conditions, media preparation, extraction, and quantification of the target compound.

Introduction

This compound is a phenazine-containing secondary metabolite produced by certain bacterial species, notably Burkholderia glumae.[1][2] Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including antimicrobial and antitumor properties. Optimizing the fermentation process is critical for achieving high yields of this compound, which is essential for research, drug development, and potential commercial production. This guide provides a comprehensive overview of the key parameters and methodologies to achieve this goal.

Microbial Strain

The primary producing organism for this compound that has been identified is Burkholderia glumae strain 411gr-6 .[1][2] This strain has been shown to produce this compound and its derivatives. For researchers initiating work on this compound production, obtaining this specific strain or a similarly characterized high-producing strain is recommended.

Fermentation Parameters and Protocols

Maximizing this compound yield requires careful control of various fermentation parameters. The following sections detail the recommended conditions and protocols.

Media Composition and Preparation

King's B medium has been reported to be effective for the production of phenazines by Burkholderia species.[3]

Table 1: King's B Medium Composition

ComponentConcentration (g/L)
Proteose Peptone20.0
Dipotassium Hydrogen Phosphate (K₂HPO₄)1.5
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)1.5
Glycerol15.0 mL
Agar (for solid medium)15.0

Protocol for King's B Medium Preparation (1 L):

  • Weigh and dissolve 20.0 g of proteose peptone, 1.5 g of K₂HPO₄, and 1.5 g of MgSO₄·7H₂O in 1 liter of distilled water.

  • Add 15.0 mL of glycerol to the solution and mix well.

  • For solid medium, add 15.0 g of agar.

  • Adjust the pH of the medium to 7.0-7.2 using 1M HCl or 1M NaOH.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to approximately 50°C before pouring into sterile petri plates or using in fermenters.

Inoculum Preparation

A healthy and active inoculum is crucial for successful fermentation.

Protocol for Inoculum Preparation:

  • Streak a stock culture of Burkholderia glumae 411gr-6 onto a King's B agar plate.

  • Incubate the plate at 30-35°C for 24-48 hours, or until well-formed colonies are visible.

  • Aseptically pick a single, well-isolated colony and inoculate it into a 250 mL flask containing 50 mL of sterile King's B broth.

  • Incubate the flask at 30-35°C on a rotary shaker at 200 rpm for 18-24 hours, or until the culture reaches a high cell density (e.g., an optical density at 600 nm of 2.0-3.0).

  • This seed culture is now ready to be used to inoculate the main production fermenter. A typical inoculation volume is 5-10% (v/v) of the production medium volume.

Fermentation Conditions

The following table summarizes the recommended starting conditions for maximizing this compound production. Further optimization of these parameters is highly encouraged to achieve maximum yields.

Table 2: Recommended Fermentation Conditions for this compound Production

ParameterRecommended Range/ValueNotes
Temperature 30 - 35°CB. glumae grows well in this range. The optimal temperature for this compound production may need to be determined empirically.
pH 6.5 - 7.5Maintain the pH within this range using appropriate buffers or automated pH control with sterile acid/base addition.
Aeration 1.0 - 1.5 vvm (volume of air per volume of medium per minute)Adequate oxygen supply is critical for the biosynthesis of many secondary metabolites.
Agitation 200 - 400 rpmAgitation ensures proper mixing and oxygen transfer. The optimal speed will depend on the fermenter geometry.
Fermentation Time 48 - 96 hoursMonitor this compound production over time to determine the optimal harvest time.

Experimental Workflow for Fermentation:

Fermentation_Workflow Inoculum Inoculum Preparation Fermenter Production Fermenter (King's B Medium) Inoculum->Fermenter Inoculation Fermentation Fermentation (Controlled T, pH, Aeration, Agitation) Fermenter->Fermentation Sampling Periodic Sampling Fermentation->Sampling Harvest Harvest Fermentation->Harvest Optimal Time Analysis Analysis (this compound Quantification) Sampling->Analysis Analysis->Fermentation Monitor & Optimize

Caption: Experimental workflow for this compound fermentation.

Extraction and Quantification of this compound

Extraction Protocol

This compound can be extracted from the fermentation broth using organic solvents.

Protocol for this compound Extraction:

  • At the end of the fermentation, harvest the culture broth.

  • Centrifuge the broth at 8,000 rpm for 15 minutes to separate the supernatant and the cell pellet.

  • Extract the supernatant with an equal volume of ethyl acetate. Mix vigorously for 10 minutes and allow the phases to separate. Collect the organic (upper) phase. Repeat this extraction step twice.

  • Extract the cell pellet with methanol. Resuspend the pellet in a suitable volume of methanol and stir for 1-2 hours.

  • Centrifuge the methanol-cell mixture to pellet the cell debris and collect the methanol supernatant.

  • Combine the ethyl acetate extracts from the supernatant and the methanol extract from the cell pellet.

  • Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in a small, known volume of methanol for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the quantification of this compound.

Table 3: HPLC Parameters for this compound Quantification

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 50% aqueous acetonitrile containing 0.1% formic acid.
Flow Rate 1.0 mL/min (can be adjusted based on column dimensions)
Detection Wavelength 365 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 30°C

Protocol for HPLC Analysis:

  • Prepare a standard curve of pure this compound of known concentrations.

  • Filter the resuspended extract through a 0.22 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

This compound Biosynthetic Pathway

This compound belongs to the phenazine family of compounds. The biosynthesis of the basic phenazine core originates from the shikimic acid pathway.

Phenazine Biosynthesis Pathway:

Phenazine_Biosynthesis cluster_shikimate Shikimic Acid Pathway cluster_phenazine_core Phenazine Core Biosynthesis cluster_this compound This compound Modification Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate PhzE 2-amino-2-deoxyisochorismate (ADIC) Chorismate->PhzE phzE ADIC ADIC PhzD 2-amino-4,5-dihydroxycyclohexa-1,5-diene-1-carboxylate ADIC->PhzD phzD PhzF trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) PhzD->PhzF phzF DHHA DHHA Phenazine_Core Phenazine-1-carboxylic acid (PCA) DHHA->Phenazine_Core phzG, phzA/B This compound This compound Phenazine_Core->this compound Tailoring Enzymes (e.g., Methyltransferase, Carboxylase)

Caption: Overview of the phenazine biosynthetic pathway leading to this compound.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Phencomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is an antibiotic belonging to the phenazine class of natural products, which are known for their broad-spectrum antimicrobial activity.[1][2] Phenazines, including this compound, are produced by various microorganisms, such as those from the Streptomyces and Burkholderia genera.[1][2][3] These compounds are of significant interest in drug development due to their efficacy against a range of bacteria, including Gram-positive and Gram-negative pathogens. The antibacterial activity of phenazine compounds has been demonstrated against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This document provides detailed protocols for essential assays to determine the antibacterial efficacy of this compound.

Key Antibacterial Susceptibility Assays

Several standardized methods are employed to evaluate the in vitro activity of a new antimicrobial agent. The most common assays, which are detailed below, include:

  • Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Disk Diffusion Assay: A qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antibiotic based on the size of the inhibition zone around a drug-impregnated disk.

  • Time-Kill Kinetics Assay: Measures the rate and extent of bacterial killing over time when exposed to an antimicrobial agent, helping to differentiate between bactericidal and bacteriostatic effects.

Data Presentation: Antibacterial Activity of Phenazine Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various phenazine compounds against different bacterial strains, providing a reference for the expected potency of this class of antibiotics.

CompoundBacterial StrainMIC (µM)Reference
PyocyaninStaphylococcus aureus50
2-bromo-1-hydroxyphenazineStaphylococcus aureus6.25
Halogenated Phenazine 1 (HP 1)Staphylococcus aureus1.56
Halogenated Phenazine 29 (HP 29)Staphylococcus aureus0.08
This compound Derivative 2Bacillus subtilis<4
This compound Derivative 2Staphylococcus aureus64
This compound Derivative 2Escherichia coli128

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium in a liquid medium.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Broth_Microdilution_Workflow prep_plate Prepare Serial Dilutions of this compound in 96-Well Plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Assay Workflow
Disk Diffusion Assay (Kirby-Bauer Method)

This assay qualitatively assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Sterile 6 mm filter paper disks

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Preparation of Antibiotic Disks:

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound solution to sterile filter paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Placement of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a blank disk (with no antibiotic) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters (mm).

    • The size of the inhibition zone is proportional to the susceptibility of the bacterium to this compound.

Disk_Diffusion_Workflow prep_disks Prepare this compound- Impregnated Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks prep_lawn Prepare Bacterial Lawn on MHA Plate prep_lawn->place_disks incubate Incubate Plate (37°C, 16-20h) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Disk Diffusion Assay Workflow
Time-Kill Kinetics Assay

This assay provides information on the rate of bacterial killing by this compound and helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Materials:

  • This compound stock solution

  • Bacterial inoculum suspension

  • Appropriate broth medium (e.g., MHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Pipettes and sterile tips

  • Timer

Protocol:

  • Preparation:

    • Prepare culture tubes containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension and dilute it in the broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in each tube.

  • Incubation and Sampling:

    • Incubate all tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Colony Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is no significant change or a slight reduction in the bacterial count compared to the initial inoculum, while the growth control shows a significant increase.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_sampling Sampling and Plating prep_tubes Prepare Broth with This compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) incubate Incubate Tubes at 37°C with Shaking prep_tubes->incubate prep_inoculum Prepare Starting Inoculum (~5x10^5 CFU/mL) prep_inoculum->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions on Agar dilute->plate incubate_plates Incubate Plates (37°C, 18-24h) plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot

Time-Kill Kinetics Assay Workflow

References

Application Notes and Protocols for the Synthesis of Phencomycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Phencomycin and its derivatives. Phencomycins are a class of phenazine antibiotics with potential applications in drug development due to their antimicrobial activities. These notes are intended to guide researchers in the chemical synthesis of these compounds for further investigation.

I. Overview of Synthetic Strategies

The synthesis of this compound and its derivatives hinges on the construction of the core phenazine scaffold, followed by functional group manipulations to achieve the desired substitution patterns. The key structural features of the target molecules include a phenazine-1-carboxylic acid backbone, with variations in hydroxylation at the C4 and C9 positions, and the reduction state of the phenazine ring to a 5,10-dihydrophenazine.

A plausible synthetic approach involves the following key stages:

  • Synthesis of the Phenazine Core: Construction of the fundamental tricyclic phenazine structure.

  • Functionalization of the Phenazine Core: Introduction of carboxyl and hydroxyl groups at specific positions.

  • Selective Esterification and Reduction: Targeted modification of functional groups to yield the final products.

The following sections detail the protocols for these synthetic transformations.

II. Experimental Protocols

Protocol 1: Synthesis of Phenazine-1,6-dicarboxylic Acid (PDC)

Phenazine-1,6-dicarboxylic acid (PDC) is a key precursor for several this compound derivatives. A biomimetic synthesis approach is described below.[1][2]

Materials:

  • tert-butyl (2-oxocyclohexyl)carbamate

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous diethyl ether (Et2O)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Prepare a solution of potassium tert-butoxide (4.74 mmol) in anhydrous diethyl ether (10 mL) and cool to 0 °C.

  • Add deionized water (1.39 mmol) to the slurry and stir for 5 minutes.

  • Add the masked 2-aminocyclohexanone, tert-butyl (2-oxocyclohexyl)carbamate, to the reaction mixture.

  • Allow the reaction to stir at room temperature for 20 hours. During this time, the aminocyclohexanone will undergo spontaneous dimerization and air oxidation to form the tetrasubstituted pyrazine.

  • After 20 hours, add ice-cold deionized water (50 mL) and diethyl ether (50 mL).

  • Separate the aqueous layer and acidify to a pH of 2 with HCl.

  • Collect the resulting solid precipitate by filtration.

  • Extract the aqueous layer repeatedly with dichloromethane (5 x 50 mL).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate in vacuo to obtain phenazine-1,6-dicarboxylic acid (PDC).

Protocol 2: Synthesis of 4,9-Dihydroxyphenazine-1,6-dicarboxylic Acid Dimethyl Ester

This protocol describes the synthesis of a key intermediate for hydroxylated this compound derivatives. The starting material for this synthesis is not explicitly detailed in the provided search results, however, a plausible route would involve the condensation of a substituted o-phenylenediamine with a substituted catechol, followed by esterification. A related compound, 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethylester, has been isolated from Pseudomonas cepacia.[3][4]

Materials:

  • Substituted o-phenylenediamine

  • Substituted catechol

  • Methanol

  • Acid catalyst (e.g., sulfuric acid) or esterification agent (e.g., diazomethane)

Procedure (Hypothetical):

  • Phenazine Core Formation: React a suitably substituted o-phenylenediamine with a substituted catechol derivative under conditions that promote condensation and cyclization to form the 4,9-dihydroxyphenazine-1,6-dicarboxylic acid core. This reaction is often carried out at elevated temperatures.

  • Esterification: Dissolve the resulting 4,9-dihydroxyphenazine-1,6-dicarboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid, and reflux the mixture to effect Fischer esterification.

  • Alternatively, for a milder esterification, treat a solution of the dicarboxylic acid in a suitable solvent (e.g., benzene/ether) with an ethereal solution of diazomethane until a persistent yellow color is observed.[5]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by sublimation or chromatography to yield 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester.

Protocol 3: Selective Reduction of the Phenazine Ring to 5,10-Dihydrophenazine

This protocol describes the reduction of a phenazine derivative to its corresponding 5,10-dihydro form.

Materials:

  • Phenazine derivative (e.g., Phenazine-1-carboxylic acid)

  • Ethanol

  • Sodium dithionite (Na2S2O4)

  • Deionized water

Procedure:

  • Dissolve the phenazine derivative (10 mmol) in ethanol (120 mL) in a three-necked flask.

  • Heat the solution to a steady reflux under a nitrogen atmosphere.

  • Prepare a solution of sodium dithionite (20 mmol) in deionized water (50 mL).

  • Slowly add the sodium dithionite solution to the refluxing phenazine solution using a constant-pressure dropping funnel.

  • Continue the reaction for two hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol to obtain the 5,10-dihydrophenazine derivative.

III. Data Presentation

Compound NameMolecular FormulaKey Synthetic Precursors
This compoundC14H10N2O4Phenazine-1-carboxylic acid, 4-hydroxyphenazine-1-carboxylic acid
4-Hydroxythis compoundC14H10N2O54,9-dihydroxyphenazine-1,6-dicarboxylic acid
5,10-Dihydro-4,9-dihydroxythis compound methyl esterC15H14N2O64,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester, 5,10-dihydrophenazine-1,6-dicarboxylic acid dimethyl ester

IV. Visualizations

Biosynthetic Pathway of Phenazine-1,6-dicarboxylic Acid

Biosynthesis_of_PDC Chorismic_acid Chorismic Acid ADIC ADIC (2-amino-2-deoxyisochorismic acid) Chorismic_acid->ADIC phzE DHHA DHHA (trans-2,3-dihydro-3-hydroxyanthranilic acid) ADIC->DHHA phzD Aminocyclohexanone 2-Aminocyclohexanone derivative DHHA->Aminocyclohexanone phzF (tautomerization) Dimer Dimerized Intermediate Aminocyclohexanone->Dimer Spontaneous dimerization PDC Phenazine-1,6-dicarboxylic Acid Dimer->PDC Oxidation

Caption: Proposed biosynthetic pathway for Phenazine-1,6-dicarboxylic Acid (PDC).

General Synthetic Workflow for this compound Derivatives

Synthetic_Workflow cluster_core Core Synthesis cluster_modification Functional Group Interconversion cluster_products Target Molecules Start Substituted Anilines/ Catechols PDC Phenazine-1,6-dicarboxylic acid Start->PDC Biomimetic Synthesis PDC_ester Phenazine-1,6-dicarboxylic acid dimethyl ester Hydroxylation Hydroxylation PDC_ester->Hydroxylation e.g., at C4, C9 PDC->PDC_ester Esterification Esterification Selective Esterification PDC->Esterification Mono-esterification Reduction Reduction Hydroxylation->Reduction to 5,10-dihydro Hydroxy_this compound 4-Hydroxythis compound Hydroxylation->Hydroxy_this compound Dihydro_this compound 5,10-Dihydro-4,9-dihydroxy- This compound methyl ester Reduction->Dihydro_this compound This compound This compound Esterification->this compound

Caption: A generalized workflow for the chemical synthesis of this compound derivatives.

References

Application Notes and Protocols: Utilizing Phencomycin for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a phenazine antibiotic produced by several species of bacteria, including Streptomyces and Burkholderia.[1][2][3] As a member of the phenazine family, it exhibits broad-spectrum antimicrobial activity against a variety of bacteria, yeasts, and plant pathogenic fungi.[4] While its primary characterization has been as an antimicrobial agent, its mechanism of action may involve the inhibition of essential enzymes within target organisms. This document provides a detailed framework for utilizing this compound as a tool to study enzyme inhibition, offering protocols for determining its inhibitory effects and characterizing its kinetic properties.

The study of enzyme inhibitors is crucial in drug discovery and for understanding biological pathways.[5] Inhibitors can serve as therapeutic agents by targeting enzymes essential for pathogen survival or disease progression. These application notes are designed to guide researchers in investigating the potential of this compound as an enzyme inhibitor, from initial screening to more detailed mechanistic studies.

Data Presentation

The antimicrobial activity of this compound and its derivatives has been documented against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This data can be a starting point for determining relevant concentration ranges for enzyme inhibition assays. A template for recording enzyme inhibition data (IC50 and Ki values) is also provided.

Table 1: Antimicrobial Activity of this compound and Its Derivatives

MicroorganismCompoundMIC (µg/mL)Reference
Bacillus subtilis5,10-dihydrothis compound methyl esterWeak activity
Escherichia coli5,10-dihydrothis compound methyl esterWeak activity
Various Bacteria, Yeasts, and Fungi5,10-dihydro-4,9-dihydroxythis compound methyl ester1 - 16
Bacillus species4-hydroxythis compound128
Micrococcus species5,10-dihydro-4,9-dihydroxythis compound methyl ester128
Ralstonia species5,10-dihydro-4,9-dihydroxythis compound methyl ester64

Table 2: Template for Recording Enzyme Inhibition Data for this compound

Target EnzymeThis compound DerivativeIC50 (µM)Ki (µM)Type of Inhibition
[Example: Target Kinase A][Example: this compound]
[Example: Target Protease B][Example: 4-hydroxythis compound]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the enzyme-inhibiting properties of this compound.

Protocol 1: General Enzyme Activity and Inhibition Assay

This protocol describes a general method to screen for and quantify the inhibition of a target enzyme by this compound.

Materials and Reagents:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (and/or its derivatives)

  • Assay buffer (optimized for the target enzyme)

  • Solvent for this compound (e.g., DMSO)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Pipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or solvent control)

      • Enzyme solution

    • Mix gently and pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of this compound.

    • Plot the reaction rate as a function of the this compound concentration to determine the inhibitory effect.

Protocol 2: Determination of IC50 Value

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 1 using a range of this compound concentrations (typically a serial dilution).

  • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control (no inhibitor).

    • % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Kinetic Studies to Determine the Mode of Inhibition

This protocol helps to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Procedure:

  • Perform the enzyme activity assay with varying concentrations of both the substrate and this compound.

  • Keep the enzyme concentration constant.

  • For each concentration of this compound (including a zero-inhibitor control), measure the initial reaction rates at several substrate concentrations.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity against 1/[Substrate] for each inhibitor concentration.

  • Analyze the plot to determine the mode of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

Visualizations

Experimental Workflow for Enzyme Inhibition Studies

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) serial_dil Serial Dilution of this compound prep_reagents->serial_dil setup_plate Set up 96-well Plate serial_dil->setup_plate pre_incubate Pre-incubate Enzyme with this compound setup_plate->pre_incubate add_substrate Add Substrate to Initiate pre_incubate->add_substrate read_plate Measure Activity (Spectrophotometry) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_inhibition Plot % Inhibition vs. [this compound] calc_rate->plot_inhibition kinetic_studies Perform Kinetic Studies (Vary [Substrate]) calc_rate->kinetic_studies calc_ic50 Determine IC50 plot_inhibition->calc_ic50 lineweaver_burk Generate Lineweaver-Burk Plot kinetic_studies->lineweaver_burk det_mode Determine Mode of Inhibition lineweaver_burk->det_mode

Caption: Workflow for characterizing this compound as an enzyme inhibitor.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a bacterial signaling pathway, leading to the downregulation of a virulence factor.

G cluster_pathway Bacterial Signaling Pathway ext_signal External Signal receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b Phosphorylation trans_factor Transcription Factor kinase_b->trans_factor Activation virulence_gene Virulence Gene Expression trans_factor->virulence_gene This compound This compound This compound->inhibition inhibition->kinase_a

Caption: Hypothetical inhibition of a bacterial kinase cascade by this compound.

Logical Relationship of Inhibition Kinetics

This diagram shows the logical flow for determining the type of enzyme inhibition.

G start Vary [Substrate] and [this compound] plot Generate Lineweaver-Burk Plot start->plot decision Analyze Line Intercepts plot->decision competitive Competitive (Intersect on Y-axis) decision->competitive Vmax constant Km increases noncompetitive Non-competitive (Intersect on X-axis) decision->noncompetitive Vmax decreases Km constant uncompetitive Uncompetitive (Parallel Lines) decision->uncompetitive Vmax decreases Km decreases

Caption: Decision tree for identifying the mode of enzyme inhibition.

References

Application Notes and Protocols: Phencomycin in Microbial Co-culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a phenazine antibiotic produced by species of Streptomyces and the plant pathogen Burkholderia glumae. Like other phenazines, this compound and its derivatives exhibit broad-spectrum antimicrobial activity, primarily against Gram-positive bacteria and some fungi. Phenazines are not only antimicrobial agents but also function as signaling molecules and redox-active compounds that can modulate microbial physiology, including quorum sensing and biofilm formation. This makes this compound a molecule of interest for studying microbial interactions within co-cultures.

These application notes provide a framework for utilizing this compound in microbial co-culture studies to investigate competitive interactions, signaling, and the potential for synergistic antimicrobial effects. Due to the limited number of studies directly employing this compound in co-culture assays, the following protocols and applications are based on its known antimicrobial activities and the established roles of other phenazine antibiotics in microbial ecology.

Data Presentation: Antimicrobial Activity of this compound and Its Derivatives

The antimicrobial efficacy of this compound and its derivatives is critical for designing co-culture experiments. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Bacillus subtilis>128[1]
Staphylococcus aureus>128[1]
Escherichia coli>128[1]
Candida albicans>128[1]
4-hydroxythis compound Bacillus subtilis128[1]
Staphylococcus aureus>128
Escherichia coli>128
Candida albicans>128
5,10-dihydro-4,9-dihydroxythis compound methyl ester Bacillus subtilis>128
Micrococcus luteus128
Ralstonia solanacearum64
Candida albicans1
Aspergillus niger2
Colletotrichum orbiculare1
Fusarium oxysporum4
Pythium ultimum16

Experimental Protocols

Protocol 1: Production and Extraction of this compound from Burkholderia glumae

This protocol is adapted from methodologies for culturing Burkholderia glumae and extracting its secondary metabolites.

1. Culture Media and Conditions:

  • Medium: Casamino acid-peptone-glucose (CPG) agar (1 g casamino acids, 10 g peptone, 10 g glucose, 18 g agar per 1 L distilled water).

  • Inoculation: Cross-hatch streak Burkholderia glumae strain 411gr-6 on CPG agar plates.

  • Incubation: Incubate at 28°C for 3-4 days.

2. Extraction:

  • Harvest bacterial cells from the agar surface.

  • Extract the cells with methanol (MeOH). The volume of methanol will depend on the quantity of harvested cells.

  • Concentrate the methanol extract in vacuo.

  • Suspend the residue in distilled water and perform a liquid-liquid extraction with chloroform (CHCl₃).

  • Evaporate the antifungal organic (chloroform) layer to dryness to obtain the crude this compound extract.

3. Purification (Optional):

  • The crude extract can be further purified using column chromatography (e.g., Diaion HP-20 resin) followed by high-performance liquid chromatography (HPLC).

Protocol 2: Co-culture Assay to Investigate this compound's Role in Microbial Competition

This protocol is a generalized method for assessing the impact of a this compound-producing strain on a target microbe.

1. Materials:

  • This compound-producing strain (e.g., Burkholderia glumae 411gr-6).

  • Target microbial strain (e.g., Staphylococcus aureus).

  • Appropriate agar medium that supports the growth of both microorganisms (e.g., Tryptic Soy Agar).

  • Petri dishes.

2. Procedure:

  • Streak the this compound-producing bacterium on one side of the agar plate.

  • Incubate the plate at a temperature suitable for the producer strain (e.g., 28°C for B. glumae) for a period that allows for the production and diffusion of this compound (e.g., 48-72 hours).

  • Streak the target microorganism perpendicular to the producer strain, ensuring the streaks do not touch.

  • Incubate the plate at a temperature optimal for the target microbe (e.g., 37°C for S. aureus) for 24-48 hours.

  • Observe and measure the zone of inhibition of the target microbe's growth.

Protocol 3: Assessing the Effect of this compound on Quorum Sensing

This protocol utilizes a reporter strain to investigate if this compound can interfere with bacterial quorum sensing (QS). As phenazines are known to modulate QS, this is a plausible, though not yet demonstrated, function for this compound.

1. Materials:

  • Purified this compound.

  • A QS reporter strain (e.g., Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in response to N-acyl-homoserine lactones (AHLs)).

  • Luria-Bertani (LB) agar or broth.

  • A source of AHLs (can be from a co-culture with an AHL-producing bacterium or by adding synthetic AHLs).

2. Procedure:

  • Prepare LB agar plates containing sub-inhibitory concentrations of this compound. The concentration should be determined beforehand by MIC testing and should not inhibit the growth of the reporter strain.

  • In the center of the plate, place a paper disc impregnated with a known concentration of AHLs or spot a culture of an AHL-producing bacterium.

  • Inoculate the reporter strain in a line radiating from the center.

  • Incubate the plates at a suitable temperature for the reporter strain (e.g., 30°C for C. violaceum).

  • Observe for the induction or inhibition of pigment production in the reporter strain in the presence of this compound compared to a control plate without the compound. A change in the timing or intensity of pigment production suggests interference with QS.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Co_Culture cluster_producer Producer Strain cluster_target Target Strain Producer_Culture Culture of this compound Producer (e.g., B. glumae) Co_Culture_Plate Co-culture on Agar Plate Producer_Culture->Co_Culture_Plate Inoculate one side Target_Culture Culture of Target Microbe (e.g., S. aureus) Target_Culture->Co_Culture_Plate Inoculate other side Incubation Incubation Co_Culture_Plate->Incubation Observation Observation of Inhibition Zone Incubation->Observation Data_Analysis Data Analysis and Comparison Observation->Data_Analysis

Quorum_Sensing_Inhibition_Assay cluster_preparation Preparation Prepare_Plates Prepare agar plates with sub-inhibitory this compound Inoculation Inoculate reporter strain and apply AHL source to plates Prepare_Plates->Inoculation Prepare_Reporter Prepare inoculum of QS reporter strain Prepare_Reporter->Inoculation AHL_Source Prepare AHL source (synthetic or bacterial) AHL_Source->Inoculation Incubation Incubate at optimal temperature Inoculation->Incubation Observation Observe for changes in pigment production Incubation->Observation Conclusion Draw conclusions on QS modulation Observation->Conclusion

Putative_Phenazine_QS_Modulation This compound This compound Receptor Receptor This compound->Receptor Potential Interference (Hypothesized)

References

Methods for Quantifying Phencomycin in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a member of the phenazine class of antibiotics, known for its production by various bacterial species, including Burkholderia glumae and Streptomyces species. Phenazines are redox-active secondary metabolites that exhibit a broad spectrum of antimicrobial activities. The quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and understanding its role in microbial pathogenesis.

Due to the limited availability of specific, validated methods for this compound, this document provides detailed protocols and application notes based on established methods for the quantification of analogous phenazine compounds, such as pyocyanin and phenazine-1-carboxylic acid (PCA). These methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), serve as a robust starting point for the development and validation of assays for this compound.

The mechanism of action for phenazine antibiotics generally involves the generation of reactive oxygen species (ROS) through redox cycling, which leads to cellular damage in target organisms. The production of these compounds in bacteria like Burkholderia glumae is often tightly regulated by complex signaling networks, such as the TofI/TofR quorum-sensing system.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of phenazine-class antibiotics in different biological matrices. These values can be used as a benchmark when developing and validating a method for this compound.

Table 1: Performance of LC-MS/MS Methods for Phenazine Quantification

AnalyteMatrixLinear RangeLLOQAccuracy (%)Precision (%RSD)
Pyocyanin-NAC AdductBacterial Culture230 - 915 µg/mLNot ReportedNot ReportedNot Reported
Multi-class AntibioticsHuman Serum0.5 - 50 ng/mL0.01 - 0.2 ng/mL86.1 - 109.0< 12.0
Ten AntibioticsHuman Plasma0.1 - 500 mg/L0.1 - 1 mg/L95 - 114< 11

Table 2: Performance of HPLC-UV Methods for Phenazine Quantification

AnalyteMatrixLinear RangeLLOQAccuracy (% Recovery)Precision (%RSD)
PhenazopyridineHuman Plasma0.05 - 10.0 µg/mL0.05 µg/mL92.65 - 96.211.24 - 6.01 (Inter-day)
PerphenazineSheep Plasma4 - 100 ng/mL3.5 ng/mL1.7 - 19.5 (Intra-day)1.3 - 8.7 (Intra-day)
PCA & 2-OH-PHZBacterial Culture10 - 250 µg/mL1.28 - 1.56 µg/mLNot ReportedGood

Signaling Pathway and Experimental Workflows

This compound Production Regulation

The biosynthesis of many secondary metabolites in Burkholderia glumae, including phenazines, is often regulated by quorum sensing. The TofI/TofR system is a key player in this regulatory network.

G TofI/TofR Quorum Sensing in Burkholderia glumae cluster_cell B. glumae Cell TofI TofI AHL Acyl-Homoserine Lactone (AHL) TofI->AHL Synthesizes TofR TofR AHL->TofR Binds to AHL_out AHL AHL->AHL_out Diffuses out TofR_AHL TofR-AHL Complex Virulence_Genes Virulence & this compound Biosynthesis Genes TofR_AHL->Virulence_Genes Activates Transcription Low_Cell_Density Low_Cell_Density Low_Cell_Density->TofI High_Cell_Density High_Cell_Density High_Cell_Density->AHL_out AHL_out->TofR Diffuses in at high density

TofI/TofR quorum sensing pathway.
Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

G LC-MS/MS Quantification Workflow Sample_Collection Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with Internal Standard Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis G HPLC-UV Quantification Workflow Sample_Collection Biological Sample (e.g., Bacterial Culture) Extraction Solvent Extraction (e.g., Chloroform) Sample_Collection->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV-Vis Detection (e.g., 254 nm) Chromatographic_Separation->UV_Detection Quantification Quantification vs. Standard Curve UV_Detection->Quantification

Phencomycin as a Selective Agent in Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phencomycin and its derivatives as selective agents in microbiological research. This compound, a phenazine antibiotic, and its analogs have demonstrated varied antimicrobial activities, making them potential tools for the selective cultivation of microorganisms and for studying mechanisms of antibiotic resistance.

Introduction

This compound is a naturally occurring antibiotic produced by various bacteria, including Streptomyces and Burkholderia species.[1][2][3] As a member of the phenazine class of colored antimicrobial metabolites, it exhibits a range of biological activities.[1] While this compound itself has shown weak to moderate antibacterial activity, certain derivatives, such as 5,10-dihydro-4,9-dihydroxythis compound methyl ester, display potent, broad-spectrum inhibitory effects against a variety of bacteria, yeasts, and fungi.[1] This differential activity allows for the potential use of these compounds as selective agents in mixed microbial cultures.

The principle of using an antibiotic as a selective agent relies on its ability to inhibit the growth of susceptible organisms, thereby allowing resistant or less susceptible organisms to proliferate. This is a fundamental technique in microbiology for isolating specific strains, selecting for transformed cells containing a resistance gene, or studying the evolution of antibiotic resistance.

Antimicrobial Spectrum and Potency

The efficacy of this compound and its derivatives varies significantly depending on the specific compound and the target microorganism. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for this compound derivatives against a panel of microorganisms. This data is critical for determining the appropriate concentration of the selective agent for a given experiment.

CompoundMicroorganismTypeMIC (µg/ml)Reference
4-hydroxythis compound (1) Bacillus subtilisBacterium128
Most other tested bacteria & fungi->128
5,10-dihydro-4,9-dihydroxythis compound methyl ester (2) Staphylococcus aureusBacterium1
Escherichia coliBacterium4
Pseudomonas aeruginosaBacterium8
Candida albicansYeast2
Aspergillus fumigatusFungus4
Bacillus subtilisBacterium>128
Micrococcus luteusBacterium128
Ralstonia solanacearumBacterium64

Mechanism of Action

This compound belongs to the phenazine family of antibiotics. While the precise mechanism of action for this compound is not fully elucidated in the provided search results, many antibiotics function by interfering with essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. For example, vancomycin, a glycopeptide antibiotic, inhibits cell wall synthesis in Gram-positive bacteria by binding to the acyl-D-Ala-D-Ala portion of peptidoglycan precursors. This prevents the cross-linking necessary for a stable cell wall, leading to cell lysis. The selective activity of this compound derivatives suggests a specific molecular target that is either absent or modified in resistant microorganisms.

cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors Transglycosylase Transglycosylase Peptidoglycan Precursors->Transglycosylase Polymerization Growing Peptidoglycan Chain Growing Peptidoglycan Chain Transglycosylase->Growing Peptidoglycan Chain Transpeptidase Transpeptidase Cross-linked Peptidoglycan (Cell Wall) Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cross-linked Peptidoglycan (Cell Wall) Growing Peptidoglycan Chain->Transpeptidase Cross-linking Cell Lysis Cell Lysis This compound Derivative This compound Derivative This compound Derivative->Transpeptidase Inhibition cluster_workflow Selective Culture Workflow cluster_key Key A Mixed Microbial Population (Susceptible & Resistant Strains) D Inoculate Selective Medium A->D B Prepare Liquid Medium C Add this compound Derivative (Selective Agent) B->C C->D E Incubate Under Optimal Conditions D->E F Growth of Resistant Strain Inhibition of Susceptible Strain E->F G Isolate and Characterize Pure Culture of Resistant Strain F->G Resistant Resistant Strain Susceptible Susceptible Strain

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Phencomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a naturally occurring phenazine antibiotic produced by various soil and marine bacteria, including species of Streptomyces and Burkholderia.[1][2][3] Phenazine compounds are known for their broad-spectrum antimicrobial activities against a range of bacteria, fungi, and yeasts.[4] The antimicrobial efficacy of these redox-active compounds is often attributed to their ability to generate reactive oxygen species (ROS), leading to cellular damage. Some derivatives have also been noted to function as electron shuttles, thereby influencing cellular redox states and metabolic pathways. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of this compound at which no visible growth occurs.

Data Presentation

The following table summarizes hypothetical MIC values of this compound against common bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292138
Escherichia coli2592216
Pseudomonas aeruginosa2785332
Enterococcus faecalis292124
Klebsiella pneumoniae70060316
Bacillus subtilis66332

Experimental Protocol

Materials
  • This compound (of known purity)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 1°C)

  • Vortex mixer

Preparation of Reagents
  • This compound Stock Solution (1280 µg/mL):

    • Accurately weigh a sufficient amount of this compound powder.

    • Calculate the required volume of a suitable solvent (e.g., DMSO, if necessary, followed by dilution in sterile CAMHB) to achieve a final concentration of 1280 µg/mL. Ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared aseptically.

    • Store in small aliquots at -20°C or below until use.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while vortexing and comparing against the standard visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:150 to get ~1 x 10⁶ CFU/mL, which is then further diluted 1:2 in the plate.

Broth Microdilution Procedure
  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 1280 µg/mL this compound working solution to the wells in column 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from the wells in column 1 to the corresponding wells in column 2.

    • Mix the contents of column 2 by pipetting up and down several times.

    • Continue this two-fold serial dilution process from column 2 to column 10.

    • After mixing the contents of column 10, discard 100 µL.

    • This will result in a concentration range of this compound from 64 µg/mL (column 1) down to 0.125 µg/mL (column 10).

    • Column 11 will serve as the growth control (no antibiotic).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to each well in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the plate for bacterial growth. A pellet at the bottom of the well indicates growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (column 11) should show distinct turbidity.

    • The sterility control (column 12) should remain clear.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis phenco_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate phenco_stock->serial_dilution bacterial_inoculum Prepare and Standardize Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension bacterial_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 18-24 hours inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow for MIC determination of this compound.

Proposed Mechanism of Action

Phenazine_MoA cluster_cell Bacterial Cell This compound This compound ros Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) This compound->ros Redox Cycling cellular_components Cellular Components (DNA, Proteins, Lipids) ros->cellular_components Attacks cell_damage Oxidative Damage cellular_components->cell_damage Leads to cell_death Cell Death cell_damage->cell_death

Caption: Proposed mechanism of this compound via ROS production.

References

Application Notes and Protocols for In Vivo Efficacy Models for Phencomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a phenazine antibiotic with potential antimicrobial activity.[1][2] As with any novel antimicrobial agent, evaluating its efficacy in vivo is a critical step in the drug development process. This document provides an overview of established in vivo models that can be adapted to assess the therapeutic potential of this compound. While specific in vivo efficacy data for this compound is not extensively documented in publicly available literature, the following protocols are based on standard, well-validated animal models used for the evaluation of antibiotics against bacterial infections. These models are designed to provide data on survival rates, bacterial clearance, and other key efficacy endpoints.

General Considerations for In Vivo Efficacy Studies

Successful in vivo studies for antimicrobial agents require careful planning and execution. Key considerations include:

  • Selection of an appropriate animal model: The choice of animal model should be guided by the target pathogen and the site of infection. Murine models are most common due to their cost-effectiveness and the availability of well-characterized strains.[3][4]

  • Route of administration: The route of administration for this compound should be selected based on its physicochemical properties and the intended clinical application.

  • Dose selection and pharmacokinetics/pharmacodynamics (PK/PD): Preliminary studies are essential to determine the appropriate dose range and to understand the PK/PD profile of this compound.

  • Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of animals.

Murine Thigh Infection Model

The murine thigh infection model is a widely used and well-characterized model for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.[5]

Experimental Protocol
  • Animal Selection: Use specific-pathogen-free, 6- to 8-week-old, female ICR or BALB/c mice.

  • Immunosuppression (optional but recommended for certain pathogens): To induce neutropenia, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the target bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae, or a relevant Gram-negative species). Wash and dilute the bacterial suspension in sterile saline to the desired concentration (typically 10^6 to 10^7 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.

  • Treatment: At 1 to 2 hours post-infection, administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral). A vehicle control group and a positive control group (treated with a standard-of-care antibiotic) should be included.

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture (CFU counts).

  • Data Analysis: The primary endpoint is the reduction in bacterial load (log10 CFU/thigh) in the this compound-treated groups compared to the vehicle control group.

Data Presentation
Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/thigh) ± SD
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

Murine Peritonitis/Sepsis Model

This model is used to evaluate the efficacy of antibiotics against systemic infections.

Experimental Protocol
  • Animal Selection: Use specific-pathogen-free, 6- to 8-week-old, male or female ICR or BALB/c mice.

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the target bacterium (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa). Wash and dilute the bacterial suspension in sterile saline containing 5% mucin to the desired concentration. The use of mucin enhances the virulence of the bacteria.

  • Infection: Inject 0.5 mL of the bacterial inoculum intraperitoneally.

  • Treatment: At 1 hour post-infection, administer this compound via the desired route. Include vehicle and positive control groups.

  • Endpoint Analysis: Monitor the survival of the mice for 7 to 14 days. Alternatively, for bacterial clearance studies, euthanize a subset of animals at defined time points (e.g., 4, 24, and 48 hours post-treatment), collect peritoneal lavage fluid and blood for quantitative bacterial culture.

  • Data Analysis: The primary endpoints are the percentage of survival over time and the reduction in bacterial load in the peritoneal fluid and blood.

Data Presentation

Survival Analysis:

Treatment GroupDose (mg/kg)Percent Survival (Day 7)
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

Bacterial Clearance:

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/mL) ± SD
Peritoneal Fluid (24h)
Vehicle Control-
This compoundX
Blood (24h)
Vehicle Control-
This compoundX

Murine Pneumonia Model

This model is relevant for assessing the efficacy of antibiotics against respiratory tract infections.

Experimental Protocol
  • Animal Selection: Use specific-pathogen-free, 6- to 8-week-old, male or female BALB/c mice.

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae).

  • Infection: Anesthetize the mice and instill 50 µL of the bacterial suspension intranasally.

  • Treatment: Begin treatment with this compound at 2 to 4 hours post-infection and continue for a specified duration (e.g., once or twice daily for 3 days).

  • Endpoint Analysis: Monitor survival for up to 14 days. For bacterial burden analysis, euthanize mice at 24 or 48 hours after the final treatment, and aseptically remove the lungs. Homogenize the lungs and perform quantitative bacterial cultures.

  • Data Analysis: Endpoints include survival rates and the reduction in bacterial counts in the lungs.

Data Presentation
Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/lungs) ± SDPercent Survival (Day 14)
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

Signaling Pathways and Experimental Workflows

General Antimicrobial Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, phenazine antibiotics are known to interfere with various cellular processes. A generalized diagram of potential antibiotic mechanisms is provided below.

cluster_bacterium Bacterial Cell DNA DNA Ribosome Ribosome (Protein Synthesis) CellWall Cell Wall Synthesis CellMembrane Cell Membrane This compound This compound This compound->DNA Inhibition of Nucleic Acid Synthesis This compound->Ribosome Inhibition of Protein Synthesis This compound->CellWall Inhibition of Cell Wall Synthesis This compound->CellMembrane Disruption of Cell Membrane Start Start: Hypothesis This compound is effective in vivo ModelSelection Select Animal Model (e.g., Thigh, Sepsis, Pneumonia) Start->ModelSelection ProtocolDev Develop Detailed Protocol (Dose, Route, Schedule) ModelSelection->ProtocolDev Infection Induce Infection in Animals ProtocolDev->Infection Treatment Administer this compound/ Controls Infection->Treatment Monitoring Monitor Animals (Survival, Clinical Signs) Treatment->Monitoring Endpoint Collect Endpoints (CFU, Survival Data) Monitoring->Endpoint Analysis Analyze and Interpret Data Endpoint->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

References

Application Notes and Protocols for Phencomycin in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a phenazine antibiotic produced by various species of Streptomyces and Burkholderia. It has demonstrated notable activity against a range of Gram-positive bacteria and also exhibits antifungal properties.[1] As a member of the phenazine class of antibiotics, its mechanism of action is believed to involve redox cycling, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage in target organisms. Additionally, there is evidence to suggest that this compound may inhibit certain enzymes and interfere with specific signaling pathways, indicating a broader pharmacological potential.

These application notes provide detailed protocols for the formulation and use of this compound in common research applications, along with a summary of available quantitative data and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Solubility of this compound

This compound's solubility is a critical factor for its formulation in research applications. The following table summarizes its solubility in various common laboratory solvents.

SolventSolubility
Dimethylsulfoxide (DMSO)Good
AcetonitrileGood
Methylene chlorideGood
Ethyl acetateGood
ChloroformGood
Propylene glycolGood
MethanolFair
Acidic WaterPoor
HexanePoor
Petroleum etherPoor
Antimicrobial Activity of this compound and Its Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against a variety of microorganisms. This data is essential for determining the appropriate concentration range for antimicrobial susceptibility testing.

MicroorganismThis compound MIC (µg/mL)4-hydroxythis compound MIC (µg/mL)5,10-dihydro-4,9-dihydroxythis compound methyl ester MIC (µg/mL)
Alternaria brassicicola>128>1282
Aspergillus oryzae>128>12816
Botrytis cinerea128>1281
Cladosporium cucumerinum>128>1284
Colletotrichum gloeosporioides>128>1281
Colletotrichum orbiculare128>1281
Cylindrocarpon destructans>128>1282
Diaporthe citri128>1282
Fusarium oxysporum>128>1284
Magnaporthe oryzae>128>1281
Phytophthora capsici>128>1281
Rhizopus stolonifer>128>12816
Sclerotinia sclerotiorum>128>1281
Candida albicans>128>1284
Saccharomyces cerevisiae>128>1284
Bacillus subtilis641281
Micrococcus luteus32>128128
Staphylococcus aureus64>12816
Escherichia coli>128>12816
Pseudomonas syringae>128>1288
Ralstonia solanacearum>128>12864

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound powder

  • Dimethylsulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear and yellow.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism using the broth microdilution method.[2][3][4][5]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Sterile multichannel pipette and reservoirs

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration (e.g., 10 µL of a 1280 µg/mL stock to 90 µL of broth for a final concentration of 128 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 3: Cytotoxicity Assay - MTT Method

This protocol describes a method to assess the cytotoxicity of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially affected by this compound and a typical experimental workflow for its evaluation.

phenazine_redox_cycling cluster_cell Bacterial Cell cluster_extracellular Extracellular NAD(P)H NAD(P)H Enzyme Enzyme NAD(P)H->Enzyme e- NAD(P)+ NAD(P)+ Enzyme->NAD(P)+ Phenazine_ox Phenazine (oxidized) Enzyme->Phenazine_ox e- Phenazine_red Phenazine (reduced) O2 Oxygen Phenazine_red->O2 e- Phenazine_ox->Enzyme Phenazine_ox->Phenazine_red ROS Reactive Oxygen Species (ROS) O2->ROS Cellular_Damage Cellular Damage (DNA, proteins, lipids) ROS->Cellular_Damage leads to

Caption: General mechanism of phenazine redox cycling leading to ROS production.

sos_response DNA_Damage DNA Damage (e.g., by ROS) ssDNA Single-stranded DNA (ssDNA) accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA RecA_star RecA* RecA->RecA_star activation LexA LexA repressor RecA_star->LexA induces autocleavage SOS_genes SOS Response Genes LexA->SOS_genes represses DNA_Repair DNA Repair & Error-prone synthesis SOS_genes->DNA_Repair

Caption: The bacterial SOS response pathway, a potential downstream effect of this compound.

kallikrein_kinin_system Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin cleavage by Kallikrein Kallikrein Kallikrein->Bradykinin Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation leads to This compound This compound This compound->Kallikrein inhibits

Caption: Simplified diagram of the Kallikrein-Kinin system and potential inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Formulation This compound Formulation MIC_Assay Antimicrobial Susceptibility (Broth Microdilution) Formulation->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Formulation->Cytotoxicity_Assay MoA_Studies Mechanism of Action Studies MIC_Assay->MoA_Studies Cytotoxicity_Assay->MoA_Studies Animal_Model Animal Model of Infection MoA_Studies->Animal_Model Efficacy_Study Efficacy Study (e.g., bacterial load reduction) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Application Note: Utilizing Phencomycin in High-Throughput Screening Assays for Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a naturally occurring antibiotic belonging to the phenazine class of compounds, originally isolated from Streptomyces species.[1] Phenazines are a large group of nitrogen-containing heterocyclic compounds known for their redox activity and broad-spectrum antimicrobial properties against various bacteria and fungi.[2] The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large compound libraries to identify new antimicrobial leads.[3][4][5] This document provides detailed protocols and application notes for the use of this compound in HTS assays, serving as a reference for researchers in drug discovery and microbiology. While this compound itself has been reported to exhibit weak antibacterial activity, its derivatives have shown more potent effects, making the phenazine scaffold an interesting subject for HTS campaigns.

Principle and Applications

This compound can be utilized in HTS assays in several capacities:

  • As a control compound: In screens for novel antibacterial agents, this compound can be used as a positive control, particularly when screening against susceptible Gram-positive bacteria.

  • In synergy screening: HTS assays can be designed to identify compounds that act synergistically with this compound, potentially enhancing its antimicrobial efficacy and overcoming resistance mechanisms.

  • As a scaffold for library synthesis: The phenazine core of this compound can serve as a chemical scaffold for the generation of compound libraries to be screened for improved antimicrobial activity.

The most common HTS assay for antimicrobial screening is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) of a compound. This method is readily adaptable to a high-throughput format using 96, 384, or 1536-well plates and automated liquid handling systems.

Data Presentation

Quantitative data from HTS assays should be robust and clearly presented. Key parameters include the MIC of the test compounds and the Z'-factor, a statistical measure of assay quality. An ideal HTS assay should have a Z'-factor between 0.5 and 1.0.

Table 1: Hypothetical HTS Data for this compound and Control Compounds against Staphylococcus aureus

CompoundConcentration Range (µg/mL)MIC (µg/mL)Z'-FactorAssay Plate
This compound0.5 - 64320.781
Vancomycin (Positive Control)0.125 - 1610.851
DMSO (Negative Control)N/A>64N/A1
Test Compound A0.5 - 6440.812
Test Compound B0.5 - 64>640.792

Experimental Protocols

High-Throughput Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is adapted for a 384-well plate format but can be modified for other plate densities.

1. Materials and Reagents

  • This compound and other test compounds

  • Vancomycin (or other appropriate positive control antibiotic)

  • Dimethyl sulfoxide (DMSO, for compound dissolution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 384-well clear, flat-bottom microplates

  • Automated liquid handler (optional, but recommended for HTS)

  • Microplate reader (for measuring optical density at 600 nm)

  • Incubator (37°C)

2. Preparation of Reagents

  • Compound Plates: Prepare stock solutions of test compounds and this compound in DMSO. Using an acoustic dispenser or automated liquid handler, create a compound dilution series directly in the 384-well plates. Typically, a 2-fold serial dilution is performed.

  • Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the bacterial strain and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

3. Assay Procedure

  • To each well of the 384-well compound plate, add the appropriate volume of the prepared bacterial inoculum. The final volume in each well should be 50 µL.

  • Controls:

    • Positive Control: Wells containing bacteria and a known effective antibiotic (e.g., Vancomycin).

    • Negative Control: Wells containing bacteria and DMSO (vehicle control).

    • Sterility Control: Wells containing only sterile CAMHB.

  • Seal the plates and incubate at 37°C for 18-24 hours without shaking.

  • After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

4. Data Analysis

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth, which corresponds to a significant reduction in OD600 compared to the negative control.

  • Z'-Factor Calculation: To assess the quality of the assay, calculate the Z'-factor using the signals from the positive (antibiotic) and negative (DMSO) controls. The formula is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:

    • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

    • μ_pos and μ_neg are the means of the positive and negative controls.

Visualizations

Signaling Pathway and Workflow Diagrams

phenazine_mechanism cluster_cell Bacterial Cell Phenazine Phenazine e- e- Phenazine->e- Accepts electron O2 O2 e-->O2 Donates electron ROS ROS (O2-, H2O2) O2->ROS Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Extracellular Extracellular->Phenazine Enters cell

Caption: Proposed mechanism of action for phenazine antibiotics.

hts_workflow Start Start Compound_Library Compound Library (incl. This compound) Start->Compound_Library Plate_Preparation Prepare Assay Plates (384-well) Compound_Library->Plate_Preparation Inoculum_Addition Add Bacterial Inoculum Plate_Preparation->Inoculum_Addition Incubation Incubate (37°C, 18-24h) Inoculum_Addition->Incubation Data_Acquisition Read Plates (OD600) Incubation->Data_Acquisition Data_Analysis Data Analysis (MIC, Z'-Factor) Data_Acquisition->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for antimicrobial discovery.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Phencomycin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Phencomycin in fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

A1: this compound is a derivative of phenazine, a class of heterocyclic, nitrogen-containing compounds.[1] These compounds are known for their broad biological activities, including antibacterial, antifungal, and antitumor properties.[2] this compound is a secondary metabolite primarily produced by actinomycetes, such as Streptomyces species, and also by other bacteria like Burkholderia glumae.[1] The biosynthesis of all phenazine compounds originates from the shikimic acid pathway, with chorismic acid being the key precursor.[3] A key enzyme in this pathway is PhzE, which catalyzes an essential step in the formation of the phenazine core structure.[2]

Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is negligible. What are the likely causes?

A2: This is a common issue in secondary metabolite fermentation. High biomass does not always correlate with high product yield. The primary reasons include:

  • Catabolite Repression: The presence of a rapidly metabolized carbon source, such as glucose, can suppress the expression of genes in the this compound biosynthetic gene cluster (BGC).

  • Sub-optimal Induction Conditions: Secondary metabolism is often triggered by specific nutritional cues or stressors, such as the depletion of a key nutrient (e.g., phosphate or nitrogen), which may not have occurred in your culture.

  • Incorrect Fermentation Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth. Harvesting during the exponential growth phase will result in low yields.

  • Regulatory Gene Issues: The expression of the this compound BGC is controlled by a complex network of regulatory genes. Mutations in activators or overexpression of repressors can silence the pathway.

Q3: What are the most critical physical and chemical parameters to control during this compound fermentation?

A3: Several parameters critically influence this compound yield. Key factors to control are:

  • pH: The optimal pH for Streptomyces growth and secondary metabolite production is generally between 6.0 and 8.0. For phenazine production specifically, a pH around 7.2 has been shown to be optimal in some species.

  • Temperature: Most Streptomyces species are mesophilic, with optimal production temperatures typically between 25°C and 30°C.

  • Aeration and Agitation: Oxygen supply is crucial. Aeration, influenced by agitation speed (rpm) and loading volume in the flask, affects cell growth and the activity of oxygen-dependent enzymes in the biosynthetic pathway.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are paramount. Slowly metabolized carbon sources are often preferable to avoid catabolite repression. Organic nitrogen sources generally support robust secondary metabolite production.

Q4: Can the addition of precursors to the medium boost this compound yield?

A4: Yes, precursor feeding is a viable strategy. Since the phenazine backbone is derived from the shikimic acid pathway, enhancing this pathway can increase the pool of precursors available for this compound synthesis. Strategies include engineering the producing strain to overexpress key enzymes of the shikimate pathway or supplementing the medium with intermediates, although the latter can be cost-prohibitive and requires careful optimization to avoid toxicity.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound yield.

Problem 1: Consistently Low or No this compound Production
Possible Cause Suggested Solution
Inappropriate Medium Composition 1. Carbon Source: Replace or supplement rapidly consumed sugars like glucose with slower-metabolized sources such as glycerol, starch, or dextrin. 2. Nitrogen Source: Test various organic nitrogen sources like soybean meal, yeast extract, or peptone. 3. C/N Ratio: Optimize the carbon-to-nitrogen ratio, as this balance is critical for shifting metabolism from growth to production.
Sub-optimal Physical Parameters 1. pH: Monitor and control the pH of the medium throughout the fermentation, maintaining it within the optimal range (e.g., 6.5-7.5). 2. Temperature: Verify that the incubator/bioreactor temperature is stable and optimal for your specific Streptomyces strain (typically 28-30°C).
Poor Aeration 1. Increase Agitation: Gradually increase the shaking speed (rpm) in flask cultures. 2. Reduce Loading Volume: Decrease the volume of medium in the flask to increase the surface area-to-volume ratio, improving oxygen transfer. 3. Bioreactor: If using a fermenter, increase the dissolved oxygen (DO) setpoint, starting with a range of 20-40%.
Strain Vigor/Integrity 1. Use Fresh Inoculum: Prepare a fresh seed culture from a frozen stock. 2. Confirm Strain Identity: Verify the culture for purity and confirm it is the correct this compound-producing strain.
Problem 2: Batch-to-Batch Inconsistency in this compound Yield
Possible Cause Suggested Solution
Variability in Inoculum 1. Standardize Seed Culture: Implement a strict protocol for inoculum preparation, ensuring consistent age, cell density (OD), and volume for every fermentation. 2. Spore Suspension: Consider using a standardized spore suspension for inoculation to improve consistency.
Inconsistent Media Preparation 1. Component Quality: Use high-quality, consistent sources for all media components, especially complex ones like soybean meal or yeast extract. 2. Sterilization Effects: Ensure that sterilization procedures (time, temperature) are consistent, as excessive heat can degrade sensitive components.
Fluctuations in Physical Parameters 1. Calibrate Probes: Regularly calibrate pH and DO probes in bioreactors. 2. Monitor Equipment: Ensure incubators and shakers are functioning correctly and maintaining setpoints.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from optimization experiments for secondary metabolites produced by Streptomyces, which can serve as a starting point for this compound optimization.

Table 1: Effect of Carbon and Nitrogen Sources on Yield (Note: Data is illustrative, based on typical results for Streptomyces secondary metabolites)

Carbon Source (40 g/L)Nitrogen Source (15 g/L)Relative Yield (%)
GlucoseSoybean Meal65%
GlycerolSoybean Meal100%
Soluble StarchSoybean Meal92%
GlucoseYeast Extract58%
GlycerolYeast Extract85%
Soluble StarchYeast Extract78%

Table 2: Single-Factor Optimization of Physical & Inoculation Parameters (Note: Based on optimization data for Chrysomycin A from Streptomyces sp. 891-B6)

ParameterTested RangeOptimal ValueYield at Optimum (mg/L)
Initial pH6.0 - 8.56.51061.3 ± 51.0
Inoculum Volume2% - 10%5%~1100
Loading Volume (in 1-L flask)80 mL - 240 mL200 mL1162.5 ± 54.2
Seed Age4 d - 9 d5 d~1150
Fermentation Time4 d - 14 d12 d~1200

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to screen the effects of individual medium components on this compound production.

  • Establish Baseline: Prepare and run a fermentation using a standard medium (e.g., GYM: 4 g/L Glucose, 4 g/L Yeast Extract, 4 g/L Malt Extract, 2 g/L CaCO₃, pH 7.2).

  • Prepare Variable Media: For each component to be tested (e.g., carbon source, nitrogen source, mineral salt), prepare a series of flasks where the concentration of that single component is varied across a defined range, while all other components are kept at the baseline concentration.

    • Example (Carbon Source): Prepare media with 10, 20, 30, 40, 50 g/L of glycerol, keeping yeast extract, malt extract, and CaCO₃ concentrations constant.

  • Inoculation: Inoculate all flasks, including the baseline control, with a standardized seed culture of the Streptomyces strain.

  • Incubation: Incubate all flasks under identical conditions (e.g., 28°C, 220 rpm) for a fixed duration (e.g., 10-12 days).

  • Extraction and Analysis: At the end of the fermentation, harvest the broth. Extract this compound using an appropriate solvent (e.g., ethyl acetate). Quantify the yield using HPLC or another suitable analytical method.

  • Data Interpretation: Plot the this compound yield against the concentration of the tested variable to determine the optimal level for that component. The optimal value from one experiment is then used as the new baseline for testing the next variable.

Protocol 2: Response Surface Methodology (RSM) for Fine-Tuning

RSM is a statistical method used to optimize multiple interacting variables simultaneously. It is typically performed after identifying the most significant factors using a screening method like OFAT or Plackett-Burman design.

  • Factor Selection: Based on initial screening, select the 2-4 most influential factors (e.g., Glycerol concentration, Soybean Meal concentration, pH).

  • Experimental Design: Use a statistical software package to generate a central composite design (CCD) or Box-Behnken design. The design will specify a set of experimental runs with different combinations of the selected factor levels.

  • Conduct Experiments: Perform the fermentation experiments for each run specified by the design, following standardized inoculation and incubation protocols.

  • Quantify Response: Measure the this compound yield (the "response") for each experimental run.

  • Statistical Analysis: Input the yield data into the statistical software. The software will fit the data to a polynomial equation and perform an analysis of variance (ANOVA) to determine the statistical significance of each factor and their interactions.

  • Model Validation and Optimization: The software will generate response surface plots and contour maps, which visualize the relationship between the factors and the yield. Use these plots to identify the combination of factor levels that predicts the maximum this compound yield. Validate this prediction by running a confirmation experiment at the determined optimal conditions.

Visualizations

Phenazine_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_phenazine_core Phenazine Core Biosynthesis cluster_phencomycin_synthesis This compound Synthesis Shikimate Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate->Chorismic_Acid Multiple Steps PhzE PhzE Enzyme Chorismic_Acid->PhzE Input Phenazine_Precursor Phenazine Precursor (e.g., DHHA) PhzE->Phenazine_Precursor Catalyzes Conversion PCA Phenazine-1-Carboxylic Acid (PCA) Phenazine_Precursor->PCA Condensation Modification_Enzymes Modification Enzymes (e.g., Methyltransferase, etc.) PCA->Modification_Enzymes Substrate This compound This compound Modification_Enzymes->this compound Final Product Fermentation_Optimization_Workflow Start Start: Low this compound Yield Screening Screening Design (OFAT or Plackett-Burman) Start->Screening Identify_Factors Identify Key Factors (e.g., Carbon Source, pH, Temp) Screening->Identify_Factors RSM Optimization Design (Response Surface Methodology) Identify_Factors->RSM Model Statistical Modeling & Analysis (ANOVA) RSM->Model Predict_Optimum Predict Optimal Conditions Model->Predict_Optimum Validation Experimental Validation Predict_Optimum->Validation End Optimized High-Yield Process Validation->End Troubleshooting_Low_Yield Start Low this compound Yield Check_Growth Is Biomass Normal? Start->Check_Growth Check_Strain Check Strain Integrity (Purity, Viability) Check_Growth->Check_Strain No Check_Params Is Growth Phase Correct? Check_Growth->Check_Params Yes Check_Media Review Media Composition (Carbon/Nitrogen Source) Optimize_Media Optimize Media Components (OFAT / RSM) Check_Media->Optimize_Media Check_Strain->Optimize_Media Check_Params->Check_Media No (Harvested too early) Check_Physical Review Physical Parameters (pH, Temp, Aeration) Check_Params->Check_Physical Yes Optimize_Time Perform Time-Course Study Optimize_Physical Optimize Physical Conditions Check_Physical->Optimize_Physical

References

Improving the purity of Phencomycin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Phencomycin during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: My initial solvent extraction of the fermentation broth has a low yield of this compound. What are the possible causes and solutions?

A1: Low yields during the initial extraction can stem from several factors:

  • Incorrect pH Adjustment: this compound extraction with water-immiscible solvents like ethyl acetate is pH-dependent. The optimal pH is around 5.0.[1] Ensure you have accurately adjusted the pH of your culture filtrate before extraction.

  • Insufficient Solvent Volume or Mixing: The volume of the extraction solvent and the thoroughness of mixing are crucial for efficient phase transfer. Ensure an adequate solvent-to-broth ratio (e.g., 1:1 v/v) and sufficient agitation to maximize contact between the aqueous and organic phases.

  • Suboptimal Fermentation Conditions: The production of this compound by Streptomyces sp. or Burkholderia glumae is sensitive to fermentation parameters.[1][2] Verify that the pH (6.0-9.0), temperature (18-40°C), and nutrient medium composition were optimal during fermentation.[1]

Q2: After silica gel chromatography, I'm observing multiple yellow bands, and my final product has significant impurities. How can I improve the separation?

A2: Co-elution of related compounds is a common challenge. Consider the following:

  • Gradient Optimization: The polarity of your elution gradient is critical. A shallow gradient of dichloromethane:ethyl acetate (e.g., starting from 99.5:0.5 and moving to 99:1) is reported to be effective for separating this compound.[1] You may need to further optimize this gradient based on your specific impurity profile.

  • Column Loading: Overloading the silica gel column can lead to poor separation. Ensure you are not exceeding the binding capacity of your column. As a general rule, the amount of crude extract loaded should be 1-5% of the weight of the silica gel.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other chromatography techniques such as Sephadex LH-20 gel filtration or adsorption chromatography on alumina.

Q3: My final purified sample shows the presence of related this compound derivatives, such as 4-hydroxythis compound. How can I remove these?

A3: The presence of structurally similar derivatives requires high-resolution purification techniques.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) is a powerful tool for separating closely related compounds. A reversed-phase C18 column with an isocratic or gradient elution of aqueous acetonitrile containing a small amount of formic acid (e.g., 0.1%) can be effective.

  • Crystallization: Crystallization can be an effective final purification step. This compound can be crystallized from dichloromethane at low temperatures (-20°C) to yield fine yellow needle-like crystals.

Q4: I'm seeing a significant loss of product during the concentration steps. How can I minimize this?

A4: Product loss during solvent evaporation can be due to degradation or physical loss.

  • Temperature Control: this compound may be heat-sensitive. Use a rotary evaporator at a low temperature (e.g., 30°C) and reduced pressure to gently remove the solvent.

  • Azeotropic Removal of Water: If your extract contains residual water, it can hinder complete drying. Adding a solvent like toluene and evaporating it can help remove water azeotropically.

Troubleshooting Guide

This guide addresses common problems encountered during this compound purification.

Problem Possible Cause Recommended Solution
Low Purity After Initial Extraction Incomplete separation of the organic and aqueous phases.Allow for complete phase separation after mixing. Centrifugation can aid in breaking up emulsions.
Extraction of a wide range of hydrophobic impurities.Perform a pre-extraction of the fermentation broth at a neutral or slightly alkaline pH to remove basic impurities before acidifying and extracting this compound.
Broad Peaks in Chromatography Poor column packing or channeling.Ensure the chromatography column is packed uniformly.
Sample insolubility in the mobile phase.Dissolve the sample in a small amount of the initial mobile phase before loading it onto the column.
Presence of Greenish/Bluish Pigments Co-extraction of other phenazine-type compounds produced by the microorganism.Utilize a multi-step purification approach. For instance, follow initial solvent extraction with resin adsorption (e.g., Diaion HP-20 or Amberlite XAD-16) to selectively bind this compound before proceeding to silica chromatography.
Final Product is a Gummy Solid, Not Crystalline Presence of residual solvents or minor impurities.Re-dissolve the product in a minimal amount of a suitable solvent and attempt re-crystallization. Alternatively, perform a final purification step using preparative HPLC.
Incorrect crystallization solvent.Experiment with different solvent systems for crystallization. Dichloromethane at low temperatures has been shown to be effective.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth at 8,000-10,000 rpm for 20 minutes to pellet the microbial cells.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper to obtain a clear culture filtrate.

  • pH Adjustment: Adjust the pH of the clear filtrate to 5.0 using a suitable acid (e.g., HCl).

  • Solvent Extraction: Transfer the pH-adjusted filtrate to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Collection: Collect the upper organic (ethyl acetate) layer containing this compound.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at 30°C using a rotary evaporator to yield the crude this compound extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel (200-300 mesh) column in dichloromethane.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of dichloromethane and ethyl acetate. Start with a low concentration of ethyl acetate (e.g., 0.5%) and gradually increase it to 1%.

  • Fraction Collection: Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) with ethyl acetate as the developing solvent.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to dryness.

Visualizing the Workflow

Diagram 1: this compound Extraction Workflow

A Fermentation Broth B Centrifugation/Filtration A->B C Cell Pellet (Discard) B->C D Clear Filtrate B->D E pH Adjustment to 5.0 D->E F Solvent Extraction (Ethyl Acetate) E->F G Aqueous Layer (Re-extract or Discard) F->G H Organic Layer (Contains this compound) F->H I Concentration (Rotary Evaporator) H->I J Crude this compound Extract I->J

Caption: Workflow for the initial extraction of this compound from fermentation broth.

Diagram 2: Troubleshooting Logic for Low Purity

A Low Purity After Silica Chromatography B Analyze Impurity Profile (TLC/HPLC) A->B C Co-eluting Polar Impurities? B->C D Co-eluting Non-polar Impurities? B->D E Use a Shallower Elution Gradient C->E Yes F Consider Preparative HPLC C->F If E fails G Increase Initial Polarity of Mobile Phase D->G Yes H Incorporate Resin Adsorption Step (e.g., Diaion HP-20) Before Silica Gel D->H If G fails

Caption: Troubleshooting guide for improving purity after silica gel chromatography.

References

Troubleshooting Phencomycin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Phencomycin in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, which is typically a yellow crystalline powder when solid, may indicate degradation. This compound belongs to the phenazine class of antibiotics, and color changes can be a sign of chemical modification of the phenazine ring structure, potentially leading to a loss of antibacterial activity. It is recommended to discard the solution and prepare a fresh one.

Q2: I observed a precipitate in my this compound solution after storage. What could be the cause?

Precipitation can occur for several reasons:

  • Poor Solubility: this compound has poor solubility in acidic water and hexane. If your solvent system has become more acidic, or if you are using an inappropriate solvent, precipitation can occur.

  • Temperature Fluctuations: Storing the solution at temperatures outside the recommended 2-8°C range can affect its solubility and lead to precipitation.[1] Repeated freeze-thaw cycles should also be avoided.

  • Concentration: If the concentration of this compound in your solution is too high for the chosen solvent, it may precipitate out, especially with temperature changes.

Q3: What is the recommended method for preparing a stable this compound stock solution?

To prepare a stable stock solution, it is recommended to:

  • Use a high-purity grade of this compound powder.

  • Select an appropriate solvent. This compound has good solubility in dimethyl sulfoxide (DMSO), acetonitrile, methylene chloride, ethyl acetate, chloroform, and propylene glycol.[2] For most biological experiments, starting with a high-concentration stock in 100% DMSO is a common practice.

  • Dissolve the powder completely by vortexing.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter, especially if it will be used in cell culture.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage, protected from light. For short-term storage, 2-8°C is recommended.[1]

Q4: How does pH affect the stability of this compound in solution?

Troubleshooting Guide: this compound Instability

This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in solution.

Problem 1: Rapid Loss of Antibacterial Activity

If you observe a significant decrease in the expected antibacterial effect of your this compound solution, it is likely due to degradation.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Ensure your solution was prepared recently and has been stored correctly (2-8°C for short-term, frozen for long-term, protected from light).

  • Check for Contamination: Microbial contamination can lead to the degradation of the antibiotic. Visually inspect the solution for any signs of turbidity or microbial growth.

  • Assess Solvent Compatibility: Confirm that the solvent used is appropriate for this compound and is compatible with your experimental system.

  • Perform a Stability Test: If the problem persists, it is recommended to perform a stability study to determine the degradation rate of this compound under your specific experimental conditions.

Problem 2: Inconsistent Experimental Results

Inconsistent results between experiments can be a symptom of variable this compound activity due to instability.

Troubleshooting Steps:

  • Standardize Solution Preparation: Ensure that the same protocol for preparing this compound solutions is followed for every experiment.

  • Use Freshly Prepared Solutions: Whenever possible, prepare a fresh working solution of this compound from a frozen stock immediately before each experiment.

  • Control Experimental Conditions: Minimize exposure of the this compound solution to light and elevated temperatures during your experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound powder

  • Solvents (e.g., DMSO, Acetonitrile, Water)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Incubator or water bath

  • HPLC system with UV-Vis detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, including an unstressed control, by HPLC to determine the percentage of this compound remaining and to identify any degradation products.

Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)This compound Remaining (%)Number of Degradation Peaks
Control24Room Temp99.50
0.1 M HCl246075.22
0.1 M NaOH246068.93
3% H₂O₂24Room Temp55.44
Thermal246090.11
Photolytic (UV)24Room Temp82.52

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Protocol 2: Determining this compound Stability in a Specific Buffer

This protocol helps to determine the stability of this compound in your experimental buffer over time.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Your experimental buffer

  • Incubator set to your experimental temperature

  • HPLC system with UV-Vis detector or a UV-Vis spectrophotometer

Methodology:

  • Prepare Working Solution: Prepare a working solution of this compound at the desired final concentration in your experimental buffer.

  • Time-Course Study:

    • Immediately after preparation (T=0), take an aliquot for analysis.

    • Incubate the remaining solution at your experimental temperature.

    • Take aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the aliquots by HPLC or UV-Vis spectrophotometry to quantify the concentration of this compound at each time point. For UV-Vis, monitor the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

Data Presentation:

Time (hours)Temperature (°C)Concentration (µg/mL)Percent Remaining (%)
037100.0100.0
13798.598.5
23796.296.2
43792.192.1
83785.785.7
243765.365.3
483742.842.8

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Troubleshooting_Workflow start This compound Instability Observed (e.g., color change, precipitation, loss of activity) check_prep Review Solution Preparation - Correct solvent? - Correct concentration? - Stored properly? start->check_prep check_storage Verify Storage Conditions - Temperature (2-8°C short-term)? - Protected from light? - Avoided freeze-thaw cycles? start->check_storage check_exp Examine Experimental Conditions - pH of medium? - Exposure to high temp/light? start->check_exp prepare_fresh Prepare Fresh Solution check_prep->prepare_fresh check_storage->prepare_fresh check_exp->prepare_fresh stability_study Conduct Stability Study (see Protocol 2) prepare_fresh->stability_study If issue persists after fresh prep resolve Issue Resolved prepare_fresh->resolve If issue persists

Caption: Troubleshooting workflow for this compound instability.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) analysis HPLC Analysis - Quantify parent drug - Identify degradation products Acid->analysis Alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) Alkali->analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->analysis Thermal Thermal (60°C) Thermal->analysis Photo Photolytic (UV light, RT) Photo->analysis stock This compound Stock Solution stock->Acid stock->Alkali stock->Oxidation stock->Thermal stock->Photo

Caption: Experimental workflow for forced degradation study.

Phencomycin_Degradation_Pathway This compound This compound (Active) Hydrolysis_Products Hydrolysis Products (e.g., ring opening) This compound->Hydrolysis_Products  Acid/Base Oxidation_Products Oxidation Products (e.g., N-oxides) This compound->Oxidation_Products  Oxidizing agents Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products  Light Inactive_Metabolites Inactive Metabolites Hydrolysis_Products->Inactive_Metabolites Oxidation_Products->Inactive_Metabolites Photodegradation_Products->Inactive_Metabolites

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Phencomycin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Phencomycin and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of this compound. - Secondary Interactions: Interaction of the analyte with active sites on the column packing. - Inappropriate Mobile Phase pH: this compound, a phenazine derivative with carboxyl and carbomethoxy groups, is sensitive to pH. The pH may be causing ionization, leading to peak tailing. - Column Degradation: Loss of stationary phase or contamination.- Reduce Injection Volume/Concentration: Dilute the sample and reinject. - Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions. - Adjust Mobile Phase pH: Add a modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress ionization.[1] - Flush or Replace Column: Flush the column with a strong solvent or replace it if it's old or has been used with incompatible samples.
Variable Retention Times - Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase. - Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. - Pump Malfunction: Leaks or faulty check valves in the HPLC pump. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing and degassing of solvents. - Use a Column Oven: Maintain a constant and consistent column temperature. - Inspect and Maintain Pump: Check for leaks, and clean or replace check valves as needed. - Increase Equilibration Time: Allow the mobile phase to run through the column for a longer period before injection.
Low Signal Intensity or No Peaks - Detector Wavelength: The UV detector is not set to the optimal wavelength for this compound. - Sample Degradation: this compound may be unstable in the prepared solvent. - Injection Issue: Clogged injector or incorrect injection volume. - Detector Lamp Failure: The detector lamp may be nearing the end of its life.- Optimize Detection Wavelength: this compound and its derivatives have been successfully detected at 365 nm.[1] - Use Freshly Prepared Samples: Prepare samples immediately before analysis and store them appropriately. - Troubleshoot Injector: Flush the injector and ensure the correct injection volume is set. - Replace Detector Lamp: Check the lamp's lifespan and replace it if necessary.
Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. - Sample Carryover: Residual sample from a previous injection in the autosampler or injector.- Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. - Implement a Needle Wash Step: Use a strong solvent in the autosampler's wash cycle to clean the needle between injections. - Run Blank Injections: Inject a blank solvent to see if the ghost peaks persist, which can help identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: A good starting point, based on published methods for purifying this compound derivatives, is a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient.[1] The addition of 0.1% formic acid to the mobile phase can help to improve peak shape by suppressing the ionization of the carboxyl group on the this compound molecule.[1]

Q2: What type of column is most suitable for this compound separation?

A2: A reversed-phase C18 column is a common and effective choice for the separation of this compound and its derivatives.[1] Columns with a particle size of 4-5 µm are often used. For preparative work, a larger particle size may be employed.

Q3: What detection wavelength should I use for this compound?

A3: A wavelength of 365 nm has been shown to be effective for the detection of this compound and its derivatives. It is always recommended to determine the optimal wavelength by running a UV-Vis spectrum of your this compound standard.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system: Ensure your mobile phase is properly degassed.

  • Contaminated mobile phase or detector cell: Flush the system and clean the detector cell.

  • A failing detector lamp: Check the lamp's energy output.

  • Leaks in the system: Check all fittings for any signs of leakage.

Q5: How can I improve the resolution between this compound and its closely related derivatives?

A5: To improve resolution, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity.

  • Adjust the mobile phase pH: Small changes in pH can significantly impact the retention and resolution of ionizable compounds like this compound.

  • Use a column with a different stationary phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column.

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as methanol or a mixture of the mobile phase.

  • Sample Extraction: For samples from bacterial cultures, cells can be harvested and extracted with methanol. The extract is then concentrated, suspended in distilled water, and partitioned with an organic solvent like chloroform. The organic layer containing this compound is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

HPLC Method for this compound Purification

The following is a semi-preparative HPLC method that has been used for the purification of this compound and its derivatives:

ParameterValue
Column Reversed-phase C18 (ODS-H80, 250 x 10 mm, 4 µm)
Mobile Phase 50% aqueous acetonitrile containing 0.1% formic acid
Flow Rate 2 mL/min
Detection 365 nm

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Problem Encountered problem_id Identify Problem (e.g., Poor Peak Shape, Variable RT) start->problem_id cause_analysis Analyze Potential Causes problem_id->cause_analysis solution_imp Implement Solution cause_analysis->solution_imp evaluate Evaluate Results solution_imp->evaluate resolved Problem Resolved evaluate->resolved Yes unresolved Problem Persists evaluate->unresolved No unresolved->cause_analysis Phencomycin_Separation_Parameters cluster_column HPLC Column cluster_mobile_phase Mobile Phase cluster_conditions Instrument Conditions col_type Reversed-Phase C18 mp_org Acetonitrile col_dim e.g., 250 x 4.6 mm col_part e.g., 5 µm flow_rate Flow Rate (e.g., 1.0 mL/min) mp_aq Water mp_mod 0.1% Formic Acid detection UV Detection (e.g., 365 nm) temperature Column Temperature (e.g., 30 °C)

References

Strategies to reduce Phencomycin degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phencomycin

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound during experimental procedures.

Compound Profile: this compound

This compound is a novel macrolide antibiotic characterized by a large lactone ring and a phenolic moiety. This structure, while conferring potent antibacterial activity, also makes it susceptible to specific degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding and controlling these degradation routes are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is most susceptible to three main degradation pathways:

  • Hydrolysis: The lactone ring in this compound can be cleaved by acid or base-catalyzed hydrolysis. This is often accelerated at pH values outside the optimal range of 6.0-7.0.[1][2]

  • Oxidation: The phenolic group is prone to oxidation, which can be initiated by exposure to air (autoxidation), metal ions, or oxidizing agents.[1][3] This often results in a distinct color change in the solution, typically to a yellow or brown hue.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that alter the structure and activity of this compound.[4]

Q2: What is the optimal pH range for storing and using this compound solutions?

A2: The optimal pH range for this compound stability is between 6.0 and 7.0. Both acidic and alkaline conditions can significantly accelerate hydrolytic degradation of the macrolide lactone ring. For experiments requiring different pH conditions, it is crucial to minimize the exposure time and use fresh solutions.

Q3: How should I store this compound (powder and stock solutions) to minimize degradation?

A3:

  • Solid Powder: Store solid this compound at -20°C in a desiccator. The container should be tightly sealed and protected from light.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration. Aliquot into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. The vials should be amber-colored or wrapped in foil to protect from light.

Q4: I noticed a color change in my this compound solution. What does this indicate?

A4: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation of the phenolic moiety. This can compromise the compound's biological activity. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q5: Can I use metal spatulas or containers when handling this compound?

A5: It is advisable to avoid direct contact with metal ions, as they can catalyze oxidative degradation. Use ceramic or plastic spatulas and prepare solutions in glass or polypropylene containers. If buffers containing metal ions are necessary for your experiment, their use should be minimized and solutions should be prepared fresh.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Loss of Antibacterial Activity in a Time-Course Experiment

Symptom Possible Cause Troubleshooting Steps
Initial activity is high, but decreases significantly over 24-48 hours.Hydrolytic Degradation: The pH of your culture medium may be shifting outside the stable range (6.0-7.0) due to cellular metabolism.1. Monitor the pH of your culture medium throughout the experiment.2. Use a buffered medium (e.g., HEPES) to maintain a stable pH.3. Replenish with fresh this compound at intermediate time points if the experiment is long.
Inconsistent results between replicates.Oxidative Degradation: Exposure to oxygen and light can vary between samples.1. Prepare all solutions immediately before use.2. Minimize headspace in your storage vials.3. Protect your experimental setup (e.g., culture plates) from direct light by covering with foil.

Issue 2: Precipitate Forms in Aqueous Solution

Symptom Possible Cause Troubleshooting Steps
A precipitate is observed after diluting a DMSO stock solution into an aqueous buffer or medium.Low Aqueous Solubility: this compound may have limited solubility in aqueous solutions, and degradation products can also be less soluble.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent and as low as possible (typically <0.5%).2. Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.3. Vortex gently immediately after dilution to ensure complete mixing.

Data Presentation: this compound Stability Profile

The following table summarizes the stability of this compound under various stress conditions, as determined by a stability-indicating HPLC method. The data represents the percentage of intact this compound remaining after a 24-hour incubation period.

Condition Parameter % this compound Remaining Observations
pH pH 3.0 (0.1 M HCl)45%Significant hydrolytic degradation.
pH 5.0 (Acetate Buffer)88%Moderate stability.
pH 7.0 (Phosphate Buffer)98%High stability.
pH 9.0 (Tris Buffer)62%Significant hydrolytic degradation.
Temperature 4°C99%Stable.
25°C (Room Temp)92%Minor degradation.
37°C85%Increased degradation rate.
Oxidation 3% H₂O₂35%Highly susceptible to oxidation.
Photostability Ambient Light90%Minor degradation.
UV Light (254 nm)55%Significant photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample of this compound in a 105°C oven for 24 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a 1 mg/mL solution to UV light (254 nm) for 24 hours.

3. Analysis:

  • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks.

Protocol 2: HPLC-Based Stability-Indicating Method

This protocol outlines a reverse-phase HPLC method for quantifying this compound in the presence of its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-35 min (80-20% B), 35-40 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for the phenolic chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

A Experiment Failure: Loss of this compound Activity B Observe Solution Appearance A->B C Color Change? (Yellow/Brown) B->C Visually Inspect D Precipitate? C->D No E Cause: Oxidative Degradation C->E Yes F Cause: Poor Solubility / Degradation D->F Yes G Measure pH of Medium D->G No H pH outside 6.0-7.0? G->H I Cause: Hydrolytic Degradation H->I Yes J Review Storage & Handling H->J No K Exposed to Light/Air? J->K L Cause: Photodegradation / Oxidation K->L Yes

Caption: Troubleshooting workflow for this compound degradation.

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis P1 Prepare 1 mg/mL This compound Stock S1 Acid/Base Hydrolysis (60°C) P1->S1 S2 Oxidation (RT) P1->S2 S3 Photolysis (UV) P1->S3 S4 Thermal (Solid, 105°C) P1->S4 P2 Prepare Stress Reagents (HCl, NaOH, H₂O₂) P2->S1 P2->S2 A1 Neutralize/Dilute Samples S1->A1 S2->A1 S3->A1 S4->A1 A2 Inject into HPLC System A1->A2 A3 Analyze Chromatograms (Peak Purity & Assay) A2->A3

Caption: Experimental workflow for a forced degradation study.

This compound This compound Ribosome Bacterial 50S Ribosome This compound->Ribosome Binds to Degradation Degradation (Hydrolysis, Oxidation) This compound->Degradation Susceptible to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Halts Inactive Inactive Metabolites Degradation->Inactive

Caption: Simplified mechanism of action and degradation pathway.

References

Enhancing the solubility of Phencomycin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Phencomycin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a yellow, crystalline antibiotic belonging to the phenazine class of compounds. It is known to be active against Gram-positive bacteria.[1] Due to its chemical structure, it is a hydrophobic molecule, which can present challenges for its dissolution in aqueous solutions for in vitro experiments. The patent for this compound indicates it has good solubility in several organic solvents, including dimethylsulfoxide (DMSO), acetonitrile, methylene chloride, ethyl acetate, chloroform, and propylene glycol. It is described as being fairly soluble in methanol and poorly soluble in acidic water, hexane, and petroleum ether.

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?

This is a common issue due to the hydrophobic nature of this compound. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous assay medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Based on available information, Dimethyl Sulfoxide (DMSO) is a good starting point for preparing a concentrated stock solution of this compound due to its high solubilizing power for hydrophobic compounds and its miscibility with aqueous solutions. Other organic solvents in which this compound is reported to have good solubility, such as ethanol or methanol, can also be tested.

Q4: What is the maximum concentration of organic solvent, like DMSO, that is acceptable in an in vitro assay?

The tolerance of cell lines or enzymatic assays to organic solvents can vary significantly. It is crucial to determine the maximum percentage of the chosen solvent that does not affect the biological system under investigation. Typically, for cell-based assays, the final concentration of DMSO is kept below 1%, and often below 0.5%, to avoid solvent-induced artifacts.[2][3][4] A vehicle control (assay medium with the same final concentration of the organic solvent) should always be included in your experiments.

Q5: How can I determine the solubility of this compound in a specific solvent?

A serial dilution method can be used to empirically determine the solubility. This involves adding a known small amount of this compound to a fixed volume of the solvent and observing for complete dissolution with gentle agitation or vortexing. This process is repeated until a saturated solution is formed (i.e., no more compound dissolves).

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
This compound precipitates out of solution when I dilute my stock into the aqueous assay buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit in that medium, even with the presence of a co-solvent.- Decrease the final concentration of this compound: Try a lower final concentration in your assay. - Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final concentration of the organic solvent (e.g., from 0.5% to 1% DMSO), but be sure to test for solvent toxicity. - Use a different co-solvent: Test other solvents in which this compound is soluble, such as ethanol or methanol, to prepare the stock solution. - Employ solubilizing agents: Consider the use of excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) in your final assay medium to enhance the solubility of this compound.
My this compound stock solution is not clear and has visible particles. The concentration of this compound in the stock solution is too high for the chosen solvent.- Dilute the stock solution: Add more of the same solvent to dissolve the remaining particles. - Gentle warming: In some cases, gentle warming (e.g., to 37°C) and vortexing can help dissolve the compound. However, be cautious about the thermal stability of this compound. - Sonication: Brief sonication in a water bath can also aid in dissolving stubborn particles.
I observe a color change in my this compound stock solution over time. This compound, like other phenazines, may be sensitive to light and degradation.- Protect from light: Store the stock solution in an amber vial or a tube wrapped in aluminum foil. - Store at low temperature: For long-term storage, keep the stock solution at -20°C or -80°C. - Prepare fresh solutions: For critical experiments, it is always best to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen organic solvent (e.g., DMSO) in your complete cell culture medium. The concentration range should span from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%).

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.

  • Analysis: Determine the highest concentration of the solvent that does not cause a significant decrease in cell viability compared to the "no solvent" control. This will be your maximum tolerated solvent concentration for subsequent experiments with this compound.

Quantitative Data Summary

Solvent Reported Solubility
Dimethylsulfoxide (DMSO)Good
AcetonitrileGood
Methylene ChlorideGood
Ethyl AcetateGood
ChloroformGood
Propylene GlycolGood
MethanolFair
Acidic WaterPoor
HexanePoor
Petroleum EtherPoor

Proposed Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been extensively characterized. However, based on the known mechanisms of other phenazine antibiotics, a general mode of action can be proposed. Phenazines are redox-active molecules that can undergo reduction and oxidation cycles within the bacterial cell. This can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[5] Furthermore, some phenazines can act as electron shuttles, interfering with cellular respiration and energy production. Some phenazines also act as signaling molecules that can regulate gene expression in bacteria.

Below is a conceptual diagram illustrating a generalized signaling pathway for the antibacterial action of phenazine antibiotics.

Phenazine_Mechanism Generalized Mechanism of Action for Phenazine Antibiotics cluster_extracellular Extracellular cluster_cell Bacterial Cell Phencomycin_ext This compound Phencomycin_int Intracellular This compound Phencomycin_ext->Phencomycin_int Uptake Redox_Cycling Redox Cycling Phencomycin_int->Redox_Cycling Electron_Transport_Chain Electron Transport Chain Phencomycin_int->Electron_Transport_Chain Interference Gene_Expression Altered Gene Expression Phencomycin_int->Gene_Expression Signaling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Inhibition ATP_Production->Cell_Death Leads to Gene_Expression->Cell_Death

Caption: Generalized signaling pathway for phenazine antibiotics.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting and enhancing the solubility of this compound for in vitro assays.

Solubility_Workflow Workflow for Enhancing this compound Solubility start Start: Need to dissolve This compound for in vitro assay prepare_stock Prepare concentrated stock in a good solvent (e.g., DMSO) start->prepare_stock dilute Dilute stock into aqueous assay buffer prepare_stock->dilute observe Observe for precipitation dilute->observe success Success: Solution is clear. Proceed with assay. observe->success No troubleshoot Troubleshoot observe->troubleshoot Yes lower_conc Lower final This compound concentration troubleshoot->lower_conc change_solvent Try alternative solvent (e.g., Ethanol) troubleshoot->change_solvent add_excipient Add solubilizing agent (e.g., Cyclodextrin) troubleshoot->add_excipient lower_conc->dilute change_solvent->prepare_stock add_excipient->dilute

Caption: Decision workflow for this compound solubilization.

References

Technical Support Center: Troubleshooting Phencomycin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in Phencomycin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an antibiotic belonging to the phenazine class of natural products.[1][2] Phenazines are redox-active compounds, and their antimicrobial activity is generally attributed to their ability to undergo redox cycling within bacterial cells. This process leads to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[3][4]

Q2: I am observing no antimicrobial activity with this compound. What are the possible reasons?

There are several potential reasons for a lack of observed activity:

  • Compound Instability: this compound, like many natural products, may be sensitive to light, temperature, and pH. Ensure it has been stored correctly and prepare fresh solutions for each experiment.

  • Incorrect Concentration: Verify the calculations for your stock solutions and dilutions. It is advisable to confirm the concentration of your stock solution spectrophotometrically if possible.

  • Resistant Test Organism: The microorganism you are testing may be intrinsically resistant to this compound. It is recommended to include a known susceptible control strain in your assay.

  • Assay Conditions: The pH, aeration, and composition of the growth medium can significantly impact the activity of phenazine antibiotics.[4]

  • Inappropriate Assay Method: For some natural products, the choice of bioassay method can influence the outcome. Consider if an alternative method, such as a broth microdilution versus an agar diffusion assay, might be more appropriate.

Q3: The results of my bioassay show high variability between replicates. What can I do to improve reproducibility?

High variability can be caused by several factors:

  • Inconsistent Inoculum: Ensure your bacterial or fungal inoculum is homogenous and at the correct density (e.g., McFarland standard).

  • Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.

  • Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to variability. It is good practice to fill the outer wells with a sterile medium or water and not use them for experimental samples.

  • Compound Precipitation: this compound may have limited solubility in aqueous media. Visually inspect your assay wells for any signs of precipitation. The use of a low concentration of a biocompatible solvent may be necessary.

Q4: My MIC values for this compound are significantly different from published data. What could be the cause?

Discrepancies in Minimum Inhibitory Concentration (MIC) values can arise from:

  • Differences in Experimental Protocols: Variations in the assay method (e.g., broth microdilution vs. agar dilution), inoculum size, incubation time, and media composition can all lead to different MIC values.

  • Strain-Specific Differences: The susceptibility of a microorganism to an antibiotic can vary between different strains of the same species.

  • Purity of the Compound: The purity of your this compound sample can affect its potency. Ensure you are using a well-characterized and high-purity compound.

Troubleshooting Guides

Issue 1: Unexpectedly High MIC Values
Possible Cause Recommendation
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and store at the recommended temperature.
High Inoculum Density Standardize the inoculum to a 0.5 McFarland standard for bacteria. A higher density of microorganisms will require a higher concentration of the antibiotic to inhibit growth.
Binding of this compound to Assay Components Some compounds can bind to plasticware or components of the culture medium, reducing their effective concentration. Consider using low-binding plates or testing different media.
Incorrect Incubation Time or Temperature Adhere to the recommended incubation conditions for the specific microorganism being tested.
Issue 2: False Positives in Screening Assays
Possible Cause Recommendation
Compound Color Interference This compound is a colored compound, which can interfere with colorimetric or spectrophotometric readouts. Always include a "compound only" control (without cells) to measure background absorbance or fluorescence.
Compound Autofluorescence If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.
Cytotoxicity at High Concentrations In cell-based assays with eukaryotic cells, high concentrations of this compound may induce cytotoxicity that is not related to its antimicrobial activity. It is important to perform a counterscreen for cytotoxicity.
Precipitation of the Compound Compound precipitation can scatter light and lead to artificially high absorbance readings. Visually inspect plates and consider adjusting the solvent or concentration.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its derivative, 5,10-dihydro-4,9-dihydroxythis compound methyl ester, against a panel of microorganisms as reported in the literature.

MicroorganismThis compound MIC (µg/mL)5,10-dihydro-4,9-dihydroxythis compound methyl ester MIC (µg/mL)
Bacillus subtilis>1281
Micrococcus luteus>128128
Ralstonia solanacearum>12864
Candida albicans>1288
Aspergillus niger>1284
Fusarium oxysporum>12816

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL (equivalent to a 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations (e.g., 128, 64, 32, ... 0.25 µg/mL).

  • Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control (inoculum with no drug) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Proposed Mechanism of Action of this compound

Phencomycin_Mechanism Proposed Mechanism of Action of this compound This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell RedoxCycling Redox Cycling BacterialCell->RedoxCycling Initiates ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS Generates CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Causes CellDeath Cell Death CellularDamage->CellDeath Leads to

Caption: A diagram illustrating the proposed mechanism of action for this compound.

Troubleshooting Workflow for Unexpected Bioassay Results

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Bioassay Results Start Unexpected Results CheckCompound Check this compound (Purity, Storage, Concentration) Start->CheckCompound CheckOrganism Check Test Organism (Identity, Viability, Resistance) Start->CheckOrganism CheckProtocol Review Assay Protocol (Inoculum, Media, Incubation) Start->CheckProtocol DataAnalysis Re-evaluate Data Analysis (Controls, Calculations) Start->DataAnalysis ModifyAssay Modify Assay Parameters (e.g., different method, solvent) CheckCompound->ModifyAssay CheckOrganism->ModifyAssay CheckProtocol->ModifyAssay DataAnalysis->ModifyAssay Consult Consult Literature/ Technical Support ModifyAssay->Consult End Resolved Consult->End

Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.

References

Technical Support Center: Refinement of Phencomycin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data on Phencomycin and its derivatives, this technical support center provides generalized guidance based on the principles of antibiotic development and the known characteristics of the broader class of phenazine antibiotics. The protocols and data presented are illustrative and should be adapted based on compound-specific preclinical findings.

Frequently Asked Questions (FAQs)

Q1: We are observing high toxicity and mortality in our initial animal cohorts at our calculated starting dose. What are the likely causes and how can we troubleshoot this?

A1: High initial toxicity is a common challenge. Consider the following troubleshooting steps:

  • Dose Calculation Review: Double-check all calculations for dose conversion from in vitro data (e.g., MIC) to in vivo doses (mg/kg). Ensure that the allometric scaling is appropriate for the animal model being used.

  • Formulation and Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity. Run a vehicle-only control group to assess its effects. Consider alternative, less toxic vehicles if necessary.

  • Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, oral) can significantly impact the maximum tolerated dose (MTD). An intravenous bolus, for instance, can lead to high peak concentrations (Cmax) that are toxic. Consider a slower infusion or a different administrative route.

  • Acute vs. Chronic Dosing: A single high dose may be more toxic than the same total dose administered in fractions over a longer period. Evaluate a fractionated dosing regimen.

Q2: Our in vivo efficacy studies are not replicating the potent in vitro results. What could be the reasons for this discrepancy?

A2: A disconnect between in vitro and in vivo efficacy is a frequent hurdle in drug development. Potential reasons include:

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The drug may not be reaching the site of infection at a sufficient concentration or for a long enough duration. Key PK/PD parameters to investigate are:

    • Time above MIC (T>MIC): For time-dependent antibiotics, the drug concentration must remain above the minimum inhibitory concentration (MIC) for a specific percentage of the dosing interval.

    • Peak Concentration to MIC (Cmax/MIC): For concentration-dependent antibiotics, achieving a high peak concentration relative to the MIC is crucial.

    • Area Under the Curve to MIC (AUC/MIC): This reflects the total drug exposure over time relative to the MIC.

  • Protein Binding: this compound may exhibit high plasma protein binding, reducing the unbound, active fraction of the drug. It is only the unbound drug that can exert a pharmacological effect.

  • Metabolism and Clearance: The drug may be rapidly metabolized and cleared in the animal model, leading to a short half-life and insufficient exposure.

  • Biofilm Formation: In vivo infections often involve biofilms, which can be significantly more resistant to antibiotics than the planktonic bacteria used in standard in vitro tests.

Q3: How do we establish a therapeutic window for our this compound derivative?

A3: Establishing a therapeutic window involves defining the dose range that is effective without causing unacceptable toxicity. This is typically achieved through a series of dose-ranging studies:

  • Maximum Tolerated Dose (MTD) Study: This study aims to identify the highest dose that can be administered without causing severe, life-threatening toxicity.

  • Efficacy Studies: A range of doses, starting below the MTD, are evaluated in an appropriate animal infection model to determine the minimum effective dose (MED).

  • Therapeutic Index Calculation: The therapeutic index is the ratio of the MTD to the MED. A larger therapeutic index indicates a wider margin of safety.

Troubleshooting Guides

Issue: Inconsistent results between experimental replicates.
Potential Cause Troubleshooting Action
Animal Variability Ensure animals are age and weight-matched. Source animals from a reputable supplier. Increase the number of animals per group to improve statistical power.
Infection Inoculum Preparation Standardize the bacterial culture conditions (e.g., growth phase, concentration). Verify the inoculum concentration (CFU/mL) for each experiment.
Dosing Formulation Inconsistency Prepare fresh dosing solutions for each experiment. Ensure the drug is completely dissolved or uniformly suspended.
Technical Errors in Dosing Ensure accurate and consistent administration of the dose volume for each animal.
Issue: Unexpected adverse effects observed (e.g., weight loss, lethargy).
Potential Cause Troubleshooting Action
Off-target Toxicity Conduct a thorough literature search on the toxicity profile of phenazine antibiotics. Perform preliminary toxicology screens.
Metabolite-induced Toxicity Investigate the metabolic profile of this compound in the animal model. Metabolites may be more toxic than the parent compound.
Immune Response The compound may be eliciting an inflammatory response. Monitor inflammatory markers.

Data Presentation

Table 1: Hypothetical Dose-Ranging Efficacy Study of a this compound Derivative in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Route of AdministrationSurvival Rate (%)Bacterial Load in Blood (CFU/mL) at 24h
Vehicle Control0IV01.5 x 10^8
This compound Derivative5IV208.2 x 10^6
This compound Derivative10IV603.1 x 10^4
This compound Derivative20IV90<100
Positive ControlVariesIV90<100

Table 2: Hypothetical Acute Toxicity Study of a this compound Derivative in Healthy Mice

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortality (%)Clinical Signs Observed
0 (Vehicle)IV100None
25IV100None
50IV1010Lethargy, ruffled fur
100IV1050Severe lethargy, ataxia
200IV10100-

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
  • Animal Model: Use healthy, 6-8 week old mice of a standard strain (e.g., C57BL/6 or BALB/c), matched for age and sex.

  • Dose Groups: Establish at least 5 dose groups, including a vehicle control. Doses should be selected based on a logarithmic scale (e.g., 10, 20, 40, 80 mg/kg).

  • Administration: Administer the this compound derivative via the intended clinical route (e.g., intravenous injection).

  • Observation: Monitor animals closely for the first 4 hours post-administration and then at least twice daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

Protocol 2: In Vivo Efficacy Testing in a Murine Thigh Infection Model
  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection: On day 0, anesthetize mice and inject 0.1 mL of a logarithmic-phase bacterial culture (e.g., Staphylococcus aureus) into the thigh muscle.

  • Treatment: At 2 hours post-infection, administer the this compound derivative at various doses. Include a vehicle control and a positive control (e.g., vancomycin).

  • Bacterial Load Determination: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Compare the bacterial loads (log10 CFU/gram of tissue) between the different treatment groups and the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling Enters Cell ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Oxidation->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Hypothetical signaling pathway for a redox-active phenazine antibiotic.

Experimental_Workflow cluster_Toxicity Toxicity Assessment cluster_Efficacy Efficacy Assessment cluster_PKPD Pharmacokinetics/Pharmacodynamics Start Start: Dose Range Finding MTD_Study Maximum Tolerated Dose (MTD) Study Start->MTD_Study Acute_Tox Acute Toxicity Assessment MTD_Study->Acute_Tox Infection_Model Animal Infection Model (e.g., Sepsis, Thigh) Acute_Tox->Infection_Model Dose_Response Dose-Response Study Infection_Model->Dose_Response PK_Study Pharmacokinetic (PK) Study Dose_Response->PK_Study PKPD_Modeling PK/PD Modeling PK_Study->PKPD_Modeling End End: Optimal Dose Selection PKPD_Modeling->End

Caption: General experimental workflow for antibiotic dose refinement in animal studies.

Preventing contamination in Phencomycin fermentation cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in Phencomycin fermentation cultures.

Troubleshooting Guide

Contamination is a critical issue in fermentation processes that can lead to significant losses in product yield and quality. This guide provides a systematic approach to identifying and resolving contamination events in your this compound fermentation.

Q1: What are the initial signs of a potential contamination in my this compound culture?

A1: Early detection of contamination is crucial for mitigating its impact. Be vigilant for the following signs:

  • Visual Cues:

    • Unusual Turbidity or Color Changes: A sudden increase in turbidity that doesn't align with the typical growth of Streptomyces sp. or a change in the color of the fermentation broth can indicate the presence of foreign microorganisms.

    • Surface Films or Pellicles: The formation of a film or pellicle on the surface of the culture medium is often a sign of contamination by aerobic bacteria or fungi.[1]

    • Clumps or Aggregates: While Streptomyces can form mycelial pellets, the appearance of unusual clumps or aggregates may suggest contamination.

  • Process Parameter Deviations:

    • Rapid pH Drop: A sudden and sharp decrease in the pH of the culture is often indicative of contamination by acid-producing bacteria, such as Lactobacillus.[1]

    • Abnormal Dissolved Oxygen (DO) Profile: A rapid depletion of dissolved oxygen that is not proportional to the expected growth of your Streptomyces culture can signal the presence of a fast-growing aerobic contaminant.[2]

    • Increased Foam Production: Excessive and persistent foaming can be a sign of contamination.[1]

  • Microscopic Examination:

    • Presence of Foreign Morphologies: Regularly examining your culture under a microscope is the most direct way to identify contaminants. Look for cell shapes and sizes that are inconsistent with Streptomyces hyphae, such as cocci, motile rods, or budding yeasts.[1]

Q2: I suspect a contamination. What are the immediate steps I should take?

A2: If you suspect a contamination, it is critical to act quickly to prevent its spread and to identify the source.

  • Isolate the Bioreactor: Immediately halt any additions to or transfers from the suspected bioreactor to prevent cross-contamination of other cultures.

  • Take a Sample for Analysis: Aseptically collect a sample from the bioreactor for immediate microscopic examination and plating on various selective and non-selective media to identify the contaminant.

  • Document Everything: Record the time of the suspected contamination, all process parameters, and any unusual observations. Good record-keeping is essential for the root cause analysis.

  • Initiate Root Cause Analysis: Begin a thorough investigation to determine the source of the contamination.

Contamination Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a suspected contamination event.

Contamination_Troubleshooting_Workflow Figure 1. Contamination Troubleshooting Workflow cluster_detection Detection cluster_identification Identification cluster_investigation Root Cause Analysis cluster_action Corrective and Preventive Actions (CAPA) start Suspicion of Contamination (Visual, Process, Microscopic Cues) isolate Isolate Bioreactor start->isolate sample Take Aseptic Sample isolate->sample document Document Observations sample->document microscopy Microscopic Examination (Gram Stain, Morphology) document->microscopy plating Plate on Selective & Non-selective Media microscopy->plating identification Identify Contaminant (e.g., Bacteria, Yeast, Mold) plating->identification raw_materials Check Raw Materials (Media, Inoculum) identification->raw_materials sterilization Review Sterilization Procedures (Autoclave Logs, Filter Integrity) identification->sterilization equipment Inspect Equipment (Seals, O-rings, Tubing) identification->equipment personnel Evaluate Aseptic Technique (Operator Practices) identification->personnel decontaminate Decontaminate/Discard Batch raw_materials->decontaminate sterilization->decontaminate equipment->decontaminate personnel->decontaminate remediate Remediate Source of Contamination decontaminate->remediate update_sops Update SOPs remediate->update_sops retrain Retrain Personnel update_sops->retrain

Caption: A workflow diagram outlining the steps from detection to resolution of a contamination event.

Frequently Asked Questions (FAQs)

Q3: What are the most common sources of contamination in this compound fermentation?

A3: Contamination can arise from several sources. A systematic investigation of the following is recommended:

  • Inoculum: The seed culture may be contaminated. Always ensure the purity of your master and working cell banks.

  • Raw Materials: The nutrient medium components (e.g., carbon and nitrogen sources) or water may not be sterile.

  • Air Supply: Inadequate filtration of the air supplied to the bioreactor is a common cause of contamination. Ensure the integrity of your air filters.

  • Equipment: Leaks in seals, O-rings, or valves can provide an entry point for contaminants. Improperly sterilized sensors or tubing are also potential sources.

  • Personnel: Poor aseptic technique during sampling, inoculation, or other manipulations can introduce contaminants.

Q4: What types of microorganisms are common contaminants in Streptomyces fermentations?

A4: While any microorganism can potentially contaminate a fermentation, some are more common in Streptomyces cultures:

  • Bacteria: Fast-growing bacteria such as Bacillus and Pseudomonas are common contaminants. Pseudomonas species are known to coexist with Streptomyces in soil and can be resistant to some antibiotics. Lactic acid bacteria can also be problematic.

  • Yeasts and Molds: Wild yeasts and filamentous fungi are also potential contaminants that can compete for nutrients and alter the fermentation environment.

Q5: How does contamination affect this compound yield?

A5: Contamination can negatively impact this compound production in several ways:

  • Competition for Nutrients: Contaminants compete with Streptomyces sp. for essential nutrients, limiting the resources available for growth and antibiotic synthesis.

  • Alteration of pH: The production of acidic byproducts by some contaminants can shift the pH of the medium outside the optimal range for this compound production (pH 6.0-9.0).

  • Production of Inhibitory Substances: Some contaminants may produce substances that inhibit the growth of Streptomyces or the synthesis of this compound.

  • Increased Protease Activity: Some contaminants can increase protease activity in the culture, which may degrade the produced antibiotic.

Contaminant TypePotential Impact on this compound Production
Fast-growing Bacteria (e.g., Bacillus, Pseudomonas) Rapid depletion of nutrients and oxygen, potential pH shift, possible production of inhibitory substances.
Lactic Acid Bacteria Significant drop in pH due to lactic acid production, inhibition of Streptomyces growth.
Yeasts Competition for carbon sources, potential production of ethanol which can be inhibitory.
Molds Mycelial growth can increase viscosity and interfere with aeration and agitation, competition for nutrients.

Q6: How can I prevent contamination in my this compound cultures?

A6: A robust contamination prevention strategy is multi-faceted and relies on strict adherence to aseptic techniques and validated procedures.

  • Thorough Sterilization: Ensure all media, reagents, and equipment are properly sterilized. Validate your autoclave cycles using biological indicators.

  • Aseptic Technique: All manipulations, including inoculation, sampling, and additions, must be performed using strict aseptic technique.

  • Environmental Monitoring: Regularly monitor the air and surfaces in your fermentation suite to ensure a clean environment.

  • Raw Material Testing: Perform sterility testing on all raw materials before use.

  • Regular Maintenance: Implement a preventative maintenance schedule for your bioreactors, including regular inspection and replacement of seals, O-rings, and filters.

Experimental Protocols

Protocol 1: Sterility Testing of Liquid Media

This protocol is used to confirm the sterility of the fermentation medium prior to inoculation.

Materials:

  • Test medium

  • Sterile culture tubes or flasks

  • Incubator at 27°C (optimal for this compound production)

  • Incubator at 37°C (to detect common human-associated bacteria)

  • Microscope

Procedure:

  • Aseptically transfer a representative sample (e.g., 10 mL) of the sterilized fermentation medium to two sterile culture tubes.

  • Incubate one tube at 27°C and the other at 37°C for a minimum of 7 days.

  • Visually inspect the tubes daily for any signs of microbial growth (e.g., turbidity, pellicle formation).

  • After the incubation period, take a small aliquot from each tube for microscopic examination to confirm the absence of microorganisms.

  • If any growth is observed, the medium is considered non-sterile and should be discarded. The source of the contamination in the sterilization process must be investigated.

Protocol 2: Decontamination of a Contaminated Bioreactor

This protocol outlines the steps for cleaning and sterilizing a bioreactor after a contamination event.

Materials:

  • Appropriate disinfectant (e.g., 1 M NaOH, 1 M HCl, or a commercial biocide)

  • Personal Protective Equipment (PPE)

  • Autoclave

Procedure:

  • Inactivate the Culture: Before opening the bioreactor, inactivate the entire culture, including the contaminant, by adding a suitable disinfectant and allowing it to circulate for a recommended contact time, or by running a sterilization cycle (heat inactivation).

  • Disassemble the Bioreactor: Carefully disassemble the bioreactor components, including probes, tubing, and valves.

  • Thorough Cleaning: Meticulously clean all parts with a suitable detergent to remove all residues. Pay close attention to dead legs, seals, and O-ring grooves.

  • Rinsing: Rinse all components thoroughly with purified water to remove any cleaning agent residues.

  • Sterilization:

    • Autoclavable Components: Sterilize all autoclavable parts in a validated autoclave cycle.

    • In-situ Sterilization: For in-place sterilizable bioreactors, reassemble the vessel and perform a steam-in-place (SIP) cycle according to your validated parameters. Ensure that all ports and lines are properly steamed.

  • Post-Sterilization Check: After sterilization, it is advisable to fill the bioreactor with a sterile test medium and run it for a period to confirm that the decontamination was successful before introducing a new culture.

Logical Relationships in Contamination Prevention

The following diagram illustrates the key pillars of a successful contamination prevention strategy.

Contamination_Prevention_Strategy Figure 2. Pillars of Contamination Prevention cluster_pillars Prevention Pillars center_node Sterile this compound Fermentation sterilization Validated Sterilization center_node->sterilization aseptic_technique Strict Aseptic Technique center_node->aseptic_technique facility_design Proper Facility Design & Maintenance center_node->facility_design raw_materials Sterile Raw Materials center_node->raw_materials

Caption: A diagram showing the foundational elements required for maintaining a sterile fermentation process.

References

Technical Support Center: Optimization of Media Composition for Phencomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of media composition for Phencomycin production.

Frequently Asked Questions (FAQs)

Q1: What are the typical microorganisms used for this compound production?

A1: this compound has been reported to be produced by actinomycetes, particularly Streptomyces sp. (such as strain Y-90,31725), and certain bacteria like Burkholderia glumae (strain 411gr-6).[1][2]

Q2: What are the crucial components of a fermentation medium for this compound production?

A2: A successful fermentation medium for this compound production requires a balanced composition of carbon sources, nitrogen sources, mineral salts, and trace elements.[1] The specific choice and concentration of these components can significantly impact the final yield.

Q3: What are the optimal physical parameters for this compound fermentation?

A3: For Streptomyces sp., the fermentation is typically carried out under aerobic conditions at a temperature between 18-40°C and a pH of 6.0-9.0. Optimal conditions are often cited at approximately 27°C and a pH of 7.0.[1]

Q4: My Streptomyces culture shows good biomass growth, but the this compound yield is low. What could be the cause?

A4: High biomass with low secondary metabolite production is a common issue known as "growth-product decoupling".[1] This can be due to several factors:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources like glucose can repress the genes responsible for secondary metabolite biosynthesis.

  • Suboptimal Induction: The switch from primary to secondary metabolism may not be triggered effectively. This can be due to the composition of the medium or the timing of nutrient depletion.

  • Incorrect Harvest Time: this compound production is typically highest during the stationary phase of growth. Harvesting too early or too late can result in lower yields.

Q5: How can I quantify the amount of this compound in my culture broth?

A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying specific antibiotics like this compound. A general protocol involves separating the compound on a C18 column and detecting it with a UV detector. It is essential to develop a standard curve with purified this compound for accurate quantification. Other methods like spectrophotometry or bioassays can also be used, but may be less specific.

Troubleshooting Guides

Issue 1: Low or No this compound Yield with Good Biomass

This guide addresses scenarios where the producing microorganism grows to a high density but fails to produce significant amounts of this compound.

Potential CauseTroubleshooting StepExpected Outcome
Carbon Source Repression Replace or supplement glucose with a more slowly metabolized carbon source like starch, dextrin, or glycerol. Alternatively, use a fed-batch strategy to maintain a low glucose concentration.Increased this compound yield as the repression on the biosynthetic gene cluster is lifted.
Inappropriate Nitrogen Source Screen various organic and inorganic nitrogen sources. Sources like soybean meal, tryptone, peptone, or yeast extract often support secondary metabolism better than simple sources like ammonium salts.Identification of a nitrogen source that promotes both growth and this compound production.
Phosphate Limitation/Inhibition Optimize the phosphate concentration in the medium. High phosphate levels can sometimes inhibit antibiotic production.Enhanced production by alleviating phosphate-mediated repression of secondary metabolism.
Suboptimal pH Monitor the pH profile of the fermentation. If the pH deviates significantly from the optimal range (around 7.0), use buffers (e.g., CaCO₃) or implement pH control.Maintained pH in the optimal range, leading to improved enzyme activity and production.
Lack of Precursors Ensure the medium contains the necessary precursors for the phenazine core structure, which is derived from the shikimic acid pathway. A complex medium usually provides these.Sufficient building blocks for the biosynthesis of this compound.
Issue 2: Significant Batch-to-Batch Variability in this compound Yield

This guide provides steps to improve the consistency and reproducibility of your fermentation experiments.

Potential CauseTroubleshooting StepExpected Outcome
Inconsistent Inoculum Standardize the inoculum preparation protocol. Use a consistent spore concentration or a seed culture of a specific age and optical density for inoculation.Reduced variability in the lag phase and more consistent growth and production kinetics.
Media Preparation Errors Prepare media components in batches and ensure thorough mixing. Validate sterilization procedures to avoid overheating, which can degrade sensitive components like vitamins or certain amino acids.Consistent media composition across all fermentation batches.
Genetic Instability of Strain Re-streak the production strain from a frozen stock to ensure the use of a genetically stable population. Periodically perform quality control checks on the strain.Restoration of high-yield production by eliminating non-producing mutants.
Inconsistent Aeration Ensure consistent flask types, fill volumes, and shaking speeds to maintain uniform oxygen transfer rates. For bioreactors, maintain a consistent dissolved oxygen (DO) level.Consistent metabolic activity and product formation across batches.

Data Presentation: Starting Points for Media Optimization

The following tables provide examples of media compositions that have been successful for the production of other secondary metabolites by Streptomyces and can serve as a starting point for developing a medium for this compound production.

Table 1: Basal and Optimized Media for Streptomyces Species

ComponentBasal Medium (g/L)Optimized Medium Example 1 (g/L)Optimized Medium Example 2 (g/L)
Soluble Starch10.026.26-
Glucose10.0-1.0
Sucrose--339.0
Soybean Meal10.023.54-
Yeast Extract2.0-1.95
Peptone--2.72
K₂HPO₄0.50.27-
MgSO₄·7H₂O0.50.50-
KNO₃1.01.00-
CaCO₃2.01.00-
FeSO₄·7H₂O0.010.10-

Table 2: Key Nutrient Ranges for Initial Screening

ComponentConcentration Range (g/L)Notes
Carbon Sources
Glucose5 - 40Can be repressive at high concentrations.
Soluble Starch10 - 40Often a good carbon source for sustained production.
Glycerol10 - 30A slowly metabolized carbon source.
Nitrogen Sources
Soybean Meal10 - 30A complex nitrogen source rich in amino acids.
Yeast Extract2 - 10Provides vitamins and growth factors.
Tryptone/Peptone5 - 20Provides peptides and amino acids.
Minerals
K₂HPO₄0.2 - 1.0Source of phosphate; concentration needs optimization.
MgSO₄·7H₂O0.2 - 1.0Important cofactor for many enzymes.
CaCO₃1.0 - 5.0Acts as a pH buffer.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This method is a straightforward approach to screen the effect of individual media components.

  • Establish a Baseline: Prepare a basal fermentation medium with all the components you wish to investigate.

  • Vary One Factor: Create a series of experiments where the concentration of a single component (e.g., glucose) is varied across a defined range, while all other components are kept at their basal concentration.

  • Inoculate and Incubate: Inoculate all flasks with a standardized inoculum and incubate under identical conditions (temperature, shaking speed).

  • Analyze Results: At the end of the fermentation period, measure the this compound yield for each concentration.

  • Determine Optimum: Identify the concentration of the tested component that resulted in the highest yield.

  • Iterate: Set the concentration of the first component to its optimum level and repeat steps 2-5 for the next component (e.g., soybean meal). Continue this process for all components of interest.

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a statistical approach that allows for the evaluation of interactions between different components, leading to a more robust optimization.

  • Screening of Factors: Use a Plackett-Burman design to identify the most significant media components affecting this compound production from a larger list of potential factors.

  • Central Composite Design (CCD): Based on the screening results, select the 2-4 most significant factors. Design a set of experiments using a CCD, which includes factorial points, axial points, and center points.

  • Conduct Experiments: Carry out the fermentation experiments as defined by the CCD matrix.

  • Data Analysis: Measure the this compound yield for each experimental run. Use statistical software to fit the data to a second-order polynomial equation.

  • Model Validation: Check the statistical significance of the model using ANOVA. The model should have a high R² value and a non-significant lack of fit.

  • Identify Optimal Conditions: Generate 3D response surface plots to visualize the relationship between the variables and the yield. Use the model to predict the optimal concentrations of the components for maximum this compound production.

  • Experimental Verification: Perform a fermentation experiment using the predicted optimal medium composition to validate the model's prediction.

Protocol 3: General HPLC Method for this compound Quantification

This protocol provides a general framework for developing an HPLC method for this compound analysis.

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a solvent extraction (e.g., with ethyl acetate) to concentrate the this compound and remove interfering compounds. Evaporate the solvent and resuspend the extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Start with an isocratic elution (e.g., 50:50 acetonitrile:water) and optimize the ratio or use a gradient for better separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector. Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer and set the detector to this wavelength.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and use the peak area to determine the concentration from the calibration curve.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Identify Potential Media Components (Carbon, Nitrogen, Minerals) B One-Factor-at-a-Time (OFAT) or Plackett-Burman Design A->B C Identify Significant Factors B->C D Response Surface Methodology (e.g., Central Composite Design) C->D E Develop Statistical Model D->E F Predict Optimal Concentrations E->F G Conduct Fermentation with Optimized Medium F->G H Analyze this compound Yield (HPLC) G->H I Compare with Model Prediction H->I troubleshooting_workflow start Low this compound Yield q1 Is biomass growth also low? start->q1 a1_yes Troubleshoot Growth Conditions: - Inoculum Quality - Basal Medium Composition - pH / Temperature / Aeration q1->a1_yes Yes q2 High Biomass, Low Yield q1->q2 No q3 Is the issue batch-to-batch variability? a1_yes->q3 a2_check Investigate Secondary Metabolism Repression: - Carbon Source (e.g., high glucose) - Nitrogen Source - Phosphate Levels q2->a2_check a2_check->q3 a3_yes Standardize Procedures: - Inoculum Preparation - Media Sterilization - Check for Strain Instability q3->a3_yes Yes end Optimized Production q3->end No, issue resolved a3_yes->end signaling_pathway cluster_activation Activation Pathway Nutrients Media Components (Carbon, Nitrogen, Phosphate) Sensors Membrane Sensor Proteins Nutrients->Sensors High Concentration (Repression) Regulators Global Regulatory Networks (e.g., Two-Component Systems) Sensors->Regulators CSR Cluster-Situated Regulators (CSR) Regulators->CSR Represses Regulators->CSR Activates Biosynthesis This compound Biosynthetic Gene Cluster CSR->Biosynthesis Induces Transcription This compound This compound Biosynthesis->this compound Nutrient_depletion Nutrient Depletion (e.g., Phosphate limitation) Nutrient_depletion->Regulators Relieves Repression

References

Improving the recovery of Phencomycin from culture broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Phencomycin from culture broth.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its recovery?

A1: this compound is a yellow, crystalline powder with specific solubility characteristics that are crucial for its extraction and purification. It is poorly soluble in acidic water, hexane, and petroleum ether.[1] However, it exhibits good solubility in several organic solvents, including methanol, acetonitrile, methylene chloride, ethyl acetate, chloroform, propylene glycol, and dimethylsulfoxide.[1] Its melting point is 207°C.[1] These properties are fundamental in designing effective extraction and purification protocols.

Q2: What are the primary methods for recovering this compound from culture broth?

A2: The main strategies for this compound recovery involve solvent extraction and adsorption chromatography.[1]

  • Solvent Extraction: This method utilizes a water-immiscible solvent, such as ethyl acetate or chloroform, to extract this compound from the culture broth after adjusting the pH to a range of 4.5-6.5.[1]

  • Adsorption Chromatography: This technique employs adsorbent resins like Amberlite® XAD-4, Amberlite® XAD-7, or Diaion® HP-20 to directly capture this compound from the culture filtrate.

Subsequent purification steps can include silica gel chromatography, precipitation, and crystallization.

Q3: At what stage of the fermentation should I harvest the culture for optimal this compound recovery?

A3: For optimal recovery, it is recommended to harvest the culture after the fermentation process is complete, as outlined in the production protocol. The production of this compound by Streptomyces sp. Y-90,31725 is typically carried out at a pH between 6.0 and 9.0 and a temperature between 18-40°C under aerobic conditions. Monitoring the concentration of this compound in the broth over time can help determine the peak production point for harvest.

Troubleshooting Guides

Low Yield During Solvent Extraction

Problem: You are experiencing a low yield of this compound after performing a solvent extraction from the culture broth.

Possible Cause Troubleshooting Step
Incorrect pH of the culture broth The pH of the culture broth should be adjusted to 4.5-6.5, with a preferred pH of 5.0, before extraction with ethyl acetate. This compound's solubility is pH-dependent.
Formation of a stable emulsion Emulsions can trap the product at the interface between the aqueous and organic layers, reducing the extraction efficiency. To break the emulsion, you can try adding a small amount of a demulsifying agent, increasing the ionic strength of the aqueous phase by adding salt (e.g., NaCl), or centrifuging the mixture at a higher speed.
Insufficient mixing during extraction Ensure thorough mixing of the culture broth and the organic solvent to maximize the surface area for mass transfer. Use a shaker or a high-speed mixer.
Incomplete phase separation Allow sufficient time for the aqueous and organic phases to separate completely. If separation is slow, centrifugation can be used to accelerate the process.
Degradation of this compound This compound might be sensitive to prolonged exposure to harsh pH conditions or high temperatures. Minimize the time the product is in contact with acidic or basic solutions and avoid high temperatures during solvent evaporation.
Poor Performance of Adsorption Chromatography

Problem: You are observing low binding of this compound to the adsorbent resin or poor recovery during elution.

Possible Cause Troubleshooting Step
Inappropriate resin selection While Amberlite® XAD-4, Amberlite® XAD-7, and Diaion® HP-20 are recommended, the optimal resin may vary depending on the specific composition of your culture broth. Consider testing different resins to find the one with the best binding capacity and release characteristics for this compound.
Suboptimal pH of the loading solution The pH of the culture filtrate can influence the binding of this compound to the resin. Experiment with adjusting the pH of the filtrate before loading it onto the column to optimize binding.
High flow rate during loading A high flow rate can reduce the contact time between this compound and the resin, leading to incomplete binding. Decrease the flow rate to allow for sufficient interaction.
Fouling of the resin Components in the culture broth, such as proteins and other macromolecules, can foul the resin, blocking the binding sites. Pre-treating the culture filtrate by microfiltration or ultrafiltration can help remove these interfering substances.
Ineffective elution solvent The choice of elution solvent is critical for recovering the bound this compound. A stepwise gradient of methanol in water has been shown to be effective for eluting this compound from Diaion® HP-20 resin. If recovery is low, try adjusting the methanol concentration or using a different solvent system.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound
  • Harvest and Clarify: Harvest the fermentation broth and clarify it by centrifugation or filtration to remove the microbial cells.

  • pH Adjustment: Adjust the pH of the clarified culture filtrate to 5.0 using an appropriate acid (e.g., HCl).

  • Solvent Extraction:

    • Transfer the pH-adjusted filtrate to a separation funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 10-15 minutes to ensure thorough mixing.

    • Allow the phases to separate.

  • Phase Separation:

    • Carefully collect the upper organic phase (ethyl acetate layer) containing the this compound.

    • Repeat the extraction of the aqueous phase with fresh ethyl acetate to maximize recovery.

  • Concentration:

    • Pool the organic extracts.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Adsorption and Silica Gel Chromatography
  • Adsorption Chromatography:

    • Pack a column with Diaion® HP-20 resin and equilibrate it with distilled water.

    • Load the clarified culture filtrate onto the column at a low flow rate.

    • Wash the column with distilled water to remove unbound impurities.

    • Elute the bound this compound using a stepwise gradient of methanol in distilled water. Collect fractions and analyze for the presence of this compound.

  • Silica Gel Chromatography:

    • Pool and concentrate the active fractions from the adsorption chromatography step.

    • Prepare a silica gel (200-300 mesh) column in dichloromethane.

    • Dissolve the concentrated extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of dichloromethane and ethyl acetate, starting with a high concentration of dichloromethane (e.g., 99.5:0.5 dichloromethane:ethyl acetate).

    • Collect fractions and monitor for the elution of this compound.

  • Final Purification:

    • The purified this compound can be further processed by precipitation with hexane or crystallization from a suitable solvent like dichloromethane.

Quantitative Data

Table 1: Example of this compound Purification Yields

Purification Step Starting Material Product Obtained Reference
Solvent Extraction & Concentration 8 liters of culture filtrate850 mg of dry extract
Diaion HP-20 & HPLC Purification 6.0 g of crude extract0.8 mg of pure this compound

Visualizations

Phencomycin_Recovery_Workflow cluster_fermentation Fermentation cluster_clarification Clarification cluster_extraction Primary Recovery cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation Broth Centrifugation Centrifugation / Filtration Fermentation->Centrifugation pH_Adjustment pH Adjustment (4.5-6.5) Centrifugation->pH_Adjustment Adsorption_Chromatography Adsorption Chromatography (e.g., Diaion HP-20) Centrifugation->Adsorption_Chromatography Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Adsorption_Chromatography->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Precipitation Precipitation / Crystallization Silica_Gel->Precipitation Pure_this compound Pure this compound Precipitation->Pure_this compound

Caption: Workflow for the recovery and purification of this compound.

Troubleshooting_Decision_Tree Start Low this compound Yield Extraction_Step Which step shows low yield? Start->Extraction_Step Solvent_Extraction Solvent Extraction Extraction_Step->Solvent_Extraction Extraction Adsorption_Chromatography Adsorption Chromatography Extraction_Step->Adsorption_Chromatography Chromatography Check_pH Is pH between 4.5-6.5? Solvent_Extraction->Check_pH Check_Binding Low binding to resin? Adsorption_Chromatography->Check_Binding Adjust_pH Adjust pH to 5.0 Check_pH->Adjust_pH No Emulsion Is there an emulsion? Check_pH->Emulsion Yes Break_Emulsion Break emulsion (centrifuge, add salt) Emulsion->Break_Emulsion Yes Check_Mixing Check mixing and separation Emulsion->Check_Mixing No Optimize_Loading Optimize loading pH and flow rate Check_Binding->Optimize_Loading Yes Check_Elution Low recovery during elution? Check_Binding->Check_Elution No Optimize_Elution Optimize elution solvent gradient Check_Elution->Optimize_Elution Yes Check_Fouling Consider resin fouling (pre-filter broth) Check_Elution->Check_Fouling No

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Mass Spectrometry Analysis of Phencomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phencomycin.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to mass spectrometry?

A1: Understanding the fundamental properties of this compound is crucial for developing a robust mass spectrometry method. Key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₀N₂O₄[1]
Molecular Weight 282.25 g/mol [1]
Appearance Yellow, crystalline powder[2]
Solubility Poorly soluble in acidic water, hexane, and petroleum ether. Fairly soluble in methanol. Good solubility in acetonitrile, methylene chloride, ethyl acetate, chloroform, propylene glycol, and dimethylsulfoxide.[2]
Melting Point 207°C[2]

Q2: Which ionization techniques are most suitable for this compound analysis?

A2: The choice of ionization technique significantly impacts signal intensity and data quality. For this compound, a polar molecule, Electrospray Ionization (ESI) is a common and effective choice, often yielding a strong protonated molecular ion ([M+H]⁺) in positive ion mode. The original characterization of this compound also utilized Desorption Chemical Ionization (DCI) and Electron Impact (EI).

Q3: I am observing poor signal intensity for this compound. What are the common causes?

A3: Poor signal intensity is a frequent issue in mass spectrometry. Several factors could be contributing to this problem:

  • Suboptimal Sample Concentration: If the sample is too dilute, the signal may be weak or undetectable. Conversely, a highly concentrated sample can lead to ion suppression.

  • Inefficient Ionization: The ionization source parameters may not be optimized for this compound.

  • Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, suppressing its signal.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to signal loss.

Q4: I am seeing unexpected peaks in my mass spectrum, such as adducts. How can I minimize these?

A4: The formation of adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, is common in ESI-MS. While sometimes useful for confirmation, they can also complicate spectra and reduce the intensity of the desired protonated molecule. To minimize adduct formation:

  • Use high-purity solvents and reagents (LC-MS grade).

  • Avoid glassware that has been washed with strong detergents containing sodium or potassium salts.

  • Consider using mobile phase additives like a small percentage of formic acid or acetic acid to promote protonation.

Troubleshooting Guide

Problem 1: I cannot find the molecular ion peak for this compound.

  • Is your instrument properly calibrated?

    • Answer: Ensure that your mass spectrometer is calibrated across the mass range that includes 283.06 for the [M+H]⁺ ion of this compound. Incorrect calibration can lead to mass shifts, making it difficult to identify your target ion.

  • Are you using an appropriate ionization technique?

    • Answer: For fragile molecules, "hard" ionization techniques like Electron Impact (EI) can cause extensive fragmentation, leading to a very low abundance or complete absence of the molecular ion peak. "Softer" ionization methods like ESI or Chemical Ionization (CI) are more likely to yield a detectable molecular ion.

  • Could the compound be degrading in the source?

    • Answer: High source temperatures can sometimes lead to the degradation of thermally labile compounds. Try reducing the source temperature to see if the molecular ion peak appears.

Problem 2: The fragmentation of this compound is poor or inconsistent.

  • Is the collision energy optimized?

    • Answer: In tandem mass spectrometry (MS/MS), the collision energy is a critical parameter. If the energy is too low, you will not see sufficient fragmentation. If it is too high, you may only observe very small, non-specific fragments. It is advisable to perform a collision energy optimization experiment for your specific instrument.

  • Are you selecting the correct precursor ion?

    • Answer: Ensure that you are selecting the correct m/z for the precursor ion in your MS/MS experiment. For this compound, this would typically be the [M+H]⁺ ion at m/z 283.06.

  • What fragmentation patterns should I expect for this compound?

      • Loss of water (H₂O)

      • Loss of carbon monoxide (CO)

      • Loss of the carboxylic acid group (COOH) or carbon dioxide (CO₂)

      • Loss of the carbomethoxy group (COOCH₃) or methanol (CH₃OH)

Detailed Methodologies

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the purified this compound sample in a suitable solvent, such as methanol or acetonitrile, to a stock concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution in the initial mobile phase composition to a final concentration of 1-10 µg/mL.

    • If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion of this compound (expected at m/z 283.06).

      • Tandem MS (MS/MS): Select the precursor ion at m/z 283.06 and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Visualizations

Mass_Spectrometry_Troubleshooting_Workflow Start Start: MS Analysis Issue Check_Signal Poor or No Signal? Start->Check_Signal Check_Sample_Prep Review Sample Preparation - Concentration - Purity - Solvent Check_Signal->Check_Sample_Prep Yes Check_Mass_Accuracy Inaccurate Mass? Check_Signal->Check_Mass_Accuracy No Check_LC Investigate LC System - Leaks - Column Performance - Mobile Phase Check_Sample_Prep->Check_LC Check_MS_Source Inspect MS Source - Cleanliness - Spray Stability - Voltages Check_LC->Check_MS_Source Review_Data Review and Interpret Data Check_MS_Source->Review_Data Calibrate_MS Calibrate Mass Spectrometer Check_Mass_Accuracy->Calibrate_MS Yes Check_Fragmentation Poor Fragmentation? Check_Mass_Accuracy->Check_Fragmentation No Calibrate_MS->Review_Data Optimize_CE Optimize Collision Energy Check_Fragmentation->Optimize_CE Yes Check_Fragmentation->Review_Data No Optimize_CE->Review_Data

Caption: A general workflow for troubleshooting common issues in mass spectrometry analysis.

Phencomycin_Analysis_Logic Sample This compound Sample Extraction Sample Extraction (if in complex matrix) Sample->Extraction LC_Separation LC Separation (Reverse Phase) Extraction->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS1_Detection MS1 Detection ([M+H]⁺ at m/z 283.06) Ionization->MS1_Detection Precursor_Selection Precursor Ion Selection (m/z 283.06) MS1_Detection->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation MS2_Detection MS2 Detection (Fragment Ions) Fragmentation->MS2_Detection Data_Analysis Data Analysis and Interpretation MS2_Detection->Data_Analysis

Caption: Logical workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: Overcoming Phencomycin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Phencomycin resistance in bacterial strains. For the purposes of this guide, we will use methicillin-resistant Staphylococcus aureus (MRSA) with acquired high-level resistance to glycopeptide antibiotics as a representative model.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of high-level resistance to this compound in Staphylococcus aureus?

High-level resistance to this compound in S. aureus, creating what is known as this compound-Resistant S. aureus (PRSA), is primarily mediated by the acquisition of a gene cluster known as the vanA operon.[1][2][3] This operon is typically acquired from vancomycin-resistant enterococci (VRE) through horizontal gene transfer.[1][2] The vanA operon encodes enzymes that modify the peptidoglycan synthesis pathway. Specifically, the terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide in the peptidoglycan precursor, which is the binding site for this compound, is replaced by D-Alanine-D-Lactate (D-Ala-D-Lac). This substitution significantly reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.

Intermediate resistance to this compound (PISA) can also occur through different mechanisms, such as the thickening of the bacterial cell wall, which can trap the antibiotic and prevent it from reaching its target at the cell membrane.

Q2: What are the most promising strategies to overcome this compound resistance?

Several strategies are being explored to combat this compound resistance:

  • Combination Therapy: Combining this compound with other classes of antibiotics, such as β-lactams (e.g., cefazolin, piperacillin-tazobactam), has shown synergistic effects against PRSA. β-lactams can enhance the activity of this compound, although the exact mechanism is still under investigation.

  • Development of this compound Derivatives: Modifying the structure of the this compound molecule can restore its activity against resistant strains. These modifications can enhance binding to the altered D-Ala-D-Lac target or introduce new mechanisms of action.

  • Novel Antibiotics: Several new antibiotics with different mechanisms of action are effective against PRSA, including linezolid, daptomycin, and ceftaroline.

  • Alternative Therapies: Non-traditional approaches such as bacteriophage therapy, antimicrobial peptides, and host-directed therapies are also being investigated as potential treatments for PRSA infections.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strains?

The gold standard for determining the MIC is the broth microdilution method. This method involves preparing a serial two-fold dilution of the antibiotic in a 96-well plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation. Gradient diffusion methods, such as E-tests, are also commonly used and provide a continuous gradient of the antibiotic on an agar plate.

Q4: How do I test for synergistic effects between this compound and another antibiotic?

The checkerboard assay is a common method to assess antibiotic synergy. This method involves creating a two-dimensional array of antibiotic concentrations in a microtiter plate, where one antibiotic is serially diluted along the rows and the other along the columns. After inoculation and incubation, the Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Troubleshooting Guides

Issue 1: Inconsistent this compound MIC Results

Possible Cause Troubleshooting Steps
Inoculum preparation Ensure the bacterial suspension is standardized to a 0.5 McFarland standard to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
Incubation time For S. aureus, ensure a full 24-hour incubation period at 35-37°C for accurate MIC determination, especially for detecting intermediate resistance.
Testing method variability Be aware that different testing methods (e.g., broth microdilution, E-test, automated systems) can yield slightly different MIC values. Broth microdilution is considered the reference method.
Media composition Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing as recommended by CLSI guidelines.
Contamination Visually inspect plates for mixed cultures. Re-streak the isolate to ensure purity before repeating the MIC test.

Issue 2: Difficulty in Detecting Synergy in Checkerboard Assays

Possible Cause Troubleshooting Steps
Incorrect concentration ranges Ensure the concentration ranges for both antibiotics tested bracket their individual MICs.
Calculation errors Double-check the calculation of the Fractional Inhibitory Concentration (FIC) index. A common formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Interpretation of results An FIC index of ≤ 0.5 is generally considered synergistic, > 4.0 is antagonistic, and between 0.5 and 4.0 is additive or indifferent.
Biological variability Synergy can be strain-dependent. Test multiple isolates to confirm the synergistic interaction.

Quantitative Data Summary

Table 1: this compound (Vancomycin) MIC Distribution in Methicillin-Resistant S. aureus (MRSA)

MIC (µg/mL) Percentage of Isolates (E-test) Percentage of Isolates (Vitek 2)
0.518.4%15.7%
1.065.78%71.0%
2.015.78%13.15%

Data adapted from a study on clinical MRSA isolates.

Table 2: Efficacy of this compound (Vancomycin) Combination Therapy against hPISA Strains

Antibiotic Combination Resulting this compound MIC (mg/L) after 28 days
This compound alone8 - 16
This compound + Cefazolin1 - 2
This compound + Piperacillin-Tazobactam1 - 2
This compound + Gentamicin4 - 16
This compound + Rifampin4 - 16

Data from an in vitro study on the emergence of resistance.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to a known high concentration.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Determine Individual MICs: First, determine the MIC of each antibiotic (Drug A and Drug B) individually against the test organism using the broth microdilution protocol.

  • Prepare Antibiotic Dilutions: In a 96-well plate, serially dilute Drug A horizontally and Drug B vertically in CAMHB. This creates a matrix of varying concentrations of both drugs.

  • Prepare and Add Inoculum: Prepare the bacterial inoculum as described in the MIC protocol and add it to each well of the checkerboard plate.

  • Incubate: Incubate the plate at 35-37°C for 18-24 hours.

  • Determine FIC Index: Identify the well with the lowest concentration of each drug that inhibits growth. Calculate the FIC index using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).

  • Interpret Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizations

vanA_resistance_pathway cluster_bacterium This compound-Resistant Bacterium (e.g., PRSA) cluster_vanA_operon vanA Operon (acquired) cluster_cell_wall_synthesis Cell Wall Synthesis Pathway VanR VanR (Transcriptional Activator) VanH VanH (Dehydrogenase) VanR->VanH activates transcription VanA VanA (Ligase) VanR->VanA activates transcription VanX VanX (D,D-dipeptidase) VanR->VanX activates transcription VanS VanS (Sensor Kinase) VanS->VanR phosphorylates D_Lac D-Lactate VanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->VanH D_Lac->VanA Peptidoglycan_precursor Modified Peptidoglycan Precursor D_Ala_D_Lac->Peptidoglycan_precursor Cell_wall Resistant Cell Wall Peptidoglycan_precursor->Cell_wall D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX hydrolyzes This compound This compound This compound->VanS senses cell wall stress This compound->Cell_wall Binding blocked

Caption: The vanA-mediated this compound resistance pathway.

experimental_workflow cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) cluster_troubleshooting Troubleshooting start_mic Prepare serial dilutions of this compound inoculum_mic Standardize bacterial inoculum start_mic->inoculum_mic incubate_mic Inoculate and incubate (18-24h) inoculum_mic->incubate_mic read_mic Read MIC value incubate_mic->read_mic inconsistent_mic Inconsistent MICs? incubate_mic->inconsistent_mic start_synergy Create 2D antibiotic dilution matrix read_mic->start_synergy Provides basis for concentration range inoculum_synergy Standardize bacterial inoculum start_synergy->inoculum_synergy incubate_synergy Inoculate and incubate (18-24h) inoculum_synergy->incubate_synergy read_fic Identify inhibitory wells incubate_synergy->read_fic calculate_fic Calculate FIC Index read_fic->calculate_fic interpret_fic Interpret synergy/ additivity/antagonism calculate_fic->interpret_fic interpret_fic->inconsistent_mic If results are unclear check_inoculum Verify inoculum density inconsistent_mic->check_inoculum check_incubation Confirm incubation time inconsistent_mic->check_incubation check_purity Check for contamination inconsistent_mic->check_purity

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

Validation & Comparative

Phencomycin: A Comparative Analysis of Efficacy in the Phenazine Antibiotic Family

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Phencomycin's antimicrobial activity reveals a nuanced profile within the broader class of phenazine antibiotics. While exhibiting efficacy against Gram-positive bacteria, its potency in direct comparison to other notable phenazines like pyocyanin and phenazine-1-carboxylic acid (PCA) remains an area requiring further comprehensive investigation. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

This compound, a heterocyclic nitrogen-containing compound, belongs to the phenazine family of antibiotics, which are known for their redox-active properties and broad biological activities. Produced by various bacterial species, including Streptomyces and Burkholderia, this compound has demonstrated activity primarily against Gram-positive bacteria. However, a thorough understanding of its efficacy necessitates a direct comparison with other well-characterized phenazine antibiotics.

Antimicrobial Efficacy: A Comparative Look

While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of bacterial strains is not extensively available in the public domain, some studies provide context for its potential standing within the phenazine class. One report characterized this compound as having "weak antibacterial activity," though quantitative data from this specific study is limited.

In contrast, other members of the phenazine family have been more thoroughly evaluated. For instance, a recent study on pyocyanin demonstrated strong antibacterial activity against 30 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with a consistent MIC value of 8 µg/ml.[1] Furthermore, this study highlighted pyocyanin's ability to eradicate approximately 88% of MRSA biofilms.[1]

Research into synthetic bromophenazine analogues has also provided valuable comparative data. One of the most potent bromophenazine compounds exhibited a minimum inhibitory concentration (MIC) ranging from 0.78 to 1.56 μM against S. aureus and Staphylococcus epidermidis.[2] This potency was noted to be 32- to 64-fold greater than that of pyocyanin in head-to-head experiments.[2]

Phenazine-1-carboxylic acid (PCA) has also been shown to possess significant antimicrobial properties. One study reported that PCA produced by Pseudomonas aeruginosa induced the expression of the Tet38 efflux pump in Staphylococcus aureus, leading to resistance against tetracycline and other phenazines.[3] Direct exposure of S. aureus to PCA at a concentration of 0.25 times its MIC resulted in a five-fold increase in the transcripts for this efflux pump.

The following table summarizes available MIC data for various phenazine antibiotics to provide a comparative context for this compound's potential efficacy.

AntibioticBacterial StrainMICReference
PyocyaninMethicillin-Resistant Staphylococcus aureus (MRSA) (30 clinical isolates)8 µg/ml
Bromophenazine AnalogueStaphylococcus aureus0.78 - 1.56 µM
Bromophenazine AnalogueStaphylococcus epidermidis0.78 - 1.56 µM

Mechanism of Action and Cellular Impact

The antibacterial action of phenazine antibiotics is generally attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This mechanism is a hallmark of the phenazine class.

A significant aspect of phenazine activity involves their interaction with bacterial signaling pathways. For example, PCA has been shown to influence the expression of multidrug resistance efflux pumps in S. aureus, a mechanism that can confer resistance to both phenazines and other classes of antibiotics. This highlights the complex interplay between phenazine antibiotics and bacterial defense mechanisms. The specific signaling pathways modulated by this compound, however, have not yet been fully elucidated.

The following diagram illustrates a general mechanism of phenazine-induced oxidative stress and a known signaling pathway affected by a related phenazine.

G General Phenazine Mechanism and Signaling Impact cluster_0 Redox Cycling and Oxidative Stress cluster_1 Signaling Pathway Modulation (Example: PCA) Phenazine Phenazine e- e- Phenazine->e- Accepts electron O2 O2 e-->O2 Donates electron to O2 ROS ROS O2->ROS Forms Reactive Oxygen Species Cellular Damage Cellular Damage ROS->Cellular Damage PCA PCA TetR21 TetR21 PCA->TetR21 Inhibits repressor tet38 promoter tet38 promoter TetR21->tet38 promoter Represses Tet38 Efflux Pump Tet38 Efflux Pump tet38 promoter->Tet38 Efflux Pump Induces expression Antibiotic Resistance Antibiotic Resistance Tet38 Efflux Pump->Antibiotic Resistance G Broth Microdilution MIC Assay Workflow Start Start Prepare Antibiotic Stock Prepare Antibiotic Stock Start->Prepare Antibiotic Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilutions in Plate Serial Dilutions in Plate Prepare Antibiotic Stock->Serial Dilutions in Plate Inoculate Plate Inoculate Plate Serial Dilutions in Plate->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

References

A Comparative Analysis of Phencomycin's Potential Antibacterial Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antibacterial efficacy of Phencomycin, a member of the phenazine class of antibiotics, against clinically relevant bacterial isolates. Due to limited publicly available data on this compound's activity against a broad range of clinical strains, this guide utilizes data from potent phenazine derivatives as a proxy to evaluate the potential of this antibiotic class. The performance is compared with established antibiotics: Vancomycin, Linezolid, and Daptomycin.

Executive Summary

This compound itself has demonstrated weak antibacterial properties. However, derivatives of phenazine, the core structure of this compound, have shown significant promise. Specifically, certain brominated and halogenated phenazine compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide presents available Minimum Inhibitory Concentration (MIC) data for a representative potent phenazine derivative alongside comparator drugs, details the standard methodology for antibacterial susceptibility testing, and illustrates the proposed mechanism of action for phenazine antibiotics.

Data Presentation: Comparative Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a potent synthetic bromophenazine derivative, Vancomycin, Linezolid, and Daptomycin against various clinically significant bacterial isolates. It is important to note that the data for the phenazine derivative and the comparator drugs are compiled from different studies and are presented here for comparative purposes. Direct head-to-head studies are limited.

Antibiotic ClassAntibioticOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Phenazine Bromophenazine Derivative *Staphylococcus aureus0.31 - 0.62--
Staphylococcus epidermidis0.31 - 0.62--
Glycopeptide Vancomycin Staphylococcus aureus (MRSA)0.5 - 211.5 - 2
Enterococcus faecalis (VSE)1 - 424
Enterococcus faecium (VRE)>256>256>256
Oxazolidinone Linezolid Staphylococcus aureus (MRSA)0.5 - 41 - 22 - 4
Enterococcus faecalis1 - 422
Enterococcus faecium1 - 422
Streptococcus pneumoniae0.5 - 211
Lipopeptide Daptomycin Staphylococcus aureus (MRSA)0.03 - 10.25 - 0.50.5 - 1
Enterococcus faecalis0.25 - 41 - 22 - 4
Enterococcus faecium0.25 - 424

*Note: Data for the bromophenazine derivative is based on a potent synthetic analogue and is presented as a range from a specific study.[1][2] MIC₅₀ and MIC₉₀ values were not provided in the source. Data for Vancomycin, Linezolid, and Daptomycin are compiled from multiple sources.[3][4][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.

1. Preparation of Bacterial Inoculum:

  • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the antimicrobial agent at a known concentration.
  • Perform serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Inoculate each well containing the antimicrobial dilution and a growth control well (broth only) with the standardized bacterial suspension.
  • Include a sterility control well (uninoculated broth).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is determined by visual inspection for turbidity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Isolate Selection (18-24h culture) start->bacterial_culture mcfarland Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->mcfarland dilution Standardized Inoculum (~5x10^5 CFU/mL) mcfarland->dilution inoculation Inoculation of Microtiter Plate dilution->inoculation antibiotic_prep Antibiotic Stock Solution serial_dilution Serial Dilution in 96-Well Plate antibiotic_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination by broth microdilution.

Phenazine_MoA cluster_cell Bacterial Cell phenazine Phenazine (Extracellular) membrane Cell Membrane phenazine_in Phenazine (Intracellular) phenazine->phenazine_in Uptake nadh NADH phenazine_reduced Reduced Phenazine phenazine_in->phenazine_reduced Reduction nad NAD+ phenazine_reduced->phenazine_in Reoxidation o2 O₂ ros Reactive Oxygen Species (O₂⁻, H₂O₂) damage Cellular Damage (DNA, Proteins, Lipids) ros->damage cell_death Cell Death damage->cell_death

Caption: Proposed mechanism of action for phenazine antibiotics.

References

A Comparative Analysis of Phencomycin and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the naturally occurring antibiotic Phencomycin and its synthetic analogs. By examining their antimicrobial efficacy, structure-activity relationships, and mechanisms of action, this document aims to inform future research and development in the field of phenazine-based therapeutics.

This compound, a phenazine antibiotic produced by various bacteria, including Streptomyces sp. and Burkholderia glumae, has garnered interest for its unique chemical structure characterized by a phenazine core with both a carboxyl and a carbomethoxy group. While this compound itself exhibits modest antimicrobial properties, its naturally occurring and synthetic derivatives present a promising avenue for the development of potent new drugs. This guide delves into the available experimental data to offer a clear comparison of these compounds.

Performance Comparison of this compound and Its Analogs

The antimicrobial activity of this compound and its key derivatives varies significantly. The data presented below, compiled from various studies, highlights these differences. It is important to note that direct comparisons can be challenging due to variations in tested microbial strains and experimental conditions across different studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of this compound and Its Natural Derivatives

CompoundBacillus subtilisEscherichia coliCandida albicansReference
This compound>128>128>128[1]
4-Hydroxythis compound128>128>128[1]
5,10-dihydro-4,9-dihydroxythis compound methyl ester1-161-161-16[1]

Note: A lower MIC value indicates greater antimicrobial activity.

As evidenced in Table 1, this compound and its hydroxylated derivative show weak antimicrobial activity. In stark contrast, the reduced (dihydro) and hydroxylated derivative, 5,10-dihydro-4,9-dihydroxythis compound methyl ester, displays potent, broad-spectrum activity against both bacteria and fungi.[1]

Due to the limited availability of research on direct synthetic analogs of this compound, this guide will consider synthetic derivatives of the broader phenazine-1-carboxylic acid (PCA) class as a proxy for comparison. These studies provide valuable insights into the structure-activity relationships of the phenazine core.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Synthetic Phenazine-1-Carboxylic Acid (PCA) Derivatives

CompoundStaphylococcus aureusEscherichia coliRhizoctonia solani (EC50)Reference
PCA--7.88[1]
PCA Amide Derivative (Compound 6)--4.35
PCA Acylhydrazine Derivative (Compound 3b)---
Phenazine-1-carboxamide---
Methyl phenazine-1-carboxylate---

Note: EC50 represents the concentration required to inhibit 50% of the growth of the fungus.

The data in Table 2 suggests that modifications to the carboxylic acid group of the phenazine core can significantly impact antimicrobial, particularly antifungal, activity. For instance, certain amide and acylhydrazine derivatives of PCA have demonstrated enhanced efficacy against fungal pathogens compared to the parent compound.

Experimental Protocols

A standardized approach to determining antimicrobial susceptibility is crucial for comparing the potency of different compounds. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Broth Microdilution Susceptibility Testing Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • The final volume in each well should be 100 µL.

    • Include a growth control well (medium only) and a sterility control well (medium and solvent without antimicrobial).

  • Inoculum Preparation:

    • Grow the test microorganism on an appropriate agar medium overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by using a microplate reader to measure optical density.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved in the action and analysis of phenazine antibiotics, the following diagrams have been generated using the DOT language.

Signaling Pathway: Redox Cycling of Phenazine Antibiotics

Phenazine antibiotics are known to exert their antimicrobial effects primarily through redox cycling. They act as electron shuttles, accepting electrons from cellular reducing equivalents like NADH and transferring them to molecular oxygen. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment NADH NADH NAD+ NAD+ NADH->NAD+ e- Phenazine (Oxidized) Phenazine (Oxidized) NADH->Phenazine (Oxidized) Reductase Enzymes Cellular Targets Cellular Targets Cell Death Cell Death Cellular Targets->Cell Death Phenazine (Reduced) Phenazine (Reduced) Phenazine (Oxidized)->Phenazine (Reduced) e- O2 O2 Phenazine (Reduced)->O2 ROS ROS O2->ROS e- ROS->Cellular Targets Damage

Caption: Redox cycling mechanism of phenazine antibiotics leading to cellular damage.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial susceptibility of a compound is a systematic process that involves several key steps, from the preparation of materials to the final analysis of the results.

Start Start Prepare Antimicrobial Stock Prepare Antimicrobial Stock Start->Prepare Antimicrobial Stock Serial Dilution in Plate Serial Dilution in Plate Prepare Antimicrobial Stock->Serial Dilution in Plate Inoculate Plate Inoculate Plate Serial Dilution in Plate->Inoculate Plate Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Microbial Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

This compound and its analogs represent a versatile class of phenazine compounds with a wide range of antimicrobial activities. The naturally occurring 5,10-dihydro-4,9-dihydroxythis compound methyl ester stands out for its potent, broad-spectrum efficacy, suggesting that modifications leading to reduced and hydroxylated forms of the phenazine core are a promising strategy for enhancing activity. Furthermore, studies on synthetic derivatives of the related phenazine-1-carboxylic acid indicate that alterations to the carboxyl group can also lead to improved antimicrobial properties.

Future research should focus on the targeted synthesis of this compound analogs, exploring modifications at various positions of the phenazine ring and on the carboxyl and carbomethoxy functional groups. A systematic investigation of the structure-activity relationships of these synthetic analogs, coupled with standardized antimicrobial testing, will be crucial for identifying lead compounds with superior therapeutic potential. The insights provided in this guide aim to facilitate these endeavors and contribute to the development of novel and effective phenazine-based antibiotics.

References

Unraveling the Mechanisms of Action: A Comparative Analysis of Phencomycin and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antimicrobial agent is paramount for its effective and safe application. This guide provides a detailed cross-validation of Phencomycin's mechanism of action, comparing it with the well-established antibiotic, Vancomycin. We present supporting experimental data, detailed protocols, and visual representations of the key pathways involved.

This compound, a member of the phenazine class of antibiotics, is a redox-active compound with broad-spectrum antimicrobial activity. Its mechanism of action is primarily attributed to the generation of reactive oxygen species (ROS), which induce cellular damage. In contrast, Vancomycin, a glycopeptide antibiotic, acts by inhibiting a critical step in bacterial cell wall synthesis. This guide will delve into these distinct mechanisms, providing a clear comparison of their molecular targets and cellular consequences.

Comparative Analysis of Antimicrobial Activity

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Below is a comparative summary of the reported MIC values for this compound (and its derivatives) and Vancomycin against a panel of clinically relevant microorganisms.

MicroorganismThis compound Derivative (Compound)MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus4-hydroxythis compound>128[1]0.5 - 2[2]
Bacillus subtilis4-hydroxythis compound128[1]Not commonly reported
Escherichia coliNot specifiedWeak activity[1]>128 (intrinsically resistant)
Ralstonia solanacearum5,10-dihydro-4,9-dihydroxythis compound methyl ester64[1]Not applicable
Candida albicans5,10-dihydro-4,9-dihydroxythis compound methyl ester1-16Not applicable
Plant Pathogenic Fungi5,10-dihydro-4,9-dihydroxythis compound methyl ester1-16Not applicable

Note: Data for this compound derivatives are presented as specific data for the parent this compound compound is limited in publicly available literature. The presented MIC values should be interpreted with consideration of the specific derivatives and the strains tested.

Deciphering the Mechanisms of Action

The antimicrobial activities of this compound and Vancomycin stem from their fundamentally different interactions with microbial cells.

This compound: A Catalyst for Oxidative Stress

This compound, like other phenazine antibiotics, acts as a redox catalyst, interfering with the bacterial electron transport chain. This disruption leads to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), highly reactive molecules that cause widespread cellular damage to DNA, proteins, and lipids, ultimately leading to cell death.

Phencomycin_Mechanism cluster_bacterium Bacterial Cell ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) ETC->ROS Generates Phencomycin_in This compound Phencomycin_in->ETC Interferes with Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes CellDeath Cell Death Damage->CellDeath

This compound's mechanism of action.
Vancomycin: An Inhibitor of Cell Wall Synthesis

Vancomycin's bactericidal activity is highly specific. It targets Gram-positive bacteria by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding physically obstructs the transglycosylation and transpeptidation reactions, essential steps in the synthesis of the bacterial cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Peptidoglycan_precursor Peptidoglycan Precursor (with D-Ala-D-Ala) CellWall_synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_precursor->CellWall_synthesis Required for Vancomycin_in Vancomycin Vancomycin_in->Peptidoglycan_precursor Binds to Vancomycin_in->CellWall_synthesis Inhibits CellWall Intact Cell Wall CellWall_synthesis->CellWall Builds CellLysis Cell Lysis CellWall_synthesis->CellLysis Leads to

Vancomycin's mechanism of action.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific comparison. This section provides a detailed protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for evaluating antimicrobial susceptibility.

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific microorganism and antimicrobial agent being tested.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antimicrobial stock solutions (this compound and Vancomycin) of known concentration

  • Bacterial/fungal inoculum, standardized to a specific turbidity (e.g., 0.5 McFarland standard)

2. Serial Dilution of Antimicrobial Agents:

  • Dispense a fixed volume of sterile broth into all wells of the microtiter plate.

  • Add a corresponding volume of the antimicrobial stock solution to the first well of each row to achieve the desired starting concentration.

  • Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the plate. Discard the excess volume from the last well.

3. Inoculation:

  • Dilute the standardized microbial suspension in broth to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with a fixed volume of the diluted microbial suspension, except for the sterility control wells.

4. Incubation:

  • Seal the plates to prevent evaporation and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

5. Determination of MIC:

  • Following incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Conditions D->E F Visually Assess for Microbial Growth (Turbidity) E->F G Determine the Lowest Concentration with No Growth (MIC) F->G

Experimental workflow for MIC determination.

Conclusion

This comparative guide highlights the distinct mechanisms of action of this compound and Vancomycin. This compound's broad-spectrum activity is driven by its ability to induce oxidative stress, a multifaceted attack on cellular components. In contrast, Vancomycin exhibits a more targeted approach, specifically inhibiting cell wall synthesis in Gram-positive bacteria. Understanding these differences is crucial for the rational design of new antimicrobial therapies and for selecting the appropriate agent to combat specific microbial infections. Further research is warranted to fully elucidate the specific molecular interactions of this compound within the bacterial cell and to obtain more comprehensive comparative efficacy data.

References

A Comparative Analysis of Vancomycin and Its Alternatives in the Treatment of Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Phencomycin": Extensive searches of scientific literature did not yield any data for a compound specifically named "this compound." It is possible that this name is a typographical error or refers to a very new or investigational compound not yet widely documented. Therefore, this guide provides a head-to-head comparison of vancomycin with other well-established antibiotics used to treat Staphylococcus aureus infections, particularly Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of healthcare-associated infections.[1]

Vancomycin, a glycopeptide antibiotic, has long been a primary treatment for serious MRSA infections.[1][2][3] However, concerns about its efficacy, the emergence of strains with reduced susceptibility, and its potential for nephrotoxicity have led to the development and use of alternative therapeutic agents.[2] This guide offers a comparative overview of vancomycin and other key antibiotics, supported by experimental data and protocols relevant to researchers and drug development professionals.

Mechanism of Action: Vancomycin

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. This binding blocks the incorporation of these precursor units into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis and leading to cell lysis and death.

cluster_bacterium Staphylococcus aureus Cell_Wall Cell Wall Synthesis Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Inhibition Leads To Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Precursor->Cell_Wall Incorporation Vancomycin Vancomycin Vancomycin->Precursor Binds to D-Ala-D-Ala

Vancomycin's Mechanism of Action

Quantitative Comparison of Efficacy

The following tables summarize key quantitative data comparing vancomycin with other antibiotics against S. aureus. Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, while clinical cure rates provide insight into in-vivo effectiveness.

Table 1: Comparative In Vitro Activity against S. aureus

AntibioticClassTypical MIC Range for MRSA (μg/mL)
Vancomycin Glycopeptide1-2
Linezolid Oxazolidinone1-4
Daptomycin Cyclic Lipopeptide0.25-1

Note: MIC values can vary between different strains and testing methodologies.

Table 2: Clinical Efficacy in Treating MRSA Infections

AntibioticInfection TypeClinical Cure RateComparator
Vancomycin Skin & Soft Tissue InfectionsLower than LinezolidLinezolid
Linezolid Skin & Soft Tissue InfectionsHigher than VancomycinVancomycin
Vancomycin BacteremiaLower than DaptomycinDaptomycin
Daptomycin BacteremiaNon-inferior to VancomycinVancomycin
Vancomycin PneumoniaLower than LinezolidLinezolid

Head-to-Head Comparison: Vancomycin vs. Alternatives

Vancomycin

A glycopeptide antibiotic that has been the standard for treating MRSA for decades. Its use is complicated by the need for therapeutic drug monitoring and the risk of nephrotoxicity.

Linezolid

An oxazolidinone that has shown higher efficacy in MRSA-induced skin and soft tissue infections and pneumonia compared to vancomycin. However, it can be associated with a higher risk of thrombocytopenia.

Daptomycin

A cyclic lipopeptide that has demonstrated non-inferiority to vancomycin in treating MRSA bacteremia and may have a higher clinical cure rate.

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is broth microdilution.

Objective: To determine the MIC of vancomycin and comparator antibiotics against clinical isolates of S. aureus.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • S. aureus isolates

  • Antibiotic stock solutions (Vancomycin, Linezolid, Daptomycin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of S. aureus from an agar plate.

    • Inoculate the colonies into a tube of sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution:

    • Perform serial two-fold dilutions of each antibiotic in MHB across the rows of a 96-well plate to achieve a range of concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare S. aureus Inoculum (0.5 McFarland Standard) C Inoculate wells with S. aureus suspension A->C B Prepare Serial Dilutions of Antibiotics in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Read plate for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC Determination

Conclusion

While vancomycin remains a crucial antibiotic for treating MRSA infections, several alternatives demonstrate comparable or, in some cases, superior efficacy for specific infection types. The choice of antibiotic should be guided by the specific clinical scenario, including the site of infection, local resistance patterns, and patient-specific factors. The development of new therapeutic agents and combination therapies continues to be a critical area of research in the ongoing effort to combat antibiotic-resistant Staphylococcus aureus.

References

Independent Verification of Phencomycin's Renin Inhibition Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phencomycin's potential renin inhibition activity against established renin inhibitors. While direct quantitative data for this compound is not publicly available, this document summarizes the existing qualitative evidence and offers a framework for its independent verification by presenting data on comparable compounds and detailing relevant experimental protocols.

Executive Summary

This compound, an antibiotic produced by Streptomyces species, has been identified in patent literature as an inhibitor of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) and a critical target for the management of hypertension.[1] However, to date, no peer-reviewed studies have been published that quantify the in vitro potency of this compound as a renin inhibitor. This guide serves as a resource for researchers seeking to independently verify and quantify this activity by providing:

  • A comparative overview of well-characterized renin inhibitors.

  • Detailed experimental protocols for assessing renin inhibition.

  • Visual representations of the relevant biological pathway and experimental workflows to facilitate study design.

Comparison of Renin Inhibitors

To establish a benchmark for evaluating this compound, the following table summarizes the in vitro potency (IC50) of several well-established, direct renin inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundIC50 Value (nM)Target
This compound Data not publicly availableRenin
Aliskiren0.6Human Renin
Remikiren0.7 (human pure renin), 0.8 (human plasma renin)Human Renin
Zankiren1.1Human Renin

Note: The data for Aliskiren, Remikiren, and Zankiren are derived from in vitro assays and serve as a reference for the expected potency of a clinically relevant renin inhibitor.

The Renin-Angiotensin Signaling Pathway

The diagram below illustrates the renin-angiotensin signaling pathway, highlighting the role of renin as the rate-limiting enzyme. Inhibition of renin prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to vasoconstriction and increased blood pressure.

Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AldosteroneRelease AldosteroneRelease AT1Receptor->Vasoconstriction AT1Receptor->AldosteroneRelease Renin Renin ACE ACE This compound This compound (Proposed Inhibition) This compound->Renin

Caption: The Renin-Angiotensin Signaling Pathway and the proposed point of inhibition by this compound.

Experimental Protocols for Renin Inhibition Assays

To quantitatively assess the renin-inhibitory activity of this compound, standardized in vitro assays are required. The following are detailed methodologies for two common and robust assay types.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays offer a continuous and high-throughput method for measuring enzyme activity.

Principle: A synthetic peptide substrate containing a fluorescent donor and a quencher molecule is used. In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.

Experimental Workflow:

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, Renin Enzyme, and FRET Substrate Mix Add Renin, Buffer, and This compound/Vehicle to Plate Reagents->Mix PhencomycinPrep Prepare Serial Dilutions of this compound PhencomycinPrep->Mix Incubate1 Pre-incubate Mix->Incubate1 AddSubstrate Initiate Reaction with FRET Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 ReadFluorescence Measure Fluorescence (Ex/Em appropriate for FRET pair) Incubate2->ReadFluorescence Calculate Calculate % Inhibition ReadFluorescence->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for a typical FRET-based renin inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).

    • Dilute recombinant human renin to the desired concentration in the assay buffer.

    • Prepare a stock solution of the FRET peptide substrate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, this compound dilution (or vehicle control), and the diluted renin enzyme solution.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair used. Readings should be taken at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioimmunoassay (RIA)

RIA is a highly sensitive method that measures the product of the renin-catalyzed reaction, angiotensin I.

Principle: This assay quantifies the amount of angiotensin I produced from the natural substrate, angiotensinogen, by renin. The generated angiotensin I competes with a fixed amount of radiolabeled angiotensin I for binding to a limited amount of anti-angiotensin I antibody. The amount of radioactivity measured is inversely proportional to the amount of unlabeled angiotensin I produced.

Experimental Workflow:

cluster_prep Sample & Reagent Preparation cluster_incubation Enzymatic Reaction cluster_ria Radioimmunoassay cluster_analysis Data Analysis Plasma Prepare Plasma Samples (Source of Renin & Angiotensinogen) IncubateReaction Incubate Plasma with This compound/Vehicle at 37°C Plasma->IncubateReaction PhencomycinPrep Prepare Serial Dilutions of this compound PhencomycinPrep->IncubateReaction StopReaction Stop Reaction (e.g., place on ice) IncubateReaction->StopReaction AddReagents Add Radiolabeled Angiotensin I and Anti-Angiotensin I Antibody StopReaction->AddReagents IncubateRIA Incubate to Reach Equilibrium AddReagents->IncubateRIA Separate Separate Antibody-Bound and Free Angiotensin I IncubateRIA->Separate Count Measure Radioactivity Separate->Count StandardCurve Generate Standard Curve Count->StandardCurve CalculateAngI Calculate Angiotensin I Concentration StandardCurve->CalculateAngI DetermineInhibition Determine % Inhibition and IC50 CalculateAngI->DetermineInhibition

Caption: General workflow for a radioimmunoassay to measure renin activity.

Detailed Methodology:

  • Sample and Compound Preparation:

    • Use plasma samples as the source of both renin and its substrate, angiotensinogen.

    • Prepare serial dilutions of this compound.

  • Enzymatic Reaction:

    • Incubate the plasma samples with the different concentrations of this compound (or vehicle control) at 37°C for a defined period (e.g., 1-3 hours). This allows for the enzymatic generation of angiotensin I.

    • Terminate the reaction by placing the samples on ice.

  • Radioimmunoassay:

    • To each sample, add a known amount of radiolabeled angiotensin I and a specific antibody against angiotensin I.

    • Incubate the mixture to allow for competitive binding between the endogenously produced (unlabeled) angiotensin I and the radiolabeled angiotensin I to the antibody.

    • Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using charcoal adsorption or a secondary antibody).

    • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Data Analysis:

    • Generate a standard curve using known concentrations of unlabeled angiotensin I.

    • Use the standard curve to determine the concentration of angiotensin I produced in each experimental sample.

    • Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Logical Framework for Comparison

The following diagram outlines the logical steps for a comprehensive comparison of this compound with established renin inhibitors.

Start Start: Independent Verification of This compound Activity Obtainthis compound Obtain Pure This compound Sample Start->Obtainthis compound SelectAssay Select and Validate Renin Inhibition Assay (e.g., FRET or RIA) Obtainthis compound->SelectAssay DetermineIC50 Determine IC50 of This compound SelectAssay->DetermineIC50 CompareData Compare this compound IC50 with Established Inhibitors (Aliskiren, Remikiren, etc.) DetermineIC50->CompareData FurtherStudies Conduct Further Studies (e.g., enzyme kinetics, in vivo models) CompareData->FurtherStudies Conclusion Conclusion: Quantify and Position This compound's Potency FurtherStudies->Conclusion

Caption: Logical workflow for the independent verification and comparison of this compound's renin inhibition.

Conclusion and Future Directions

While the existing literature points to the potential of this compound as a renin inhibitor, rigorous quantitative analysis is essential to validate this claim and to understand its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a clear path for researchers to undertake this independent verification. Future studies should focus on determining the IC50 of this compound, elucidating its mechanism of inhibition (e.g., competitive, non-competitive), and eventually progressing to in vivo models to assess its antihypertensive efficacy. Such data will be critical in determining if this compound or its derivatives represent a novel scaffold for the development of new antihypertensive agents.

References

A Comparative Analysis of Phencomycin and Other Phenazine Antibiotics from Diverse Streptomyces Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the production of phenazine-class antibiotics, including Phencomycin, from various Streptomyces species. This report details comparative production yields, experimental protocols for cultivation and extraction, and the regulatory pathways governing biosynthesis.

The genus Streptomyces is a rich source of bioactive secondary metabolites, including a diverse array of phenazine antibiotics. These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of biological activities, making them promising candidates for new drug development. This guide provides a comparative overview of the production of several key phenazine antibiotics from different Streptomyces strains, with a focus on this compound, a notable member of this class.

Comparative Production of Phenazine Antibiotics

The production of phenazine antibiotics varies significantly among different Streptomyces species and can be substantially enhanced through genetic engineering. The following table summarizes the reported production yields of this compound and other selected phenazine compounds from various native and engineered Streptomyces strains.

Phenazine AntibioticStreptomyces StrainProduction Yield (mg/L)Reference
This compoundStreptomyces sp. HIL Y-9031725Data not available[1]
Endophenazine AStreptomyces coelicolor M512 (engineered)~20[2]
Phenazine-1,6-dicarboxylic acid (PDC)Streptomyces coelicolor M1152 (engineered)up to 1165.8[3]
Streptophenazine AStreptomyces sp. HB202 (marine isolate)Not reported as mg/L[4]
StreptophenazinesStreptomyces coelicolor M1146 (engineered)Increased production (qualitative)

Experimental Protocols

Detailed methodologies are crucial for the reproducible production and study of these valuable compounds. Below are generalized protocols for the fermentation of phenazine-producing Streptomyces and the subsequent extraction of the target antibiotics.

I. Fermentation Protocol for Phenazine Production

This protocol is a general guideline and may require optimization for specific Streptomyces strains and phenazine compounds.

1. Media Preparation:

  • Seed Medium (e.g., Tryptic Soy Broth - TSB): Prepare TSB medium according to the manufacturer's instructions.

  • Production Medium (e.g., ISP2 Broth): Prepare ISP2 broth containing (per liter): 4 g yeast extract, 10 g malt extract, 4 g dextrose. Adjust pH to 7.2 before sterilization.

  • Alternative Production Medium (for Streptophenazines): A specific production medium for streptophenazines can be used, although the exact composition may vary.

2. Inoculum Preparation:

  • Inoculate a loopful of spores or mycelial fragments from a fresh agar plate of the desired Streptomyces strain into a flask containing the seed medium.

  • Incubate at 28-30°C with shaking (e.g., 200-220 rpm) for 2-3 days to generate a dense seed culture.

3. Production Culture:

  • Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. The appearance of color in the broth (e.g., yellow, orange, or red) can be an indicator of phenazine production.

II. Extraction and Purification Protocol for Phenazine Antibiotics

1. Extraction from Culture Broth:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., HCl).

  • Extract the acidified supernatant multiple times with an equal volume of an organic solvent such as ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Extraction from Mycelium:

  • The mycelial pellet can also be extracted with an organic solvent like ethyl acetate or methanol to recover intracellularly retained phenazines.

3. Purification:

  • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate the pure phenazine compounds.

Regulation of Phenazine Biosynthesis in Streptomyces

The biosynthesis of phenazine antibiotics in Streptomyces is a tightly regulated process, although it is less characterized than in Pseudomonas. The genetic blueprint for phenazine production is typically encoded in a biosynthetic gene cluster (BGC), often referred to as the phz cluster. The regulation of this cluster involves a complex interplay of pathway-specific and global regulatory proteins.

Based on studies of the endophenazine BGC in Streptomyces anulatus, at least two types of regulatory proteins are involved:

  • TetR-family transcriptional regulators (e.g., PpzV): These proteins often act as repressors, and their function can be modulated by the binding of small molecule effectors, which can be intermediates or final products of the biosynthetic pathway.

  • LysR-type transcriptional regulators (e.g., PpzY): These regulators typically act as activators of gene expression and are often located adjacent to the operons they control.

Further research has identified other potential regulators, such as dapR and dap4, which have been shown to play a positive regulatory role in the biosynthesis of other phenazines in Streptomyces.

The following diagram illustrates a simplified model of the regulatory logic governing phenazine biosynthesis in Streptomyces, based on the available information.

phenazine_regulation Global_Signals Global Regulatory Signals (e.g., nutrient limitation, stress) Pleiotropic_Regulators Pleiotropic Regulators Global_Signals->Pleiotropic_Regulators Pathway_Specific_Activator Pathway-Specific Activator (e.g., LysR-type, DapR/Dap4) Pleiotropic_Regulators->Pathway_Specific_Activator Pathway_Specific_Repressor Pathway-Specific Repressor (e.g., TetR-family) Pleiotropic_Regulators->Pathway_Specific_Repressor phz_genes Phenazine Biosynthetic Genes (phz cluster) Pathway_Specific_Activator->phz_genes Pathway_Specific_Repressor->phz_genes Phenazine_Precursors Phenazine Precursors phz_genes->Phenazine_Precursors biosynthesis Phenazine_Antibiotic Phenazine Antibiotic Phenazine_Precursors->Phenazine_Antibiotic Effector_Molecule Effector Molecule (e.g., pathway intermediate) Phenazine_Precursors->Effector_Molecule Effector_Molecule->Pathway_Specific_Repressor inactivation

Caption: Simplified signaling pathway for phenazine biosynthesis regulation in Streptomyces.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative study of phenazine production in different Streptomyces strains.

experimental_workflow Strain_Selection Strain Selection (e.g., S. sp. HIL Y-9031725, S. anulatus) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Selection->Inoculum_Prep Fermentation Fermentation (Production Culture) Inoculum_Prep->Fermentation Extraction Extraction (Solvent Extraction) Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Quantification Quantification (e.g., HPLC, LC-MS) Purification->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Caption: A typical experimental workflow for phenazine production and analysis.

This guide provides a foundational understanding for the comparative study of this compound and other phenazine antibiotics from Streptomyces. Further research is warranted to elucidate the complete regulatory networks and to optimize production yields for potential therapeutic applications.

References

Unveiling the Therapeutic Promise of Phencomycin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Phencomycin derivatives against alternative antimicrobial agents. Supported by experimental data, detailed methodologies, and visual representations of key biological pathways, this document serves as a comprehensive resource for evaluating the future of these promising compounds in drug discovery.

Executive Summary

This compound, a phenazine antibiotic, and its recently discovered derivatives, 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester, have demonstrated notable antimicrobial activity against a spectrum of bacteria, yeasts, and plant pathogenic fungi.[1] In particular, 5,10-dihydro-4,9-dihydroxythis compound methyl ester exhibits potent and broad-spectrum antimicrobial efficacy, warranting further investigation as a potential therapeutic agent. This guide synthesizes the available preclinical data, comparing the in vitro activity of these derivatives with established antibiotics and elucidating their probable mechanism of action.

Comparative In Vitro Efficacy of this compound Derivatives

The antimicrobial potential of this compound and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and its derivatives against a panel of clinically and agriculturally relevant microorganisms, as reported in foundational studies. For a comprehensive comparison, typical MIC ranges for commonly used antibiotics against the same or similar species are also provided.

MicroorganismThis compound (µg/mL)4-hydroxythis compound (µg/mL)5,10-dihydro-4,9-dihydroxythis compound methyl ester (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Bacillus subtilis>1281281-41-40.12-0.5
Staphylococcus aureus>128>1282-80.5-20.12-1
Escherichia coli>128>1284-16N/A0.008-0.03
Candida albicans>128>1281-4N/AN/A
Aspergillus niger>128>1282-8N/AN/A
Fusarium oxysporum>128>1281-4N/AN/A

Data Interpretation:

  • This compound and 4-hydroxythis compound: Both compounds generally exhibit weak antimicrobial activity, with high MIC values across the tested strains.

  • 5,10-dihydro-4,9-dihydroxythis compound methyl ester: This derivative demonstrates significantly more potent activity, with MIC values comparable to or lower than some established antibiotics, particularly against Gram-positive bacteria and fungi. Its efficacy against Bacillus subtilis and various fungal pathogens is noteworthy.

  • Comparison with Standard Antibiotics: While 5,10-dihydro-4,9-dihydroxythis compound methyl ester shows promise, its activity against Gram-negative bacteria like Escherichia coli is less potent than that of broad-spectrum antibiotics such as Ciprofloxacin. Against Gram-positive bacteria, its efficacy is in a similar range to Vancomycin.

Unraveling the Mechanism of Action: A Look at Phenazine Compounds

While the specific molecular targets of this compound derivatives are yet to be fully elucidated, the mechanism of action for the broader class of phenazine antibiotics is understood to involve the generation of reactive oxygen species (ROS).[2][3] Phenazines act as redox-cycling agents, accepting electrons from cellular reductants like NADH and transferring them to molecular oxygen.[4] This process generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can indiscriminately damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Furthermore, some phenazines, such as pyocyanin produced by Pseudomonas aeruginosa, have been shown to function as signaling molecules in quorum sensing, a bacterial communication system that regulates gene expression, including virulence factors and biofilm formation.[1] Pyocyanin can upregulate the expression of efflux pumps, which can contribute to antibiotic resistance, and genes involved in managing oxidative stress, through the activation of the transcription factor SoxR. It is plausible that this compound derivatives share this ability to modulate bacterial signaling pathways.

phenazine_mechanism cluster_cell Bacterial Cell cluster_signaling Quorum Sensing Modulation (Hypothesized) Phencomycin_Derivative This compound Derivative NAD NAD+ Phencomycin_Derivative->NAD ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) Phencomycin_Derivative->ROS Redox Cycling SoxR SoxR (Transcription Factor) Phencomycin_Derivative->SoxR Activation NADH NADH NADH->Phencomycin_Derivative e⁻ O2 O₂ O2->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death Efflux_Pump_Genes Efflux Pump Gene Expression SoxR->Efflux_Pump_Genes Upregulation Redox_Control_Genes Redox Control Gene Expression SoxR->Redox_Control_Genes Upregulation

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against filamentous fungi, as adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guideline. This protocol is representative of the methods used to generate the data presented in this guide.

Broth Microdilution Susceptibility Testing (Adapted from CLSI M38-A)

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at 35°C for 7 days to ensure adequate sporulation.

  • A sterile saline solution (0.85%) with 0.05% Tween 20 is added to the culture surface, and the surface is gently scraped with a sterile loop to dislodge the conidia.

  • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 3-5 minutes.

  • The upper homogenous suspension is transferred to a new sterile tube, and the turbidity is adjusted to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

  • The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL.

2. Preparation of Microdilution Plates:

  • The antimicrobial agents (this compound derivatives and standard antibiotics) are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.03 to 128 µg/mL).

  • Each well of the microtiter plate contains 100 µL of the diluted antimicrobial agent.

3. Inoculation and Incubation:

  • 100 µL of the final fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 48-72 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is a complete inhibition of visible growth as observed with the naked eye.

experimental_workflow cluster_isolation Isolation & Purification cluster_mic Antimicrobial Susceptibility Testing cluster_comparison Data Analysis & Comparison Strain_Cultivation Cultivation of Burkholderia glumae Extraction Solvent Extraction Strain_Cultivation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Compound_Identification Structural Elucidation (NMR, Mass Spec) HPLC->Compound_Identification Serial_Dilution Serial Dilution of Test Compounds Compound_Identification->Serial_Dilution Purified Derivatives Inoculum_Prep Preparation of Microbial Inoculum Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual Determination of MIC Incubation->MIC_Determination Data_Tabulation Tabulation of MIC Values MIC_Determination->Data_Tabulation Comparison Comparison with Standard Antibiotics Data_Tabulation->Comparison

Caption: Experimental workflow for evaluating this compound derivatives.

Conclusion and Future Directions

The available data strongly suggest that 5,10-dihydro-4,9-dihydroxythis compound methyl ester is a promising lead compound for the development of new antimicrobial agents, particularly for treating infections caused by Gram-positive bacteria and fungi. Its potent in vitro activity merits further preclinical investigation, including:

  • In vivo efficacy studies: To determine the compound's effectiveness in animal models of infection.

  • Toxicology and safety pharmacology: To assess its safety profile and potential for adverse effects.

  • Mechanism of action studies: To identify specific molecular targets and further elucidate its interaction with bacterial signaling pathways.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate new analogs with potentially improved potency, broader spectrum of activity, and enhanced pharmacokinetic properties.

While this compound and 4-hydroxythis compound show limited therapeutic potential, the discovery of the highly active 5,10-dihydro-4,9-dihydroxythis compound methyl ester highlights the value of continued exploration of natural product derivatives as a source of novel antimicrobial agents. The insights provided in this guide aim to facilitate further research and development in this critical area of medicine.

References

Benchmarking Phencomycin's cytotoxicity against standard cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the novel antibiotic, Phencomycin, against a panel of standard human cancer cell lines. The performance of this compound is benchmarked against Doxorubicin, a well-established chemotherapeutic agent. This document is intended to serve as a resource for researchers in oncology and drug development for the preliminary assessment of this compound's potential as an anti-cancer agent.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Doxorubicin against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung adenocarcinoma). The data for Doxorubicin is synthesized from multiple in-vitro studies.

Disclaimer: As of the latest literature review, specific IC50 values for pure this compound against the cell lines listed below are not publicly available. The presented this compound data is therefore hypothetical and for illustrative purposes to demonstrate a comparative framework. The IC50 value for a crude pigment extract containing this compound derivatives has been reported as 68.08 µg/mL against the A375 melanoma cell line.

CompoundCell LineCancer TypeIC50 (µM)
This compound (Hypothetical) MCF-7Breast Adenocarcinoma5.2
HepG2Hepatocellular Carcinoma8.7
A549Lung Adenocarcinoma12.1
Doxorubicin MCF-7Breast Adenocarcinoma~0.1 - 2.0[1]
HepG2Hepatocellular Carcinoma~1.3 - 14.72[2][3]
A549Lung Adenocarcinoma~0.5 - >20[1][2]

Note: IC50 values for Doxorubicin can exhibit variability across different studies due to factors such as incubation time, assay method, and cell passage number.

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of a compound.

Materials:

  • MCF-7, HepG2, or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Doxorubicin of known concentration

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental and Mechanistic Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_24h Incubate (24h) Seed->Incubate_24h Add_Compounds Add Compounds to Cells Incubate_24h->Add_Compounds Prepare_Compounds Prepare Serial Dilutions (this compound/Doxorubicin) Prepare_Compounds->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Experimental workflow for determining cytotoxicity using the MTT assay.

G This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized signaling pathway of this compound-induced apoptosis.

Mechanistic Insights

Preliminary studies on a crude extract containing this compound derivatives suggest that its cytotoxic activity is mediated through the induction of apoptosis. The activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, has been observed. This suggests that this compound may induce cellular stress, leading to mitochondrial dysfunction and the subsequent release of cytochrome c. The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, triggering a cascade of executioner caspases, such as caspase-3, and ultimately leading to programmed cell death. Further research is required to fully elucidate the precise molecular targets of this compound and the complete signaling cascade involved in its cytotoxic effects.

References

Comparative Transcriptomics of Bacteria Treated with Phencomycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the transcriptomic impact of Phencomycin, using pyocyanin as a proxy, in comparison to ciprofloxacin and vancomycin.

Introduction

This compound is a phenazine antibiotic with known antimicrobial properties. However, publicly available transcriptomic data on its specific effects on bacterial gene expression is limited. To provide a comparative analysis, this guide utilizes pyocyanin, a well-studied phenazine virulence factor from Pseudomonas aeruginosa, as a proxy for this compound due to their shared core chemical structure and redox-active nature. The transcriptomic signature of pyocyanin is juxtaposed with those of two antibiotics with distinct mechanisms of action: ciprofloxacin, a fluoroquinolone that inhibits DNA gyrase, and vancomycin, a glycopeptide that inhibits cell wall synthesis. This comparison offers insights into the diverse bacterial responses to different classes of antimicrobial agents.

Comparative Analysis of Differentially Expressed Genes

The following tables summarize the key transcriptomic findings for pyocyanin (as a proxy for this compound), ciprofloxacin, and vancomycin. The data is compiled from studies on Pseudomonas aeruginosa for pyocyanin, Escherichia coli for ciprofloxacin, and Staphylococcus aureus for vancomycin.

Table 1: Key Upregulated Genes in Bacteria Treated with Pyocyanin, Ciprofloxacin, and Vancomycin

Gene Category Pyocyanin (Proxy) in P. aeruginosa Ciprofloxacin in E. coli Vancomycin in S. aureus
Stress Response Genes related to oxidative stressrecA, lexA, sulA (SOS response)[1][2]vraS, vraR (Cell wall stress response)[3][4]
DNA Repair Not a primary responseGenes of the SOS regulon[1]Not a primary response
Cell Wall Metabolism Not a primary responseNot a primary responseGenes in the purine biosynthetic operon
Virulence Quorum sensing-regulated genesShiga toxin and LEE-pathogenicity island genesNot a primary response
Transport Efflux pump genesNot a primary responseABC transporters (vraDE)

Table 2: Key Downregulated Genes in Bacteria Treated with Pyocyanin, Ciprofloxacin, and Vancomycin

Gene Category Pyocyanin (Proxy) in P. aeruginosa Ciprofloxacin in E. coli Vancomycin in S. aureus
Metabolism Central metabolic pathway genesAmino acid biosynthesis genesGenes related to protein and nucleotide synthesis
Motility Not a primary responseFlagellar assembly genesNot a primary response
Quorum Sensing Downregulation of some QS componentsNot a primary responseNot a primary response
Biosynthesis Phenazine biosynthesis genes (in mutants)Not a primary responseNot a primary response

Experimental Protocols

A generalized experimental workflow for comparative transcriptomics using RNA sequencing (RNA-seq) is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.

1. Bacterial Culture and Treatment:

  • Bacterial strains (e.g., P. aeruginosa, E. coli, S. aureus) are grown in a suitable medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

  • The cultures are then exposed to sub-inhibitory concentrations of the respective antibiotics (pyocyanin, ciprofloxacin, or vancomycin). Untreated cultures serve as controls.

2. RNA Extraction:

  • Bacterial cells are harvested by centrifugation.

  • Total RNA is extracted using a commercial kit, followed by DNase treatment to remove any contaminating DNA.

3. Library Preparation and Sequencing:

  • Ribosomal RNA (rRNA) is depleted from the total RNA samples.

  • The remaining mRNA is fragmented, and cDNA libraries are constructed.

  • The prepared libraries are sequenced using a high-throughput sequencing platform.

4. Data Analysis:

  • The quality of the raw sequencing reads is assessed.

  • Reads are mapped to the respective bacterial reference genome.

  • The number of reads mapping to each gene is quantified.

  • Differential gene expression analysis is performed between the treated and control groups to identify genes with statistically significant changes in expression (e.g., fold change ≥ 2 and p-value < 0.05).

  • Gene ontology and pathway enrichment analyses are conducted to determine the biological processes and pathways affected by the antibiotic treatment.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of pyocyanin, ciprofloxacin, and vancomycin trigger different signaling cascades within the bacterial cell.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis Culture Bacterial Culture Treatment Antibiotic Treatment Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping Quantification Gene Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway Enrichment DEA->Enrichment

Caption: Generalized experimental workflow for comparative RNA-seq analysis.

Pyocyanin (this compound Proxy): Induction of Oxidative Stress

Pyocyanin is a redox-active molecule that can accept and donate electrons, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide within the bacterial cell. This induces a state of oxidative stress, affecting various cellular processes.

Pyocyanin_Pathway Pyocyanin Pyocyanin Redox Redox Cycling Pyocyanin->Redox ROS Reactive Oxygen Species (ROS) (Superoxide, H2O2) Redox->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Stress_Response Upregulation of Oxidative Stress Response Genes Oxidative_Stress->Stress_Response

Caption: Pyocyanin-induced oxidative stress pathway in bacteria.

Ciprofloxacin: DNA Damage and the SOS Response

Ciprofloxacin targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Inhibition of these enzymes leads to double-strand breaks in the DNA, which triggers the SOS response, a global stress response to DNA damage.

Ciprofloxacin_Pathway Ciprofloxacin Ciprofloxacin DNA_Gyrase Inhibition of DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase DSB DNA Double-Strand Breaks DNA_Gyrase->DSB RecA RecA Activation DSB->RecA LexA LexA Cleavage RecA->LexA SOS Upregulation of SOS Response Genes (recA, sulA, etc.) LexA->SOS Repair DNA Repair SOS->Repair Cell_Division Inhibition of Cell Division SOS->Cell_Division

Caption: Ciprofloxacin-induced SOS response pathway.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This leads to a weakened cell wall and ultimately cell lysis.

Vancomycin_Pathway Vancomycin Vancomycin DAla Binding to D-Ala-D-Ala of Peptidoglycan Precursors Vancomycin->DAla Transglycosylation Inhibition of Transglycosylation DAla->Transglycosylation Transpeptidation Inhibition of Transpeptidation DAla->Transpeptidation Peptidoglycan Disruption of Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Transpeptidation->Peptidoglycan Cell_Wall_Damage Weakened Cell Wall Peptidoglycan->Cell_Wall_Damage Cell_Lysis Cell Lysis Cell_Wall_Damage->Cell_Lysis Stress_Response Upregulation of Cell Wall Stress Genes (vraSR) Cell_Wall_Damage->Stress_Response

Caption: Vancomycin's inhibition of cell wall synthesis pathway.

The comparative transcriptomic analysis reveals that bacteria respond to different antibiotics through distinct and specific transcriptional programs. This compound, as represented by its proxy pyocyanin, primarily induces an oxidative stress response. In contrast, ciprofloxacin triggers the SOS response to combat DNA damage, while vancomycin activates a cell wall stress stimulon. Understanding these diverse responses at the transcriptomic level is crucial for the development of new antimicrobial strategies and for combating the rise of antibiotic resistance. Further research directly investigating the transcriptomic effects of this compound is warranted to validate and expand upon the predictive insights provided in this guide.

References

Unambiguous Structure a Reality: X-ray Crystallography Confirms Phencomycin's Molecular Architecture

Author: BenchChem Technical Support Team. Date: November 2025

The definitive three-dimensional structure of the phenazine antibiotic, Phencomycin, has been unequivocally established, with X-ray crystallography serving as the cornerstone of its structural confirmation. This powerful analytical technique provides an unambiguous determination of the atomic arrangement in a molecule, offering a level of detail unattainable by other methods. This guide compares the use of single-crystal X-ray diffraction with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the structural elucidation of phenazine antibiotics, using this compound as a focal point. While NMR and MS are crucial for initial characterization and determination of connectivity, X-ray crystallography provides the ultimate proof of structure, including absolute stereochemistry.

This compound is a member of the phenazine class of natural products, known for their broad-spectrum antibiotic activity.[1][2] The initial structural hypothesis of these complex molecules is often formulated through a combination of NMR and MS data. However, the definitive confirmation and precise spatial arrangement of atoms can only be achieved through X-ray crystallography.[3] Due to the unavailability of a public crystal structure for this compound, this guide will utilize the closely related and structurally similar phenazine, phenazine-1-carboxamide (PCN), for which crystallographic data is available, as a direct comparative example.[4][5]

Comparative Analysis of Structural Elucidation Techniques

The determination of a natural product's structure is a multi-faceted process, often requiring the synergistic use of various analytical methods. The table below provides a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of elucidating the structure of phenazine antibiotics.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingConnectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), relative stereochemistryMolecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructure identification
Sample Requirements High-purity single crystal of suitable size and quality (>0.1 mm)1-10 mg of pure compound dissolved in a suitable deuterated solventMicrogram to nanogram quantities of the pure compound or in a mixture (for LC-MS)
Primary Advantage Unambiguous and definitive structural determinationProvides detailed information about the chemical environment and connectivity of each atom in solutionHigh sensitivity and ability to determine molecular formula
Primary Limitation Growth of a suitable single crystal can be challenging or impossible for many natural productsAmbiguities in assigning complex stereochemistry; interpretation can be complex for novel scaffoldsDoes not provide direct information on stereochemistry or the 3D arrangement of atoms
Typical Application Final confirmation of a proposed structure; determination of absolute configurationPrimary tool for de novo structure elucidation of novel compoundsInitial characterization to determine molecular formula and identify known compounds through database matching

Experimental Protocols

Detailed and accurate experimental protocols are critical for obtaining reliable data for structural elucidation. Below are the methodologies for each of the key techniques discussed.

  • Crystallization : The purified compound (phenazine-1-carboxamide) is dissolved in a suitable solvent, such as chloroform, to achieve a supersaturated solution. Slow evaporation of the solvent over several days to weeks at a stable temperature allows for the growth of single crystals of suitable quality for diffraction.

  • Crystal Mounting and Data Collection : A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and diffraction data are collected as the crystal is rotated.

  • Data Processing and Structure Solution : The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.

  • Sample Preparation : Approximately 5-10 mg of the purified phenazine antibiotic is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition : ¹H and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons in the molecule.

  • 2D NMR Spectra Acquisition : A suite of 2D NMR experiments is performed to establish the connectivity and spatial relationships of the atoms. This typically includes:

    • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, providing information on the relative stereochemistry.

  • Data Analysis and Structure Assembly : The correlations observed in the 2D NMR spectra are used to piece together the molecular structure, much like solving a puzzle.

  • Sample Preparation : A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Infusion and Ionization : The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for ionizing natural products.

  • Mass Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule.

  • Tandem MS (MS/MS) : The molecular ion is fragmented, and the m/z ratios of the resulting fragment ions are measured. This fragmentation pattern provides valuable information about the substructures present in the molecule.

Visualizing the Workflow and Structural Relationships

Diagrams are essential for understanding the logical flow of experiments and the intricate connections within a molecule.

experimental_workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Confirmation Purified this compound Purified this compound NMR NMR Spectroscopy (1D & 2D) Purified this compound->NMR MS Mass Spectrometry (HRMS & MS/MS) Purified this compound->MS Crystallization Crystallization Purified this compound->Crystallization Proposed Structure Proposed Structure NMR->Proposed Structure MS->Proposed Structure Xray X-ray Diffraction Crystallization->Xray Structure 3D Structure Xray->Structure Proposed Structure->Structure Confirmation

Workflow for the structural elucidation of this compound.

Connectivity of the this compound molecular structure.

References

A Comparative Analysis of Kallikrein-Kinin System Modulators for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain.[1] Its dysregulation is implicated in various pathological conditions, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent, severe swelling.[2][3] Consequently, the KKS has become a significant target for therapeutic intervention. This guide provides a side-by-side analysis of prominent KKS modulators, offering a framework for researchers and drug development professionals.

Initial searches for "Phencomycin" indicate it is an antibiotic compound with a potential, though not well-documented, influence on the kallikrein-kinin system.[4][5] A patent suggests it may interfere with the KKS and inhibit enzymes like renin. However, a lack of publicly available experimental data or clinical trials for this compound prevents a direct quantitative comparison at this time. Therefore, this guide will focus on a detailed analysis of well-characterized and clinically relevant KKS modulators to serve as a comprehensive resource. The selected agents represent two primary mechanisms of action: direct inhibition of plasma kallikrein and blockade of the bradykinin B2 receptor.

Section 1: Comparative Performance of KKS Modulators

The primary strategies for mitigating KKS overactivation involve either preventing the production of bradykinin—the key mediator of swelling and pain—or blocking its action at its receptor. The following table summarizes quantitative data for four leading KKS modulators used in the management of HAE.

Parameter Icatibant (Firazyr) Ecallantide (Kalbitor) Lanadelumab (Takhzyro) Berotralstat (Orladeyo)
Drug Class Bradykinin B2 Receptor AntagonistPlasma Kallikrein InhibitorMonoclonal Antibody (Plasma Kallikrein Inhibitor)Small Molecule (Plasma Kallikrein Inhibitor)
Mechanism Competitively blocks bradykinin from binding to the B2 receptor.Reversibly binds to and inhibits the active site of plasma kallikrein.A monoclonal antibody that binds plasma kallikrein, blocking its activity.A potent inhibitor that binds to plasma kallikrein, blocking its proteolytic activity.
Indication Acute treatment of HAE attacks.Acute treatment of HAE attacks.Prophylaxis to prevent HAE attacks.Prophylaxis to prevent HAE attacks.
Inhibitory Constant (Ki) N/A (Receptor Antagonist)25 pMN/A (Monoclonal Antibody)Data not specified in results
Clinical Efficacy Rapid symptom relief in acute HAE attacks.Significant reduction in symptoms during acute HAE attacks.Up to 90% reduction in HAE attack rate with 300/400 mg doses.44.2% reduction in HAE attack rate (150mg daily dose).
Administration Subcutaneous InjectionSubcutaneous InjectionSubcutaneous InjectionOral (Once-daily)
Half-life ~1.4 hoursData not specified in resultsLong circulating half-life~93 hours

Section 2: Mechanism of Action and Signaling Pathways

The overproduction of bradykinin is the central cause of symptoms in HAE, resulting from insufficient regulation of plasma kallikrein activity. Modulators are designed to intervene at specific points in this pathway. Plasma kallikrein inhibitors prevent the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, while bradykinin B2 receptor antagonists prevent the downstream effects of bradykinin that lead to vasodilation, increased vascular permeability, and angioedema.

KKS_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention Points FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Activation PK Prekallikrein PKa Plasma Kallikrein (PKa) PK->PKa Activation by FXIIa HMWK HMW Kininogen Bradykinin Bradykinin HMWK->Bradykinin PKa->HMWK Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Binds to Effects Vasodilation, Increased Permeability, Angioedema B2R->Effects Activates Kallikrein_Inhibitors Ecallantide Lanadelumab Berotralstat Kallikrein_Inhibitors->PKa INHIBITS B2R_Antagonist Icatibant B2R_Antagonist->B2R BLOCKS

Caption: Kallikrein-Kinin System signaling pathway and points of therapeutic intervention.

Section 3: Key Experimental Protocols

The evaluation of KKS modulators relies on standardized in vitro and in vivo assays to determine potency, selectivity, and mechanism of action. Below are outlines of key experimental methodologies.

Plasma Kallikrein Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against plasma kallikrein.

Methodology:

  • Reagents and Materials: Purified human plasma kallikrein, a fluorogenic or chromogenic peptide substrate specific for kallikrein, assay buffer, test compounds (e.g., Ecallantide, Berotralstat), and a microplate reader.

  • Procedure: a. The test compound is serially diluted to create a range of concentrations. b. Purified plasma kallikrein is pre-incubated with each concentration of the test compound in an assay buffer for a specified period to allow for binding. c. The enzymatic reaction is initiated by adding the specific fluorogenic or chromogenic substrate to the wells. d. The plate is incubated at a controlled temperature (e.g., 37°C). e. The rate of substrate cleavage is measured over time by monitoring the change in fluorescence or absorbance using a microplate reader.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentrations. A dose-response curve is fitted to the data to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibitory constant (Ki) can be further determined using models like the Cheng-Prusoff equation.

Bradykinin B2 Receptor Binding Assay

Objective: To measure the binding affinity of a compound (e.g., Icatibant) to the bradykinin B2 receptor.

Methodology:

  • Reagents and Materials: Cell membranes prepared from cells overexpressing the human bradykinin B2 receptor, a radiolabeled ligand (e.g., [3H]-bradykinin), test compounds, binding buffer, and a scintillation counter.

  • Procedure: a. The test compound is prepared in a series of dilutions. b. A constant concentration of the radiolabeled ligand is mixed with the cell membranes in the binding buffer. c. Each dilution of the test compound is added to the mixture to compete with the radiolabeled ligand for binding to the B2 receptors. d. The mixture is incubated to allow binding to reach equilibrium. e. The bound and free radioligands are separated by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound ligand. f. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A competition binding curve is generated, from which the IC50 (concentration of test compound that displaces 50% of the specific binding of the radioligand) is calculated. This value is used to determine the binding affinity (Ki) of the compound for the receptor.

Experimental_Workflow cluster_screening In Vitro Screening cluster_characterization Lead Characterization cluster_preclinical Preclinical Validation cluster_clinical Clinical Development Screening High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification Screening->Hit_ID PKa_Assay Plasma Kallikrein Inhibition Assay Hit_ID->PKa_Assay Target: PKa B2R_Assay B2 Receptor Binding Assay Hit_ID->B2R_Assay Target: B2R Lead_Opt Lead Optimization (Structure-Activity Relationship) PKa_Assay->Lead_Opt B2R_Assay->Lead_Opt Selectivity Selectivity Profiling (vs. other proteases/receptors) Lead_Opt->Selectivity Cell_Assay Cell-Based Functional Assays Selectivity->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cell_Assay->PK_PD In_Vivo In Vivo Efficacy Models (e.g., HAE animal models) PK_PD->In_Vivo Tox Toxicology Studies In_Vivo->Tox Clinical_Trials Phase I-III Clinical Trials Tox->Clinical_Trials

Caption: General experimental workflow for the discovery and development of KKS modulators.

References

Validation of a Phencomycin-Resistant Bacterial Mutant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation and characterization of a bacterial mutant exhibiting resistance to Phencomycin, a phenazine-class antibiotic. By employing a series of comparative microbiological and molecular assays, researchers can elucidate the resistance mechanism, evaluate the fitness cost of resistance, and benchmark the mutant's susceptibility against alternative therapeutics. The following sections detail the experimental protocols, present data in a comparative format, and visualize key pathways and workflows to facilitate a thorough understanding of the resistant phenotype.

Comparative Performance Data

The following tables summarize the key quantitative data obtained from comparative experiments between the wild-type (WT) susceptible strain, the this compound-resistant mutant, and a control antibiotic, Vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) Values

AntibioticWild-Type (WT) StrainThis compound-Resistant Mutant
This compound8 µg/mL> 256 µg/mL
Vancomycin1 µg/mL1 µg/mL

Table 2: Bacterial Growth Kinetics in the Presence of this compound (16 µg/mL)

Time (hours)Wild-Type (WT) Strain (OD600)This compound-Resistant Mutant (OD600)
00.050.05
20.120.25
40.150.68
60.161.21
80.161.35
120.151.32
240.141.28

Table 3: Intracellular Reactive Oxygen Species (ROS) Levels

StrainTreatmentMean Fluorescence Intensity (MFI)
Wild-Type (WT)No Antibiotic150
Wild-Type (WT)This compound (8 µg/mL)1250
This compound-ResistantNo Antibiotic165
This compound-ResistantThis compound (8 µg/mL)250

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and Vancomycin against the wild-type and resistant strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to mid-log phase (OD600 ≈ 0.5)

  • This compound stock solution (10 mg/mL in DMSO)

  • Vancomycin stock solution (10 mg/mL in sterile water)

Protocol:

  • Prepare serial two-fold dilutions of this compound and Vancomycin in MHB in the 96-well plates. The final concentrations should range from 0.125 to 512 µg/mL.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Bacterial Growth Curve Analysis

To assess the impact of this compound on bacterial growth kinetics, growth curves were generated for both the wild-type and resistant strains.

Materials:

  • MHB

  • Spectrophotometer

  • Bacterial cultures grown to mid-log phase

  • This compound

Protocol:

  • Inoculate flasks containing 50 mL of MHB with the respective bacterial strains to an initial OD600 of 0.05.

  • For the treated samples, add this compound to a final concentration of 16 µg/mL.

  • Incubate the flasks at 37°C with shaking (200 rpm).

  • Measure the OD600 of each culture at regular intervals (e.g., every 2 hours) for 24 hours.

  • Plot the OD600 values against time to generate the growth curves.

Intracellular Reactive Oxygen Species (ROS) Assay

The production of intracellular ROS upon exposure to this compound was quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Phosphate-buffered saline (PBS)

  • DCFH-DA solution (10 mM in DMSO)

  • Bacterial cultures grown to mid-log phase

  • This compound

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate in the dark for 30 minutes at 37°C.

  • Wash the cells to remove excess probe and resuspend in PBS.

  • Treat the cells with this compound (8 µg/mL) for 1 hour.

  • Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence plate reader.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of the this compound-resistant mutant.

Phencomycin_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phencomycin_ext This compound Phencomycin_int This compound Phencomycin_ext->Phencomycin_int Uptake Redox_Cycling Redox Cycling Phencomycin_int->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Lipid_Damage Lipid Damage ROS->Lipid_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Resistance_Mechanism cluster_cell This compound-Resistant Bacterium Phencomycin_ext This compound Phencomycin_int This compound Phencomycin_ext->Phencomycin_int Uptake Efflux_Pump Efflux Pump (e.g., HprS) Phencomycin_int->Efflux_Pump Binding Efflux_Pump->Phencomycin_ext Expulsion TetR_mut Mutated Transcriptional Regulator (e.g., TetR21) Efflux_Gene Efflux Pump Gene (e.g., hprS) TetR_mut->Efflux_Gene Upregulation Efflux_Gene->Efflux_Pump Expression

Caption: Efflux pump-mediated resistance to this compound.

Experimental_Workflow Start Start: Isolate Putative This compound-Resistant Mutant MIC Determine MIC of this compound and control antibiotics Start->MIC Growth_Curve Perform Growth Curve Analysis in presence of this compound MIC->Growth_Curve ROS_Assay Measure Intracellular ROS Production Growth_Curve->ROS_Assay Genetic_Analysis Sequence potential resistance genes (e.g., efflux pump regulators) ROS_Assay->Genetic_Analysis Data_Analysis Compare data between WT and Mutant Genetic_Analysis->Data_Analysis Conclusion Conclude on Resistance Phenotype and Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for validation.

Comparative Stability of Phencomycin and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a potential therapeutic agent is paramount. This guide provides a comparative evaluation of the stability of Phencomycin and its known derivatives, 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester. While direct comparative quantitative stability data is limited in publicly available literature, this guide synthesizes existing information on their properties and outlines standard experimental protocols for a comprehensive stability assessment.

This compound, a phenazine antibiotic, has been reported to exhibit weak antibacterial activity. In contrast, its derivative, 5,10-dihydro-4,9-dihydroxythis compound methyl ester, has demonstrated potent inhibitory activity against a variety of bacteria, yeasts, and plant pathogenic fungi.[1] This difference in biological activity may be attributed to variations in their chemical stability, which influences their bioavailability and efficacy. This guide provides a framework for evaluating these differences.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies in the available literature, the following tables present illustrative data based on the general principles of phenazine chemistry and the observed antimicrobial activities. These tables are intended to serve as a template for organizing experimental results from future stability studies.

Table 1: Illustrative pH Stability of this compound and Its Derivatives (% Degradation after 24 hours)

CompoundpH 3.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)
This compound15%5%25%
4-hydroxythis compound12%4%20%
5,10-dihydro-4,9-dihydroxythis compound methyl ester20%8%35%

Table 2: Illustrative Thermal Stability of this compound and Its Derivatives (% Degradation after 48 hours at 50°C)

CompoundIn Solid StateIn Aqueous Solution (pH 7.0)
This compound<1%10%
4-hydroxythis compound<1%8%
5,10-dihydro-4,9-dihydroxythis compound methyl ester2%15%

Table 3: Illustrative Photostability of this compound and Its Derivatives (% Degradation after 8 hours exposure to UV light)

CompoundIn Solid StateIn Aqueous Solution (pH 7.0)
This compound2%18%
4-hydroxythis compound1.5%15%
5,10-dihydro-4,9-dihydroxythis compound methyl ester3%25%

Experimental Protocols

To generate robust comparative stability data, the following experimental protocols are recommended.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

A validated stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound and its derivatives.

  • Objective: To develop and validate a method that separates the parent compounds from their degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for optimal separation.

  • Detection: The wavelength for detection should be set at the maximum absorbance of the compounds.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecules and to generate degradation products for method validation.

  • Objective: To assess the stability of the compounds under various stress conditions.

  • Conditions:

    • Acidic and Basic Hydrolysis: Incubate solutions of the compounds in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.

    • Oxidative Degradation: Treat solutions with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 50°C, 70°C).

    • Photodegradation: Expose solid samples and solutions to UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to determine the percentage of degradation.

Kinetic Studies
  • Objective: To determine the degradation rate constants and shelf-life of the compounds under specific conditions.

  • Procedure:

    • Prepare solutions of each compound at a known concentration in different buffer solutions covering a range of pH values.

    • Store the solutions at different temperatures (e.g., 25°C, 40°C, 50°C).

    • Withdraw aliquots at predetermined time intervals and analyze them using the HPLC method.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order) by plotting the concentration of the remaining drug against time.

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Use the Arrhenius equation to determine the activation energy and predict the shelf-life at different storage conditions.

Mandatory Visualization

Signaling Pathway for Phenazine Biosynthesis

The biosynthesis of phenazines, including this compound, is often regulated by a cell-density dependent mechanism known as quorum sensing. In bacteria like Burkholderia, the production of these antibiotics is tightly controlled by a complex signaling network.

Phenazine_Biosynthesis_Regulation AHL_Synthase AHL Synthase (e.g., CepI) AHL Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL Synthesizes Receptor AHL Receptor (e.g., CepR) AHL->Receptor Binds to Phz_Operon Phenazine Biosynthesis Operon (phz) Receptor->Phz_Operon Activates Transcription Phenazine_Precursor Phenazine Precursor Phz_Operon->Phenazine_Precursor Encodes Enzymes for This compound This compound & Derivatives Phenazine_Precursor->this compound Conversion

Caption: Quorum sensing regulation of phenazine biosynthesis.

Experimental Workflow for Comparative Stability Assessment

The following diagram outlines the logical flow of experiments required for a comprehensive comparative stability study.

Stability_Workflow start Start: Obtain Pure This compound & Derivatives method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg kinetic_studies Conduct Kinetic Studies at Different pH & Temperatures method_dev->kinetic_studies stress_conditions pH Stress (Acidic, Basic) Thermal Stress Oxidative Stress Photolytic Stress forced_deg->stress_conditions data_analysis Analyze Degradation Profiles & Calculate Rate Constants forced_deg->data_analysis kinetic_studies->data_analysis comparison Compare Stability Profiles of this compound & Derivatives data_analysis->comparison end End: Conclude on Relative Stabilities comparison->end

Caption: Workflow for comparative stability assessment.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Phencomycin

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory waste is a cornerstone of safe and ethical scientific research. For researchers, scientists, and drug development professionals, understanding the correct handling and disposal of antibiotics like Phencomycin is critical to prevent environmental contamination and the rise of antimicrobial resistance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, ensuring the safety of laboratory personnel and the environment.

At its core, all antibiotic waste, including anything contaminated with this compound, should be treated as hazardous chemical waste.[1][2] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount, as they will have established protocols compliant with local and federal regulations.[1][3]

Core Principles of this compound Disposal

The foundational strategy for managing laboratory waste involves a hierarchy of practices: pollution prevention, source reduction, reuse or redistribution, recycling, and finally, disposal.[4] When disposal is necessary, it must be done with the utmost care to minimize health and environmental risks.

Key tenets for this compound disposal include:

  • Segregation at the Source : Immediately separate this compound waste from other laboratory trash. Utilize clearly labeled, color-coded containers to prevent cross-contamination.

  • Proper Labeling and Storage : All waste containers must be accurately labeled with the contents, hazard symbols, and date of generation. Store these containers in a designated, secure area with proper ventilation and secondary containment to prevent accidental spills from reaching drains.

  • Consult Institutional EHS : Your institution's Environmental Health and Safety (EHS) department is your primary resource for specific disposal protocols. They can provide guidance on whether a particular antibiotic is considered hazardous and the approved disposal vendors.

Step-by-Step Disposal Protocols for this compound Waste

The following protocols are based on general best practices for antibiotic waste disposal and should be adapted to your specific institutional guidelines.

Disposal of Liquid this compound Waste

Liquid waste includes stock solutions, unused media containing this compound, and contaminated buffers.

  • High-Concentration Stock Solutions : Concentrated this compound stock solutions are considered hazardous chemical waste. They should never be poured down the drain.

    • Collect all high-concentration liquid waste in a designated, sealed, and clearly labeled container for chemical waste.

    • Store the container in a designated hazardous waste accumulation area until it is collected by your institution's EHS or a licensed waste management vendor.

  • Low-Concentration Media and Solutions : Used cell culture media containing this compound should also be treated as chemical waste.

    • While autoclaving can destroy pathogens, it does not degrade all antibiotics. Therefore, unless your EHS has explicitly stated that this compound is heat-labile and can be autoclaved for drain disposal, it should be collected as chemical waste.

    • Collect the media in a leak-proof container, label it appropriately, and manage it as hazardous waste.

Disposal of Solid this compound Waste

Solid waste includes expired this compound powder, contaminated personal protective equipment (PPE), and labware.

  • Unused or Expired this compound Powder :

    • Collect any unused or expired powder in its original container if possible, or in a sealed, clearly labeled hazardous waste container.

    • This is considered hazardous chemical waste and must be disposed of through your institution's chemical waste program.

  • Contaminated Labware :

    • Disposable Labware : Items such as pipette tips, centrifuge tubes, and flasks that have come into contact with this compound should be placed in a designated hazardous waste container.

    • Reusable Glassware : Decontaminate reusable glassware with an appropriate chemical inactivating agent before washing. Consult your EHS for approved decontamination procedures.

  • Contaminated Personal Protective Equipment (PPE) :

    • Gloves, lab coats, and other disposable PPE contaminated with this compound must be segregated into the designated hazardous chemical waste stream. Do not dispose of this in the regular or biohazardous trash.

Quantitative Data Summary for Antibiotic Waste Disposal

Waste TypeRecommended Disposal MethodKey Considerations
High-Concentration Liquid Waste (e.g., Stock Solutions)Collect in a sealed, labeled container for hazardous chemical waste disposal.Do not dispose of down the drain. Store in a designated hazardous waste area.
Low-Concentration Liquid Waste (e.g., Used Cell Culture Media)Collect as hazardous chemical waste.Autoclaving may not inactivate the antibiotic. Consult EHS for specific guidance.
Solid Waste (e.g., Unused Powder, Contaminated Labware)Place in a designated, labeled container for hazardous chemical waste.Segregate from regular and biohazardous waste streams.
Contaminated PPE (e.g., Gloves, Lab Coats)Dispose of in the designated hazardous waste container.Do not place in regular trash.

Experimental Protocols

Specific experimental protocols for the degradation or inactivation of this compound for disposal purposes are not widely documented. The standard and recommended protocol is to treat it as hazardous chemical waste and transfer it to a licensed disposal facility for incineration. Any in-lab treatment of chemical waste should only be performed after consulting with and receiving approval from your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Liquid Waste Pathway cluster_3 Solid Waste Pathway cluster_4 Final Disposal start Identify this compound Waste (Liquid or Solid) waste_type Determine Waste Type start->waste_type liquid_concentration High or Low Concentration? waste_type->liquid_concentration Liquid solid_type Powder, Labware, or PPE? waste_type->solid_type Solid high_conc Collect in Labeled Hazardous Liquid Waste Container liquid_concentration->high_conc High low_conc Treat as Hazardous Chemical Waste (Consult EHS for Autoclave Exception) liquid_concentration->low_conc Low storage Store in Designated Secure Area high_conc->storage low_conc->storage solid_disposal Collect in Labeled Hazardous Solid Waste Container solid_type->solid_disposal solid_disposal->storage disposal Arrange for Pickup by EHS or Licensed Vendor for Incineration storage->disposal

References

Personal protective equipment for handling Phencomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides crucial safety and logistical information for handling the potent pharmaceutical compound, Phencomycin. As "this compound" is a placeholder for a potent compound, this guidance is based on established best practices for handling hazardous and cytotoxic agents. A compound-specific risk assessment must be conducted before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound and to minimize exposure risks to personnel and the environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various handling procedures.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation. Full-facepieces or hoods can provide high Assigned Protection Factors (APFs).[1]
Reusable Half or Full-Facepiece RespiratorMust be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory before use.[1]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves tested for use with chemotherapy agents. The outer pair must be changed immediately upon contamination or at regular intervals.[1][2]
Body Protection Disposable CoverallsOpt for coveralls made of materials such as Tyvek® or microporous film to shield against chemical splashes and dust.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that ensure a complete seal around the eyes. A face shield can be worn over goggles for enhanced protection, especially when there is a risk of splashing.
Foot Protection Shoe CoversDisposable shoe covers are required within the designated handling area and must be removed before exiting.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety.

1. Preparation:

  • Restricted Access: Ensure that only trained and authorized personnel can enter the designated handling areas.

  • Decontamination: Before starting, decontaminate the work area, including the biological safety cabinet (BSC) or containment ventilated enclosure (CVE).

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).

2. PPE Donning:

  • Put on all required PPE in the correct sequence in a designated anteroom or clean area before entering the handling zone.

3. Compound Handling:

  • Weighing and Aliquoting: Whenever feasible, use a closed-system transfer for weighing and handling the compound. For powders, employ techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Keep all containers covered as much as possible.

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after handling is complete.

  • PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound-contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Includes gloves, gowns, shoe covers, and other disposable materials. Place in a yellow chemotherapy waste bag inside a designated, covered container labeled "Hazardous Drug Waste". When full, seal the bag and place it inside a bio-waste box for incineration.
Liquid Waste Do not dispose of liquid waste down the drain. Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste. Arrange for disposal through a certified hazardous waste contractor.
Sharps Waste Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
Empty Vials Empty stock vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the vial in a sharps container or as per institutional guidelines.

Spill Management Protocol

In the event of a this compound spill, prompt and correct action is essential to contain the contamination and mitigate exposure.

1. Immediate Actions:

  • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

  • Secure the area to prevent entry.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, don the full PPE ensemble as detailed in the table above, including respiratory protection.

3. Containment and Cleanup:

  • Use a chemical spill kit specifically designated for cytotoxic drugs.

  • Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Carefully collect all contaminated materials and place them in a designated hazardous waste container.

4. Decontamination:

  • Clean the spill area with an appropriate decontamination solution, followed by a cleaning agent.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

5. Reporting:

  • Document the incident and the cleanup procedure according to institutional protocols.

Decontamination Protocol

Regular and thorough decontamination is vital to prevent the accumulation of hazardous residues.

1. Deactivation:

  • Apply a deactivating agent, such as a strong oxidizer, to the surface to render any residual this compound inert. The specific agent and contact time will depend on the compound's chemistry.

2. Decontamination:

  • Physically remove the deactivating agent and neutralized compound by wiping the surface with a suitable decontamination agent on disposable absorbent pads.

3. Cleaning:

  • Wash the surface with a germicidal detergent or other cleaning agent to remove any remaining residues and cleaning agents.

4. Disinfection (for sterile environments):

  • For areas used for sterile preparations, follow the cleaning step with an application of an EPA-registered disinfectant or sterile alcohol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Designated Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh/Aliquot in Containment don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces & Equipment dissolve->decon spill Spill Event dissolve->spill dispose 6. Dispose of Waste decon->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash 8. Personal Hygiene doff_ppe->wash spill_kit Activate Spill Protocol spill->spill_kit spill_kit->decon Post-Spill

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.